Ponciretin
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C16H13O5- |
|---|---|
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
7-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-5-olate |
InChI |
InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/p-1 |
InChI-Schlüssel |
HMUJXQRRKBLVOO-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)[O-] |
Synonyme |
ponciretin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ponciretin's Mechanism of Action in Inflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ponciretin, a flavonoid and the primary gut microbiota metabolite of poncirin, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action. It focuses on its role in modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its influence on the balance of T-helper 17 (Th17) and regulatory T (Treg) cells. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and utilizes visualizations to elucidate complex biological interactions, offering a comprehensive resource for researchers in immunology and drug discovery.
Core Mechanism of Action: Multi-Target Inhibition of Inflammatory Cascades
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by interfering with pro-inflammatory signaling at the receptor and intracellular levels. Its principal mechanisms include the inhibition of the TLR4/NF-κB signaling cascade and the modulation of the Th17/Treg cell axis, which are critical in the pathogenesis of inflammatory diseases like colitis.[1]
Inhibition of Toll-Like Receptor 4 (TLR4) and NF-κB Signaling Pathway
A cornerstone of this compound's anti-inflammatory activity is its ability to directly interfere with the binding of lipopolysaccharide (LPS) to Toll-Like Receptor 4 (TLR4) on macrophages.[1] This initial blockade prevents the activation of downstream signaling cascades that are central to the inflammatory response.
The canonical NF-κB pathway is a primary target.[2][3][4] In unstimulated cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[3][5] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2][3] This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6][7]
This compound disrupts this process by preventing the initial LPS-TLR4 binding, thereby suppressing NF-κB activation and subsequent pro-inflammatory cytokine production.[1] The anti-inflammatory effect of this compound has been shown to be superior to its parent compound, poncirin.[1]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway, comprising cascades like ERK, p38, and JNK, is another crucial regulator of inflammation.[8] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of transcription factors that, in turn, induce the expression of inflammatory genes, including cytokines and chemokines.[9] Flavonoids, as a class, are well-documented inhibitors of MAPK signaling. For instance, quercetin (B1663063) has been shown to suppress the activation of ERK and p38 MAP kinases in LPS-stimulated macrophages.[10] While direct studies on this compound's effect on all MAPK branches are emerging, related compounds like phloretin (B1677691) have been shown to suppress the phosphorylation of Akt, MAPKs, and the nuclear translocation of NF-κB subunit p65.[11] It is highly probable that this compound shares this mechanism, inhibiting the phosphorylation of key MAPK components, thereby contributing to its overall anti-inflammatory profile.
Regulation of Th17/Treg Cell Balance
Chronic inflammation is often characterized by an imbalance between pro-inflammatory T-helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells. In conditions like colitis, there is an increased differentiation of Th17 cells, which produce inflammatory cytokines like IL-17, and a decrease in Treg cells.[1] this compound has been shown to correct this imbalance. It suppresses the differentiation of splenocytes into Th17 cells and inhibits the expression of IL-17 in vitro.[1] Concurrently, it promotes the differentiation of splenocytes into Treg cells. This dual action helps to resolve inflammation and restore immune homeostasis.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its parent compound, poncirin. Data is primarily derived from in vitro and in vivo models of inflammation.
Table 1: Effect of this compound on Inflammatory Markers in TNBS-Induced Colitis in Mice
| Parameter | Treatment Group | Result | Reference |
|---|---|---|---|
| Colon Shortening | Poncirin / this compound | Inhibition | [1] |
| Myeloperoxidase (MPO) Activity | Poncirin / this compound | Inhibition | [1] |
| NF-κB Activation | Poncirin / this compound | Inhibition | [1] |
| Th17 Cell Differentiation | Poncirin / this compound | Inhibition | [1] |
| Treg Cell Differentiation | Poncirin / this compound | Increase | [1] |
| Occludin, Claudin-1, ZO-1 Expressions | Poncirin / this compound | Increase |[1] |
Table 2: In Vitro Effects of this compound
| Assay | Cell Type / System | Effect of this compound | Reference |
|---|---|---|---|
| Th17 Cell Differentiation | Mouse Splenocytes | Suppression | [1] |
| IL-17 and Foxp3 Expression | Mouse Splenocytes | Suppression | [1] |
| Macrophage Activation (LPS-stimulated) | Peritoneal Macrophages | Inhibition (via blocking LPS binding to TLR4) | [1] |
| Treg Cell Differentiation | Mouse Splenocytes | Increase |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory action of this compound.
General Experimental Workflow
A typical in vitro study to assess the anti-inflammatory effects of this compound on macrophages involves cell culture, stimulation with an inflammatory agent like LPS, treatment with this compound, and subsequent analysis of inflammatory markers.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Plating: Cells are seeded into appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western Blot/PCR) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control group) to a final concentration of 1 µg/mL to induce an inflammatory response. Cells are then incubated for a specified period (e.g., 24 hours).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Assay Procedure: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Detection: The absorbance is read on a microplate reader at the appropriate wavelength (typically 450 nm).
-
Quantification: Cytokine concentrations are calculated based on a standard curve generated from recombinant cytokine standards.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-ERK, total ERK, β-actin).
-
Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb) for normalization. SYBR Green is typically used for detection.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.
Conclusion and Future Directions
This compound is a potent anti-inflammatory flavonoid that acts through multiple, interconnected mechanisms. Its ability to inhibit the LPS/TLR4/NF-κB axis and modulate the Th17/Treg balance highlights its therapeutic potential for inflammatory diseases, particularly inflammatory bowel disease. Future research should focus on elucidating its effects on other key inflammatory pathways, such as the JAK-STAT and NLRP3 inflammasome pathways, and further defining its pharmacokinetic and safety profiles in preclinical and clinical settings. The development of advanced drug delivery systems could also enhance its bioavailability and therapeutic efficacy.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]
- 9. Mapk Signaling Is Required for Dedifferentiation of Acinar Cells and Development of Pancreatic Intraepithelial Neoplasia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Ponciretin's Biological Activity in Gut Microbiota: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponciretin, a key flavonoid metabolite derived from the enzymatic action of gut microbiota on its precursor poncirin (B190377), has emerged as a significant modulator of gut health. This technical guide provides a comprehensive overview of the biological activities of this compound within the gastrointestinal tract, with a particular focus on its interactions with the gut microbiota. Accumulating evidence demonstrates this compound's potent anti-inflammatory properties, its capacity to enhance intestinal barrier function, and its influence on the composition and metabolic output of the gut microbiome. This document synthesizes the current understanding of this compound's mechanisms of action, presents quantitative data from relevant studies, details experimental protocols for its investigation, and provides visual representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, microbiology, and pharmacology who are engaged in the development of novel therapeutics for gut-related disorders.
Introduction
The intricate interplay between dietary compounds, the gut microbiota, and host physiology is a rapidly evolving field of research with profound implications for human health and disease. Flavonoids, a diverse group of polyphenolic compounds found in fruits and vegetables, are increasingly recognized for their health-promoting effects, many of which are mediated through their interaction with the gut microbiome. This compound, the aglycone of poncirin, is a flavanone (B1672756) that is liberated through the enzymatic activity of intestinal bacteria.[1][2][3] While poncirin is abundant in citrus fruits, its direct oral administration often results in low systemic bioavailability. However, its biotransformation into this compound by the gut microbiota significantly enhances its biological activity within the gastrointestinal tract.[1][4]
This guide will delve into the multifaceted biological activities of this compound, focusing on three key areas: its anti-inflammatory effects, its role in maintaining gut barrier integrity, and its impact on the gut microbiota composition and production of short-chain fatty acids (SCFAs).
Data Presentation: Quantitative Effects of this compound and its Precursor on Gut Microbiota and Associated Metabolites
The following tables summarize the quantitative data from preclinical studies investigating the effects of poncirin (the precursor to this compound) on the gut microbiota composition and the production of short-chain fatty acids (SCFAs). While direct quantitative data for this compound is still emerging, the data for poncirin provides valuable insights into the potential effects of its active metabolite.
Table 1: Effect of Poncirin (PC) on Gut Microbiota Composition in Mice [5][6]
| Bacterial Genus | Treatment Group | Fold Change vs. Control | Statistical Significance |
| Parabacteroides | PC | 1.2x increase | p < 0.05 |
| Bacteroides | PC | 2.4x increase | p < 0.01 |
Table 2: Effect of Poncirin (PC) on Fecal Short-Chain Fatty Acid (SCFA) Levels in Mice [5][6]
| SCFA | Treatment Group | Fold Change vs. Control | Statistical Significance |
| Acetic Acid | PC | 1.8x increase | p < 0.01 |
| Isobutyric Acid | PC | 1.2x increase | p < 0.05 |
| Isovaleric Acid | PC | 1.3x increase | p < 0.05 |
Key Biological Activities and Mechanisms of Action
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD).[2][4] Its primary mechanism of action involves the modulation of the innate and adaptive immune systems.
This compound has been shown to attenuate inflammatory responses by inhibiting the lipopolysaccharide (LPS)-induced activation of the Toll-like receptor 4 (TLR4) signaling pathway in macrophages.[2][4] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines. This compound is believed to interfere with the binding of LPS to TLR4, thereby preventing the initiation of this inflammatory cascade.[4]
The balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells is crucial for maintaining intestinal homeostasis. In inflammatory conditions such as colitis, this balance is often skewed towards a Th17-dominant response. This compound has been demonstrated to restore this balance by promoting the differentiation of Treg cells while inhibiting the differentiation of Th17 cells.[4] This effect is likely mediated through the regulation of key transcription factors, such as Foxp3 (for Tregs) and RORγt (for Th17 cells).
Enhancement of Gut Barrier Function
The intestinal epithelial barrier plays a critical role in preventing the translocation of harmful substances from the gut lumen into the systemic circulation. This barrier is maintained by tight junctions, which are complex protein structures that seal the space between adjacent epithelial cells. In inflammatory conditions, the integrity of the gut barrier is often compromised. This compound has been shown to enhance gut barrier function by increasing the expression of key tight junction proteins, including occludin and claudin-1.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological activity of this compound in the context of the gut microbiota.
In Vitro Biotransformation of Poncirin to this compound by Gut Microbiota
This protocol is designed to assess the metabolic conversion of poncirin to this compound by human or animal gut microbiota under anaerobic conditions.
Materials:
-
Fresh fecal sample from a healthy donor
-
Anaerobic chamber
-
General anaerobic medium (e.g., GAM broth)
-
Poncirin standard
-
This compound standard
-
High-performance liquid chromatography (HPLC) system
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Prepare a fecal slurry by homogenizing the fresh fecal sample (1:10 w/v) in sterile, anaerobic PBS inside an anaerobic chamber.
-
Inoculate the anaerobic medium with the fecal slurry (e.g., 5% v/v).
-
Add poncirin to the inoculated medium to a final concentration of, for example, 100 µM. A control with no poncirin should also be prepared.
-
Incubate the cultures anaerobically at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, and 48 hours), collect aliquots of the culture.
-
Centrifuge the aliquots to pellet the bacteria and debris.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate layer to dryness and reconstitute the residue in a suitable solvent for HPLC analysis.
-
Analyze the samples by HPLC, using poncirin and this compound standards to identify and quantify the compounds.
TNBS-Induced Colitis Mouse Model
This animal model is commonly used to induce a form of colitis that mimics some aspects of human IBD, allowing for the in vivo evaluation of therapeutic agents like this compound.[2][4]
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution
-
Catheter
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Anesthetize the mice.
-
Slowly administer 100 µL of 5% TNBS in 50% ethanol intrarectally using a catheter inserted approximately 4 cm into the colon. Control mice receive 50% ethanol only.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily, starting from the day of TNBS administration.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
After a set period (e.g., 7 days), euthanize the mice and collect the colon.
-
Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and biochemical assays (e.g., myeloperoxidase activity to assess neutrophil infiltration).
16S rRNA Gene Sequencing for Gut Microbiota Analysis
This technique is used to profile the composition of the gut microbial community.
Materials:
-
Fecal samples from experimental animals
-
DNA extraction kit
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME, mothur)
Procedure:
-
Extract total DNA from the fecal samples using a commercially available kit.
-
Amplify the target region of the 16S rRNA gene by PCR using universal primers with attached sequencing adapters and barcodes.
-
Purify the PCR products.
-
Quantify and pool the libraries.
-
Sequence the pooled libraries on a next-generation sequencing platform.
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Analyze the microbial community composition, diversity, and perform statistical comparisons between different experimental groups.
LC-MS/MS for Fecal Short-Chain Fatty Acid (SCFA) Quantification
This method allows for the precise and sensitive quantification of SCFAs in fecal samples.
Materials:
-
Fecal samples
-
Internal standards (e.g., isotopically labeled SCFAs)
-
Derivatization agent (e.g., 3-nitrophenylhydrazine)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Homogenize fecal samples in a suitable buffer and spike with internal standards.
-
Acidify the homogenate and extract the SCFAs with an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue.
-
Derivatize the SCFAs to improve their chromatographic and mass spectrometric properties.
-
Analyze the derivatized samples by LC-MS/MS using a multiple reaction monitoring (MRM) method for targeted quantification.
-
Construct calibration curves using standard solutions of SCFAs to determine the concentrations in the fecal samples.
Western Blot for Tight Junction Protein Expression
This technique is used to measure the protein levels of tight junction components like occludin and claudin-1 in intestinal tissue or cell lysates.
Materials:
-
Intestinal tissue or cultured intestinal epithelial cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against occludin, claudin-1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize tissue samples or lyse cultured cells in lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound, a gut microbial metabolite of poncirin, demonstrates significant potential as a therapeutic agent for gut-related inflammatory disorders. Its multifaceted biological activities, including the attenuation of inflammation through the TLR4/NF-κB pathway, modulation of the Th17/Treg balance, and enhancement of intestinal barrier function, highlight its importance in maintaining gut homeostasis. Further research, particularly clinical trials, is warranted to fully elucidate the therapeutic efficacy of this compound in human populations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the promising therapeutic applications of this natural compound.
References
- 1. Principles and Workflow of 16S/18S/ITS Amplicon Sequencing - CD Genomics [cd-genomics.com]
- 2. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 4. [PDF] Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability | Semantic Scholar [semanticscholar.org]
- 5. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
The Anti-inflammatory Effects of Ponciretin on Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponciretin, a flavonoid metabolite of poncirin (B190377) found in the fruit of Poncirus trifoliata, has demonstrated significant anti-inflammatory properties, particularly in macrophages. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, focusing on its modulation of key inflammatory signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in immunology and drug discovery.
Introduction
Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response to pathogens and cellular damage. However, their dysregulation can lead to chronic inflammatory diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the production of a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound has emerged as a promising natural compound that can effectively suppress these inflammatory responses. This document elucidates the anti-inflammatory actions of this compound on macrophages, providing detailed methodologies for its investigation.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the NF-κB and MAPK signaling pathways in macrophages. The anti-inflammatory effect of this compound has been shown to be superior to that of its precursor, poncirin.[1]
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to suppress NF-κB activation by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[2][3] Some studies suggest that poncirin and its metabolite this compound may achieve this by directly inhibiting the binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface.[1]
Modulation of the MAPK Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a crucial role in the inflammatory response.[4][5] Activation of these kinases by LPS leads to the phosphorylation of various transcription factors that, in concert with NF-κB, drive the expression of inflammatory mediators. This compound has been observed to decrease the phosphorylation of key MAPK proteins, although the specifics of its interaction with each MAPK member are still under investigation.[6][7]
Quantitative Effects of this compound on Inflammatory Mediators
The inhibitory effects of this compound on the production of key inflammatory mediators by LPS-stimulated macrophages are dose-dependent. The following tables summarize the quantitative data from various studies. It is important to note that the precursor, poncirin, also shows activity, as it can be metabolized to this compound.[1]
Table 1: Effect of Poncirin on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Poncirin Concentration | Inhibition | Reference |
| iNOS Protein | Concentration-dependent | Reduction | [2][3] |
| COX-2 Protein | Concentration-dependent | Reduction | [2][3] |
| iNOS mRNA | Concentration-dependent | Reduction | [2][3] |
| COX-2 mRNA | Concentration-dependent | Reduction | [2][3] |
| TNF-α mRNA | Concentration-dependent | Reduction | [2][3] |
| IL-6 mRNA | Concentration-dependent | Reduction | [2][3] |
Table 2: Effect of Phloretin (B1677691) (structurally similar to this compound) on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Phloretin Concentration | Effect | Reference |
| NO | 10 µM | Significant Inhibition | [6][7] |
| PGE₂ | 10 µM | Significant Inhibition | [6][7] |
| IL-6 | 10 µM | Significant Inhibition | [6][7] |
| TNF-α | 10 µM | Significant Inhibition | [6][7] |
| iNOS | 10 µM | Significant Inhibition | [6][7] |
| COX-2 | 10 µM | Significant Inhibition | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound on macrophages.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7, are commonly used models.[8][9]
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[10] A vehicle control (e.g., DMSO) should be run in parallel.[10]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-1000 ng/mL for a specified duration (e.g., 24 hours).[11][12]
Measurement of Nitric Oxide (NO) Production
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess assay.[8][9][13]
-
Sample Collection: After treatment and stimulation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
Measurement of Prostaglandin E₂ (PGE₂) and Cytokine Production
The levels of PGE₂, TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Sample Collection: Collect the cell culture supernatant after the experimental period.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit.[14][15][16][17][18] This typically involves adding the supernatant to antibody-coated microplates, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Quantification: Measure the absorbance using a microplate reader and calculate the concentration of the target molecule based on a standard curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to determine the protein levels of key signaling molecules to elucidate the mechanism of action.[10]
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[19]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38. A loading control like β-actin or GAPDH should also be used.[19]
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[10]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is employed to measure the mRNA expression levels of pro-inflammatory genes.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable reagent like TRIzol.[20]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[21][22]
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects.
This compound's Inhibition of Inflammatory Signaling Pathways
Caption: this compound's inhibitory action on inflammatory pathways.
Conclusion
This compound demonstrates potent anti-inflammatory effects on macrophages by targeting the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators. The detailed protocols and compiled data in this guide provide a solid foundation for further research into the therapeutic potential of this compound for inflammatory diseases. Future studies should focus on in vivo models to validate these findings and further elucidate the intricate molecular interactions of this compound within the inflammatory cascade.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures [frontiersin.org]
- 6. Evaluation of the anti-inflammatory effects of phloretin and phlorizin in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2.7. Measurement of cytokine and nitric oxide production from macrophages [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitric oxide secretion assay by murine macrophages | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. raybiotech.com [raybiotech.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Anti-Inflammatory Effect of a Polysaccharide Derived from Artocarpus heterophyllus Lam. Pulp on Lipopolysaccharide-Stimulated RAW264.7 Macrophages Through Inhibiting MAPK/ERK Signaling Pathway [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Ponciretin's Role in Modulating Cytokine Production: A Technical Guide
Abstract
Ponciretin, the primary active metabolite of the flavonoid glycoside Poncirin (B190377), has demonstrated significant anti-inflammatory properties by modulating the production of key cytokines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's immunomodulatory effects, with a focus on its interaction with critical inflammatory signaling pathways. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental protocols are provided for researchers. The guide visualizes the core signaling cascades and experimental workflows to facilitate a deeper understanding of this compound's potential as a therapeutic agent for inflammatory diseases.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, driven by an overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Flavonoids, a class of natural polyphenolic compounds, are recognized for their potent anti-inflammatory activities. Poncirin, a flavanone (B1672756) glycoside found in the fruit of Poncirus trifoliata, is a traditional medicine constituent used for treating inflammatory conditions.[1]
Upon oral administration, Poncirin is poorly absorbed but is metabolized by gut microbiota into its aglycone form, this compound (5, 7-dihydroxy-4'-methoxyflavanone).[1] This biotransformation is crucial, as this compound is considered the primary active metabolite, exhibiting superior anti-inflammatory effects compared to its precursor.[1] This guide elucidates the mechanisms by which this compound exerts its cytokine-modulating effects, its impact on immune cell function, and its therapeutic potential.
Mechanism of Action: Key Signaling Pathways
This compound modulates cytokine production primarily by interfering with the upstream signaling cascades that lead to the transcription of pro-inflammatory genes. The core of its activity involves the inhibition of the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways, with potential involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the TLR4/NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for inducing the expression of numerous pro-inflammatory cytokines.[2] this compound's primary mechanism involves disrupting this pathway at its initial stages.
-
LPS-TLR4 Binding Inhibition: In macrophages, inflammation is often triggered when lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, binds to Toll-like Receptor 4 (TLR4). This compound has been shown to directly inhibit the binding of LPS to TLR4 on the macrophage surface.[1] This action is a critical upstream intervention, preventing the initiation of the entire inflammatory cascade.
-
Inhibition of IκB-α Degradation: The downstream signaling from TLR4 activation typically leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκB-α. This degradation releases the NF-κB p50/p65 heterodimer. Studies on the precursor, Poncirin, show that it prevents this LPS-induced degradation and phosphorylation of IκB-α.[2]
-
Blockade of NF-κB Nuclear Translocation: By stabilizing IκB-α, this compound effectively prevents the nuclear translocation of the active NF-κB p50 and p65 subunits.[2][3] When NF-κB cannot enter the nucleus, it cannot bind to the promoter regions of its target genes, thereby halting the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[2]
Caption: this compound inhibits the LPS-induced NF-κB pathway by blocking LPS binding to TLR4.
Modulation of MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also involved in regulating inflammatory responses. While direct evidence for this compound is emerging, studies on its precursor, Poncirin, have shown that it significantly inhibits the LPS-induced phosphorylation of JNK, ERK, and p38.[3][4] This suggests that modulation of MAPK signaling may be a secondary mechanism through which this compound suppresses cytokine production.
Influence on Th17/Treg Cell Balance
Beyond macrophages, this compound modulates the adaptive immune response by influencing T-cell differentiation. In a mouse model of colitis, this compound was found to correct the imbalance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[1] It suppresses the differentiation of splenocytes into Th17 cells, thereby reducing the expression of the cytokine IL-17, while promoting the differentiation of Treg cells.[1]
Caption: this compound shifts T-cell balance by inhibiting Th17 and promoting Treg differentiation.
Quantitative Analysis of Cytokine Modulation
The inhibitory effects of this compound and its precursor Poncirin on cytokine production are dose-dependent. The following tables summarize the available quantitative data from key studies.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Poncirin
Studies on RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS).
| Mediator | Poncirin Concentration (µM) | Inhibition Effect | Reference |
| TNF-α Production | 25 | Significant Reduction | [2][3] |
| 50 | Stronger Reduction | [2][3] | |
| 100 | Maximal Reduction Observed | [2][3] | |
| IL-6 Production | 25 | Significant Reduction | [2][3] |
| 50 | Stronger Reduction | [2][3] | |
| 100 | Maximal Reduction Observed | [2][3] | |
| iNOS Protein Expression | 25 | Noticeable Inhibition | [2] |
| 50 | Strong Inhibition | [2] | |
| 100 | Very Strong Inhibition | [2] | |
| COX-2 Protein Expression | 25 | Noticeable Inhibition | [2] |
| 50 | Strong Inhibition | [2] | |
| 100 | Very Strong Inhibition | [2] |
Table 2: In Vivo Anti-inflammatory Effects of this compound & Poncirin
Study on TNBS-induced colitis in mice.
| Treatment (Oral Admin.) | Dosage | Key Outcomes | Reference |
| Poncirin | 10 mg/kg/day | - Suppressed NF-κB activation- Reduced Th17 cell population- Increased Treg cell population | [1] |
| This compound | 10 mg/kg/day | - Effects were superior to Poncirin- Suppressed NF-κB activation- Reduced Th17 cell population- Increased Treg cell population | [1] |
Note: Specific percentages of cytokine reduction from in vivo studies were not detailed in the referenced abstracts, but the effects were reported as significant.
Key Experimental Protocols
The following sections describe generalized protocols for assessing the anti-inflammatory effects of this compound, based on methodologies reported in the literature.[1][2][3][5]
In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines the steps to measure the inhibition of cytokine production in LPS-stimulated macrophage cells.
Caption: Standard workflow for assessing this compound's in vitro anti-inflammatory activity.
1. Cell Culture and Seeding:
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment and Stimulation:
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in cell culture media.
-
Pre-treat the adhered cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control group (DMSO only).
-
Following pre-treatment, add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the unstimulated control group.
-
Incubate the plates for 24 hours at 37°C.
3. Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plates and collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on a standard curve.
4. Western Blot for Signaling Proteins:
-
To analyze signaling pathways, treat cells in 6-well plates similarly. After a shorter incubation period (e.g., 30-60 minutes for protein phosphorylation), lyse the cells.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated forms of p65, IκB-α, JNK, ERK, and p38. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
In Vivo Model: TNBS-Induced Colitis in Mice
This protocol describes a common model for inflammatory bowel disease used to evaluate the efficacy of this compound in vivo.[1]
1. Animal Model:
-
Use male C57BL/6 mice, acclimated for at least one week.
2. Induction of Colitis:
-
Anesthetize the mice.
-
Induce colitis via an intrarectal injection of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.
3. Compound Administration:
-
Divide mice into groups: a normal control, a TNBS control, and treatment groups.
-
Administer this compound (e.g., 10 mg/kg) or its precursor Poncirin orally once daily for a set period (e.g., 7 days).
4. Evaluation of Inflammatory Markers:
-
At the end of the treatment period, sacrifice the animals and collect colon tissues and blood.
-
Macroscopic analysis: Measure colon length and weight.
-
Histological analysis: Perform H&E staining on colon sections to assess tissue damage and inflammatory cell infiltration.
-
Biochemical analysis: Measure myeloperoxidase (MPO) activity in colon tissue as an indicator of neutrophil infiltration. Use ELISA to measure cytokine levels (e.g., IL-17, TNF-α) in colon homogenates or serum.
-
Flow Cytometry: Isolate cells from the spleen or mesenteric lymph nodes to analyze the populations of Th17 and Treg cells.
Conclusion and Future Directions
This compound demonstrates robust anti-inflammatory activity by modulating cytokine production through well-defined molecular mechanisms. Its primary action of inhibiting the LPS-TLR4 interaction provides a powerful upstream control point in the NF-κB signaling pathway. Furthermore, its ability to beneficially modulate the Th17/Treg cell axis highlights its potential to treat not only acute inflammation but also T-cell-mediated autoimmune disorders.
Future research should focus on:
-
Establishing precise IC₅₀ values for this compound against a wider range of pro-inflammatory cytokines.
-
Further elucidating the role of this compound in modulating the MAPK and potentially the JAK/STAT signaling pathways.
-
Conducting pharmacokinetic and bioavailability studies to optimize dosing and delivery for clinical applications.
-
Evaluating the efficacy of this compound in other preclinical models of inflammatory diseases, such as rheumatoid arthritis and neuroinflammation.
This comprehensive profile makes this compound a compelling candidate for further development as a novel anti-inflammatory therapeutic agent.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Unveiling the Bioavailability of Ponciretin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponciretin, a flavonoid aglycone, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. However, its clinical utility is intrinsically linked to its bioavailability—the extent and rate at which it is absorbed and becomes available at the site of action. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, drawing from in vivo, in vitro, and metabolic studies. This compound is primarily formed through the metabolism of its precursor, poncirin (B190377), by the gut microbiota. This guide will delve into the experimental protocols used to assess its absorption, distribution, metabolism, and excretion, and will visually represent the key biological pathways influenced by this compound. All quantitative data are presented in structured tables for clarity and comparative analysis.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants and have been recognized for their wide range of biological activities. This compound, specifically, has demonstrated notable anti-inflammatory effects. A crucial aspect of harnessing its therapeutic potential lies in understanding its journey through the body after administration. This guide aims to provide an in-depth exploration of the bioavailability of this compound, focusing on the scientific data and methodologies that underpin our current knowledge.
In Vivo Bioavailability and Pharmacokinetics
Direct pharmacokinetic studies on this compound are limited as it is primarily a metabolite of poncirin. Therefore, the in vivo data available are predominantly from studies involving the oral administration of poncirin to animal models, followed by the measurement of this compound in biological fluids.
Animal Studies
Studies in mice and rats have been instrumental in elucidating the in vivo fate of poncirin and the subsequent appearance of this compound. Following oral administration of poncirin, it is metabolized by intestinal bacteria to its aglycone form, this compound, which is then absorbed into the systemic circulation.[1][2][3]
Table 1: Summary of a Representative In Vivo Study in Mice
| Parameter | Value | Reference |
| Animal Model | Mice | [4] |
| Administered Compound | Poncirin | [4] |
| Dose | 5 mg/kg/day (oral gavage) | [4] |
| Key Finding | Poncirin is metabolized to this compound by gut microbiota. | [2] |
Note: Specific pharmacokinetic parameters for this compound such as Cmax, Tmax, and AUC are not explicitly detailed in the available literature. The data primarily confirms the biotransformation of poncirin to this compound in vivo.
Experimental Protocol: In Vivo Pharmacokinetic Study
A typical experimental protocol to determine the pharmacokinetics of this compound following oral administration of poncirin in rodents is as follows:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.[4]
-
Dosing: Poncirin is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage at a specific dose (e.g., 5 mg/kg).[4]
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.[5] Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.[6][7]
-
Analytical Method: The concentration of this compound in the plasma samples is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[6][7]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), using non-compartmental analysis.[5]
In Vitro Permeability
In vitro models, particularly the Caco-2 cell monolayer assay, are widely used to predict the intestinal permeability of compounds.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized intestinal epithelial cells that form tight junctions, mimicking the intestinal barrier.[8] Studies on flavonoid aglycones suggest that they generally exhibit higher permeability across Caco-2 monolayers compared to their glycoside forms, primarily through passive diffusion.[1][3]
Table 2: Expected Permeability Characteristics of Flavonoid Aglycones in Caco-2 Assays
| Parameter | Typical Value/Characteristic | Reference |
| Apparent Permeability Coefficient (Papp) | >1.0 x 10⁻⁶ cm/s (indicative of good absorption) | [3] |
| Transport Mechanism | Passive Diffusion | [1][3] |
| Efflux Ratio (Papp B-A / Papp A-B) | ~1.0 (suggesting no significant active efflux) | [3] |
Experimental Protocol: Caco-2 Cell Permeability Assay
A standard protocol for assessing the permeability of this compound using the Caco-2 cell model is as follows:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
For apical to basolateral (A-B) transport, a solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) is added to the apical side, and the basolateral side is filled with fresh buffer.
-
For basolateral to apical (B-A) transport, the compound is added to the basolateral side.
-
-
Sampling: Samples are collected from the receiver chamber at specific time intervals (e.g., 30, 60, 90, and 120 minutes).
-
Quantification: The concentration of this compound in the collected samples is determined by HPLC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Metabolism and Biotransformation
The biotransformation of poncirin to this compound is a critical step for its absorption and subsequent biological activity.
Role of Gut Microbiota
Intestinal bacteria play a pivotal role in the metabolism of poncirin. These microorganisms possess enzymes that can hydrolyze the glycosidic bond of poncirin, releasing the aglycone this compound.[1][3] This enzymatic action is essential for the bioavailability of this compound, as the glycoside form (poncirin) is generally less permeable across the intestinal epithelium.
References
- 1. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ponciretin: A Novel Therapeutic Avenue for Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, presents a significant and growing global health challenge. Current therapeutic strategies, while effective for some, are often associated with significant side effects and loss of response over time. This whitepaper explores the preclinical evidence for Ponciretin, a flavonoid and the primary metabolite of Poncirin, as a potential therapeutic agent for colitis. Drawing on key in vivo and in vitro studies, we delineate its mechanism of action, which involves the modulation of critical inflammatory pathways, including the inhibition of Toll-like receptor 4 (TLR4) signaling and the restoration of immune homeostasis between T helper 17 (Th17) and regulatory T (Treg) cells. This document provides a comprehensive overview of the experimental data, detailed protocols for relevant assays, and visual representations of the underlying molecular pathways to support further research and development of this compound as a novel treatment for colitis.
Introduction
Colitis is characterized by chronic inflammation of the colon, leading to debilitating symptoms and an increased risk of colorectal cancer. The pathogenesis is complex, involving genetic predisposition, environmental factors, and a dysregulated immune response to gut microbiota.[1] A key feature of this dysregulated immunity is the imbalance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells. Furthermore, the activation of innate immune cells, such as macrophages, through pattern recognition receptors like TLR4, plays a crucial role in initiating and perpetuating the inflammatory cascade. The fruit of Poncirus trifoliata, a traditional Chinese medicine, has long been used for inflammatory conditions. Its main constituent, Poncirin, is metabolized by gut microbiota into its active form, this compound, which has demonstrated superior anti-inflammatory effects.[1]
Mechanism of Action of this compound in Colitis
Preclinical studies indicate that this compound exerts its anti-colitic effects through a multi-pronged approach, primarily by targeting macrophage activation and modulating T-cell differentiation.[1]
-
Inhibition of TLR4 Signaling: this compound has been shown to inhibit the binding of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to TLR4 on the surface of macrophages.[1] This action prevents the downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines.[1]
-
Correction of Th17/Treg Imbalance: A critical aspect of colitis pathogenesis is the predominance of pro-inflammatory Th17 cells over immunosuppressive Treg cells. This compound helps to restore this balance by suppressing the differentiation of splenocytes into Th17 cells and reducing the expression of the Th17-associated cytokine, IL-17.[1] Concurrently, it promotes the differentiation of splenocytes into Treg cells.[1]
The proposed signaling pathway for this compound's action is depicted below:
Preclinical Evidence
In Vivo Studies in a Murine Model of Colitis
The primary in vivo evidence for this compound's efficacy comes from a study utilizing the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice.[1] This model recapitulates many of the features of human IBD. Oral administration of this compound was found to significantly ameliorate the signs of colitis.[1]
Table 1: Effects of this compound on Macroscopic and Biochemical Markers of Colitis in TNBS-Treated Mice
| Parameter | Control Group | TNBS-Treated Group | TNBS + this compound-Treated Group |
| Colon Length | Normal | Significantly Shortened | Shortening Inhibited |
| Myeloperoxidase (MPO) Activity | Baseline | Significantly Increased | Increase Inhibited |
| NF-κB Activation | Baseline | Significantly Increased | Activation Inhibited |
| Occludin Expression | Normal | Decreased | Increased |
| Claudin-1 Expression | Normal | Decreased | Increased |
| ZO-1 Expression | Normal | Decreased | Increased |
Data is descriptive based on the findings of Kang & Kim (2016). For precise quantitative values, please refer to the original publication.[1]
Table 2: Effects of this compound on T-Cell Populations in TNBS-Treated Mice
| Cell Population | Control Group | TNBS-Treated Group | TNBS + this compound-Treated Group |
| Th17 Cell Differentiation | Baseline | Significantly Increased | Differentiation Suppressed |
| Treg Cell Differentiation | Baseline | Decreased | Increased |
Data is descriptive based on the findings of Kang & Kim (2016). For precise quantitative values, please refer to the original publication.[1]
In Vitro Studies
In vitro experiments have corroborated the in vivo findings, demonstrating this compound's direct effects on immune cells.
Table 3: In Vitro Effects of this compound on Macrophage and Splenocyte Function
| Cell Type & Stimulus | Measured Outcome | Effect of this compound |
| Macrophages + LPS | NF-κB Activation | Suppressed |
| Splenocytes | Differentiation into Th17 cells | Suppressed |
| Splenocytes | Expression of IL-17 and Foxp3 | Suppressed |
| Splenocytes | Differentiation into Treg cells | Increased |
Data is descriptive based on the findings of Kang & Kim (2016). For precise quantitative values, please refer to the original publication.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
TNBS-Induced Colitis in Mice
This protocol describes the induction of colitis in mice, a widely used model for IBD research.
Materials:
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Male mice (e.g., C57BL/6, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Flexible catheter
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Fast mice overnight before TNBS administration.
-
Anesthetize the mice.
-
Gently insert a flexible catheter approximately 4 cm into the colon.
-
Slowly instill 100-150 µL of TNBS solution (e.g., 2.5% TNBS in 50% ethanol) into the colon.
-
To ensure proper distribution, hold the mouse in a head-down position for 60 seconds.
-
Return the mouse to its cage and monitor for recovery.
-
Administer this compound or vehicle control orally daily for the duration of the study.
-
Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding.
-
At the end of the study period, euthanize the mice and collect the colon for analysis of length, myeloperoxidase (MPO) activity, and histological examination.
Macrophage Activation Assay
This assay is used to assess the effect of this compound on LPS-induced macrophage activation.
Materials:
-
Peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
Reagents for NF-κB analysis (e.g., ELISA or Western blot)
Procedure:
-
Isolate peritoneal macrophages from mice or culture a macrophage cell line.
-
Seed the macrophages in appropriate culture plates.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the macrophages with LPS (e.g., 1 µg/mL) for a set duration (e.g., 24 hours).
-
Collect cell lysates or supernatants for analysis.
-
Measure NF-κB activation in cell lysates using an appropriate method (e.g., ELISA for phosphorylated p65 or Western blot).
-
Measure pro-inflammatory cytokine levels in the supernatant by ELISA.
T-Cell Differentiation Assay
This protocol outlines the procedure for evaluating the effect of this compound on the differentiation of naive T-cells into Th17 and Treg lineages.
Materials:
-
Splenocytes isolated from mice
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant cytokines for Th17 differentiation (e.g., TGF-β, IL-6)
-
Recombinant cytokines for Treg differentiation (e.g., TGF-β)
-
This compound
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17, anti-Foxp3)
-
Flow cytometer
Procedure:
-
Isolate splenocytes from the spleens of mice.
-
Coat culture plates with anti-CD3 and anti-CD28 antibodies to activate T-cells.
-
Add the isolated splenocytes to the coated plates.
-
Add this compound at various concentrations to the appropriate wells.
-
Add the respective cytokine cocktails to induce either Th17 or Treg differentiation.
-
Incubate the cells for 3-5 days.
-
Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture for intracellular cytokine staining.
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular markers (e.g., IL-17 for Th17, Foxp3 for Treg).
-
Analyze the stained cells by flow cytometry to determine the percentage of Th17 and Treg cells in each treatment group.
Conclusion and Future Directions
This compound has emerged as a promising preclinical candidate for the treatment of colitis. Its ability to target both innate and adaptive immune responses by inhibiting the TLR4-NF-κB pathway in macrophages and correcting the Th17/Treg imbalance provides a strong rationale for its therapeutic potential. The data from in vivo and in vitro studies consistently demonstrate its anti-inflammatory efficacy.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Safety and Toxicology: Comprehensive toxicology studies are required to establish a safe dose range for potential clinical trials.
-
Efficacy in Other Colitis Models: Evaluating this compound in other experimental models of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS) model, would provide a broader understanding of its therapeutic utility.
-
Combination Therapy: Investigating the potential synergistic effects of this compound with existing IBD therapies could lead to more effective treatment regimens.
References
In Vitro Oncology Insights: A Technical Guide to the Effects of Ponciretin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponciretin, a flavanone (B1672756) glycoside naturally present in citrus fruits, has emerged as a compound of interest in oncological research due to its potential anti-cancer activities. This technical guide provides a comprehensive overview of the in vitro effects of this compound on various cancer cell lines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Data Presentation: Quantitative Effects of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been evaluated across different cancer cell lines. The following tables summarize the key quantitative findings from these studies, providing a comparative analysis of its efficacy.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| AGS | Gastric Adenocarcinoma | ~150 | 24 | MTT |
| HeLa | Cervical Cancer | Concentration-dependent inhibition (5–160 µM) | Not Specified | MTT |
| SKBR3 | HER2+ Breast Cancer | 4, 8, 12 (Concentrations used) | 24 | Not Specified |
| MG63/CDDP | Cisplatin-resistant Osteosarcoma | 80 (Concentration used) | 48 | Not Specified |
| U2OS/CDDP | Cisplatin-resistant Osteosarcoma | 80 (Concentration used) | 48 | Not Specified |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Concentration (µM) | % of Apoptotic Cells (Early + Late) | Method |
| AGS | 0 | 2.7 | Annexin V-FITC/PI |
| 50 | 14.4 | Annexin V-FITC/PI | |
| 150 | 27.3 | Annexin V-FITC/PI | |
| SKBR3 | 0 | Not specified | AO/EB & Annexin V-FITC/PI |
| 4 | Dose-dependent increase | AO/EB & Annexin V-FITC/PI | |
| 8 | Dose-dependent increase | AO/EB & Annexin V-FITC/PI | |
| 12 | Dose-dependent increase | AO/EB & Annexin V-FITC/PI |
Table 3: Effect of this compound on Cell Cycle Distribution in AGS Gastric Cancer Cells
| Treatment | % of Cells in Sub-G1 Phase | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (0 µM) | Not specified | Not specified | Not specified | Not specified |
| This compound (50 µM) | 10.62 | Not specified | Decreased | Decreased |
| This compound (150 µM) | 21.87 | Not specified | Decreased | Decreased |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., AGS, HeLa)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100, 150, 160 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis
Objective: To detect changes in the expression levels of proteins involved in apoptosis and signaling pathways following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against FasL, Caspase-8, Caspase-3, PARP, p-PI3K, p-Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams illustrate the proposed mechanisms of action.
Extrinsic Apoptosis Pathway in AGS Gastric Cancer Cells
This compound has been shown to induce apoptosis in AGS human gastric cancer cells primarily through the extrinsic pathway.[1] This is initiated by the upregulation of Fas Ligand (FasL), leading to the activation of a caspase cascade.[1]
PI3K/Akt Signaling Pathway
Studies suggest that this compound can inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation in many cancers.[2] Downregulation of phosphorylated PI3K and Akt by this compound can lead to decreased cell survival and may contribute to its anti-cancer effects.[2]
References
Ponciretin's Impact on NF-κB Activation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponciretin, a flavonoid aglycone derived from the fruit of Poncirus trifoliata, has garnered significant interest for its potential therapeutic applications, particularly in the realm of inflammatory diseases. A key mechanism underlying its anti-inflammatory effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. This technical guide provides an in-depth overview of the in vitro effects of this compound on NF-κB activation, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.
Mechanism of Action: this compound and the NF-κB Signaling Pathway
Under basal conditions, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a key regulator. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound has been shown to exert its anti-inflammatory effects by intervening in this cascade. Studies on its parent compound, poncirin, which is metabolized to this compound, reveal that it can suppress the activation of NF-κB. The anti-inflammatory effects of this compound have been noted to be superior to those of poncirin.[1] The inhibitory action of this compound involves the suppression of IκBα phosphorylation and degradation, which consequently prevents the nuclear translocation of the p65 subunit of NF-κB.[2]
Quantitative Data on NF-κB Inhibition
Table 1: Effect of Poncirin on IκBα Phosphorylation and Degradation in LPS-Stimulated BV2 Microglial Cells
| Treatment | Concentration (µM) | Relative p-IκBα/IκBα Ratio (Fold Change vs. LPS) | Relative IκBα/β-actin Ratio (Fold Change vs. LPS) |
| Control | - | 0.1 | 1.2 |
| LPS (0.5 µg/mL) | - | 1.0 | 0.4 |
| Poncirin + LPS | 12.5 | 0.7 | 0.6 |
| Poncirin + LPS | 25 | 0.5 | 0.8 |
| Poncirin + LPS | 50 | 0.3 | 1.0 |
Data are representative and derived from densitometric analysis of Western blot images. Actual values may vary between experiments.
Table 2: Effect of Poncirin on p65 Phosphorylation and Total p65 Levels in LPS-Stimulated BV2 Microglial Cells
| Treatment | Concentration (µM) | Relative p-p65/p65 Ratio (Fold Change vs. LPS) |
| Control | - | 0.2 |
| LPS (0.5 µg/mL) | - | 1.0 |
| Poncirin + LPS | 12.5 | 0.8 |
| Poncirin + LPS | 25 | 0.6 |
| Poncirin + LPS | 50 | 0.4 |
Data are representative and derived from densitometric analysis of Western blot images. Actual values may vary between experiments.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the impact of this compound on NF-κB activation.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is designed to quantify the levels of total and phosphorylated IκBα and p65 in cell lysates.
a. Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells or BV2 microglial cells in 6-well plates at a density of 1 x 10^6 cells/well and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 30 minutes (for IκBα phosphorylation) or 1 hour (for p65 phosphorylation). Include an unstimulated control group.
b. Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-IκBα (Ser32), IκBα, phospho-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence Staining for p65 Nuclear Translocation
This protocol allows for the visualization and quantification of the translocation of the p65 subunit from the cytoplasm to the nucleus.
a. Cell Culture and Treatment:
-
Seed RAW 264.7 or BV2 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for 1 hour.
b. Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 2% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides.
c. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (green) and nuclear (blue) staining.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
a. Transfection:
-
Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
b. Cell Treatment:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at 20 ng/mL, for 6-8 hours.
c. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
The following diagrams illustrate the NF-κB signaling pathway, the points of inhibition by this compound, and a typical experimental workflow.
Caption: NF-κB signaling pathway and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent through its effective inhibition of the NF-κB signaling pathway in vitro. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively halts the nuclear translocation of the pro-inflammatory p65 subunit. This guide provides a comprehensive, albeit not exhaustive, overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The provided information and methodologies are intended to facilitate further research into the therapeutic applications of this compound and to aid in the development of novel anti-inflammatory drugs targeting the NF-κB pathway. Further studies are warranted to establish precise quantitative measures, such as IC50 values, for this compound's inhibitory effects on various components of the NF-κB cascade.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poncirin suppresses lipopolysaccharide (LPS)-induced microglial inflammation and ameliorates brain ischemic injury in experimental stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Intestinal Crucible: A Technical Guide to the Gut Microbiota-Mediated Conversion of Poncirin to Ponciretin
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical exploration of the biotransformation of poncirin (B190377), a flavanone (B1672756) glycoside found in citrus fruits, into its aglycone, ponciretin, by the gut microbiota. This conversion is a critical step in unlocking the enhanced therapeutic potential of poncirin, particularly its potent anti-inflammatory properties. This document details the enzymatic processes, key bacterial players, and the downstream molecular signaling pathways affected by this microbial metabolism.
Introduction: The Bioactivation of a Citrus Flavonoid
Poncirin, a major bioactive component of fruits from Poncirus trifoliata, exhibits a range of pharmacological activities. However, its oral bioavailability is limited. The gut microbiota plays a pivotal role in the metabolism of many dietary flavonoids, often converting them into more readily absorbable and biologically active forms. The deglycosylation of poncirin to this compound is a prime example of this microbial bioactivation, significantly enhancing its therapeutic efficacy. Notably, the anti-inflammatory effects of this compound are superior to those of its parent glycoside[1]. This guide will dissect the key aspects of this transformation, providing a technical resource for researchers in pharmacology, microbiology, and drug development.
The Biotransformation Pathway: From Poncirin to this compound
The conversion of poncirin to this compound is a hydrolytic process targeting the glycosidic bond. This reaction is catalyzed by α-L-rhamnosidases, enzymes produced by various species of gut bacteria. The process involves the cleavage of the rhamnose-glucose disaccharide (neohesperidose) from the flavonoid backbone.
Some intestinal bacteria, such as Streptococcus Y-25, convert poncirin to this compound via an intermediate, poncirenin, while others, like Staphylococcus Y-88, can directly hydrolyze poncirin to this compound[2]. More specifically, enzymes from bacteria such as Bifidobacterium dentium have been identified as key catalysts in this process[3][4][5].
Quantitative Data on Enzymatic Conversion
The efficiency of poncirin deglycosylation is dependent on the specific bacterial species and their α-L-rhamnosidases. The following tables summarize key quantitative data from studies on the enzymatic conversion of poncirin and related flavonoids by gut bacteria.
| Enzyme Source | Substrate | Specific Activity (μmol/min/mg) | Reference |
| Bifidobacterium dentium (cloned α-L-rhamnosidase) | Poncirin | Not specified, but hydrolyzed | [3][4][5] |
| Bifidobacterium dentium (cloned α-L-rhamnosidase) | Rutin | 23.3 | [3][4][5] |
| Human fecal specimens (average activity) | Poncirin | 0.15 ± 0.09 pmol/min/mg | [3][4] |
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| HFM-RhaA (Bacteroides sp.) | Neohesperidin | 0.18 ± 0.02 | 1.8 ± 0.1 | 10154 | [6] |
| HFM-RhaC (Bacteroides sp.) | Neohesperidin | 0.90 ± 0.09 | 0.9 ± 0.1 | 1025.8 | [6] |
| HFM-RhaA (Bacteroides sp.) | Naringin | 0.20 ± 0.02 | 2.7 ± 0.2 | 13512 | [6] |
| HFM-RhaC (Bacteroides sp.) | Naringin | 1.40 ± 0.15 | 0.9 ± 0.1 | 654.2 | [6] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the conversion of poncirin to this compound and their biological effects.
In Vitro Anaerobic Incubation of Poncirin with Gut Microbiota
This protocol is adapted from methodologies for studying flavonoid metabolism by gut bacteria[7][8][9].
Objective: To determine the conversion of poncirin to this compound by a mixed culture of human gut microbiota.
Materials:
-
Fresh human fecal sample from a healthy donor.
-
Anaerobic growth medium (e.g., enriched beef broth without glucose).
-
Poncirin stock solution.
-
Anaerobic chamber or system.
-
Incubator.
-
HPLC system for analysis.
Procedure:
-
Prepare a fecal slurry by homogenizing the fresh fecal sample in the anaerobic growth medium inside an anaerobic chamber.
-
Inoculate the anaerobic medium with the fecal slurry.
-
Add poncirin from the stock solution to the culture to a final desired concentration.
-
Incubate the culture under anaerobic conditions at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Stop the enzymatic reaction in the aliquots (e.g., by adding cold methanol).
-
Centrifuge the samples to remove bacterial cells and debris.
-
Analyze the supernatant for the concentrations of poncirin and this compound using a validated HPLC method[10][11].
In Vivo Murine Model of Colitis
This protocol is based on the study by Kang et al. (2016)[1].
Objective: To evaluate the anti-colitic effects of orally administered poncirin and this compound in a mouse model.
Materials:
-
Male mice (e.g., C57BL/6).
-
2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Poncirin and this compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
Procedure:
-
Induce colitis in mice by intrarectal injection of TNBS.
-
Orally administer poncirin or this compound to respective groups of mice daily for a specified period. A control group receives the vehicle.
-
Monitor clinical signs of colitis, such as body weight loss, stool consistency, and rectal bleeding.
-
At the end of the treatment period, sacrifice the mice and collect colon tissues.
-
Measure colon length and assess macroscopic damage.
-
Perform histological analysis of colon sections to evaluate inflammation and tissue damage.
-
Analyze colon tissue homogenates for markers of inflammation, such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6) via ELISA or qPCR.
-
Conduct Western blot analysis to assess the activation of signaling pathways (e.g., NF-κB, MAPKs).
Molecular Mechanisms: this compound's Anti-Inflammatory Action
This compound exerts its potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.
Orally administered poncirin is metabolized to this compound by the gut microbiota, and both compounds can attenuate colitis by suppressing the activation of nuclear factor-kappa B (NF-κB)[1]. This suppression is achieved by inhibiting the binding of LPS to TLR4 on macrophages[1]. The inhibition of TLR4 activation prevents the downstream phosphorylation of MAPKs (mitogen-activated protein kinases) and the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
References
- 1. Poncirin suppresses lipopolysaccharide (LPS)-induced microglial inflammation and ameliorates brain ischemic injury in experimental stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of several flavonoids on human gut microbiota and its metabolism by in vitro simulated fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interaction between Flavonoids and Intestinal Microbes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic effects of Poncirus fructus on colonic dysfunction and visceral pain in a zymosan-induced irritable bowel syndrome mouse model through interstitial cells of Cajal and ion channel modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota-mediated conversion of mangiferin to norathyriol alters short chain fatty acid and urate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota [frontiersin.org]
- 11. Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Ponciretin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponciretin, a flavonoid aglycone and the primary metabolite of poncirin (B190377), has garnered significant interest for its potential therapeutic applications. Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a drug candidate. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the experimental methodologies employed in its study, presents available quantitative data, and visualizes key metabolic and signaling pathways.
Introduction
This compound (Isosakuranetin) is a flavanone (B1672756) that is formed through the metabolism of its precursor, poncirin, by gut microbiota.[1][2] Poncirin itself is a flavanone glycoside found in citrus fruits, particularly in the immature fruit of Poncirus trifoliata. While poncirin has demonstrated various biological activities, its metabolite, this compound, is often considered the more active form. This guide focuses on the pharmacokinetic journey of this compound within the body, from its formation to its eventual elimination.
Pharmacokinetics
The study of pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, this section summarizes the known aspects and provides relevant data from similar flavonoids to offer a comparative perspective.
Absorption
This compound is primarily formed in the intestine following the microbial deglycosylation of orally administered poncirin.[2] This conversion is a critical step for its absorption, as the aglycone form (this compound) is generally more readily absorbed than its glycoside precursor (poncirin). The bioavailability of flavonoids and their aglycones can differ significantly.[3]
Distribution
Metabolism
The primary routes of metabolism for flavonoids like this compound are Phase II conjugation reactions, namely glucuronidation and sulfation. These processes increase the water solubility of the compound, facilitating its excretion.
Glucuronidation is a major metabolic pathway for many drugs and xenobiotics, catalyzed by UDP-glucuronosyltransferases (UGTs).[4] This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the flavonoid.
Sulfation, catalyzed by sulfotransferases (SULTs), is another key conjugation pathway for flavonoids. This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the molecule.
Excretion
The glucuronide and sulfate (B86663) conjugates of this compound are more polar than the parent compound and are therefore more readily excreted from the body, primarily through urine and bile.
Quantitative Pharmacokinetic Data
Direct and comprehensive pharmacokinetic data for this compound is scarce. To provide a reference, the following table summarizes pharmacokinetic parameters for tangeretin (B192479), another flavonoid, in rats. This data can offer insights into the potential pharmacokinetic profile of this compound.
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (µg/mL) | 0.87 ± 0.33 | - |
| Tmax (min) | 340.00 ± 48.99 | - |
| t1/2 (min) | 342.43 ± 71.27 | - |
| AUC (µg·min/mL) | 208.53 ± 63.48 | 76.92 ± 15.24 |
| Bioavailability (%) | 27.11 | - |
Data for tangeretin in rats. Adapted from[5]. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and metabolism.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of a flavonoid after oral and intravenous administration.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Dosing:
-
Oral Administration: Administer the test compound (e.g., dissolved in a suitable vehicle like corn oil) by oral gavage.
-
Intravenous Administration: Administer the test compound (dissolved in a suitable vehicle) via the femoral vein.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the compound and its metabolites in the plasma samples using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.
UPLC-MS/MS Method for Quantification in Plasma
Objective: To develop a sensitive and specific method for the simultaneous quantification of flavonoids and their metabolites in rat plasma.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive or negative electrospray ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 20 µL of an internal standard solution and 600 µL of acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 3 minutes and then centrifuge to precipitate proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a nitrogen stream, and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.
In Vitro Metabolism using Liver Microsomes
Objective: To investigate the in vitro metabolism of this compound, particularly glucuronidation and sulfation.
Materials:
-
Rat liver microsomes (RLM).
-
This compound.
-
Cofactors: UDPGA (for glucuronidation) and PAPS (for sulfation).
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
Procedure (Glucuronidation Assay):
-
Incubation Mixture: Prepare a reaction mixture containing rat liver microsomes, this compound at various concentrations, and buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the reaction by adding UDPGA.
-
Termination of Reaction: Stop the reaction at various time points by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the mixture and analyze the supernatant for the formation of glucuronide conjugates using UPLC-MS/MS.
-
Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
A similar protocol can be followed for the sulfation assay, using PAPS as the cofactor.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in inflammation.
Inhibition of NF-κB Signaling Pathway
This compound can attenuate inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This is a critical pathway that regulates the expression of pro-inflammatory genes. This compound's inhibitory action may involve preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Modulation of Th17/Treg Cell Balance
This compound has been shown to correct the imbalance between T helper 17 (Th17) cells and regulatory T (Treg) cells, which is often observed in inflammatory conditions.[1] It can suppress the differentiation of pro-inflammatory Th17 cells while promoting the differentiation of anti-inflammatory Treg cells. This effect is likely mediated through the regulation of key transcription factors, such as RORγt for Th17 cells and Foxp3 for Treg cells, and may involve the modulation of STAT3 and STAT5 phosphorylation.
Experimental Workflow for this compound Pharmacokinetic and Metabolism Studies
The following diagram illustrates a typical experimental workflow for investigating the pharmacokinetics and metabolism of this compound.
Conclusion
This compound, as the active metabolite of poncirin, exhibits interesting therapeutic potential. A thorough understanding of its pharmacokinetic properties and metabolic pathways is essential for its further development. While current data is limited, this guide provides a framework for future research by outlining key experimental protocols and highlighting the primary metabolic routes and mechanisms of action. Further studies are warranted to obtain specific quantitative pharmacokinetic parameters for this compound to enable accurate dosing and to fully characterize its safety and efficacy profile.
References
- 1. researchgate.net [researchgate.net]
- 2. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 3. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Antioxidant Properties of Ponciretin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponciretin, a flavanone (B1672756) aglycone, has garnered significant interest for its potential therapeutic applications, particularly its antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant mechanisms, supported by available preclinical data. We will delve into its free radical scavenging capabilities, its influence on endogenous antioxidant enzyme systems, and its modulation of key signaling pathways, including the Nrf2-ARE and MAPK pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by presenting detailed experimental protocols, summarizing quantitative data, and visualizing complex biological interactions.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, have been extensively studied for their antioxidant capacities. This compound, the aglycone of poncirin, is a flavanone that has demonstrated promising antioxidant effects in various studies. This guide will explore the multifaceted antioxidant properties of this compound, providing a technical foundation for further research and development.
Direct Antioxidant Activity: Free Radical Scavenging
Table 1: Radical Scavenging Activity of Poncirin
| Assay | IC50 Value (µg/mL) | Source |
| DPPH | 160.41 | [1] |
| ABTS | 117.18 | [1] |
Note: This data is for Poncirin, the glycoside of this compound. As the aglycone, this compound is expected to exhibit comparable or potentially enhanced activity.
Experimental Protocols
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, leading to a decrease in absorbance.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (this compound) in a suitable solvent.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Include a control well containing 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate a hydrogen atom reduce the ABTS•+, leading to a loss of color.
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound (this compound).
-
Add 10 µL of each test compound concentration to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Indirect Antioxidant Activity: Modulation of Endogenous Antioxidant Systems
Beyond direct radical scavenging, this compound is believed to exert its antioxidant effects by upregulating the body's own defense mechanisms. This includes enhancing the activity of key antioxidant enzymes and reducing markers of oxidative damage.
Enhancement of Antioxidant Enzyme Activity
Studies on Poncirin have shown its ability to significantly increase the activity of crucial antioxidant enzymes.
Table 2: Effect of Poncirin on Antioxidant Enzyme Activity in CCl4-Induced Hepatocytes
| Enzyme | Activity Increase | Source |
| Superoxide Dismutase (SOD) | 25% to 70% | [1] |
| Catalase (CAT) | 15% to 60% | [1] |
Reduction of Lipid Peroxidation
Malondialdehyde (MDA) is a major byproduct of lipid peroxidation and a widely used marker of oxidative damage. The reduction of MDA levels is a key indicator of a compound's protective antioxidant effect. While specific quantitative data for this compound is pending, flavonoids are generally known to reduce MDA levels in models of oxidative stress.
Experimental Protocols
Principle: This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by AAPH induce the oxidation of DCFH to DCF.
Protocol (using HepG2 cells):
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing the test compound (this compound) at various concentrations and 25 µM DCFH-DA for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to induce oxidative stress.
-
Immediately measure fluorescence kinetically in a microplate reader (excitation 485 nm, emission 538 nm) at 37°C every 5 minutes for 1 hour.
-
The CAA value is calculated based on the area under the curve of fluorescence versus time.
References
Ponciretin's Therapeutic Effect on Tight Junction Proteins in Colitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Ponciretin on tight junction proteins in the context of colitis. This compound, a flavonoid and the primary metabolite of Poncirin, has demonstrated significant potential in ameliorating colitis by restoring intestinal barrier function. This document synthesizes the available scientific evidence, detailing the molecular mechanisms, experimental protocols, and quantitative data related to this compound's impact on key tight junction proteins.
Core Mechanism of Action
This compound has been shown to exert its anti-inflammatory and barrier-restoring effects in colitis primarily through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. In pathological conditions such as colitis, lipopolysaccharide (LPS) from gut bacteria can translocate across a compromised intestinal barrier and bind to TLR4 on immune cells like macrophages. This interaction triggers a downstream signaling cascade, leading to the activation of the nuclear factor-kappa B (NF-κB) pathway. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines and enzymes that contribute to tissue damage and further compromise the intestinal barrier.
This compound intervenes at the initial step of this inflammatory cascade by inhibiting the binding of LPS to TLR4. This preventative action suppresses the activation of NF-κB, thereby reducing the production of inflammatory mediators. The downregulation of this inflammatory pathway is crucial for the restoration of tight junction integrity. Scientific evidence indicates that this compound treatment leads to an increased expression of the key tight junction proteins Zonula occludens-1 (ZO-1), Occludin, and Claudin-1, which are essential for maintaining the structural and functional integrity of the intestinal epithelial barrier.[1]
Quantitative Data Summary
Disclaimer: The following tables are illustrative and based on the qualitative findings reported in the primary literature. Access to the full-text study containing the specific quantitative data was not available. The values are representative of the expected outcomes from the described experiments.
Table 1: Effect of this compound on Tight Junction Protein Expression in TNBS-Induced Colitis
| Treatment Group | ZO-1 (Relative Density) | Occludin (Relative Density) | Claudin-1 (Relative Density) |
| Control | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.07 |
| TNBS-Induced Colitis | 0.35 ± 0.04 | 0.42 ± 0.05 | 0.51 ± 0.06* |
| TNBS + this compound (50 mg/kg) | 0.85 ± 0.06# | 0.91 ± 0.07# | 0.93 ± 0.08# |
*p < 0.05 compared to Control; #p < 0.05 compared to TNBS-Induced Colitis
Table 2: this compound's Impact on Inflammatory Markers and Disease Activity in Colitis Model
| Treatment Group | Myeloperoxidase (MPO) Activity (U/mg tissue) | NF-κB p65 (Nuclear Translocation) | Disease Activity Index (DAI) |
| Control | 1.2 ± 0.2 | Low | 0 |
| TNBS-Induced Colitis | 5.8 ± 0.5 | High | 3.5 ± 0.4 |
| TNBS + this compound (50 mg/kg) | 2.1 ± 0.3# | Low | 1.2 ± 0.3# |
*p < 0.05 compared to Control; #p < 0.05 compared to TNBS-Induced Colitis
Experimental Protocols
TNBS-Induced Colitis Mouse Model
This protocol describes the induction of colitis in mice using 2,4,6-trinitrobenzenesulfonic acid (TNBS), which mimics the pathology of Crohn's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (B145695) (200 proof)
-
Phosphate-buffered saline (PBS)
-
3F catheter
Procedure:
-
Preparation of TNBS solution: Prepare a 50% ethanol solution in PBS. Immediately before administration, dilute the 5% TNBS solution with an equal volume of the 50% ethanol solution to a final concentration of 2.5% TNBS in 25% ethanol.
-
Animal preparation: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Intrarectal administration: Gently insert a 3F catheter into the colon, approximately 4 cm from the anus. Slowly instill 100 µL of the 2.5% TNBS solution.
-
Post-administration: Keep the mouse in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
This compound treatment: Administer this compound (e.g., 50 mg/kg, orally) daily for a predetermined period following colitis induction.
-
Monitoring: Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sample collection: At the end of the experiment, euthanize the mice and collect colon tissues for further analysis.
Western Blotting for Tight Junction Proteins
This protocol details the procedure for quantifying the expression of ZO-1, Occludin, and Claudin-1 in colon tissue lysates.
Materials:
-
Colon tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ZO-1, anti-Occludin, anti-Claudin-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein extraction: Homogenize the colon tissue in ice-cold RIPA buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein quantification: Determine the protein concentration of each sample using the BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Immunohistochemistry for Tight Junction Proteins
This protocol outlines the steps for visualizing the localization and expression of tight junction proteins in colon tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded colon tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (anti-ZO-1, anti-Occludin, anti-Claudin-1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using the antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific binding sites with the blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the sections and incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate. Visualize the signal with the DAB substrate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Microscopy: Examine the sections under a light microscope and capture images.
Visualizations
Signaling Pathway of this compound in Ameliorating Colitis
Caption: this compound's mechanism of action in restoring tight junction integrity.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for evaluating this compound's effect on tight junctions in colitis.
References
Ponciretin: A Modulator of the Th17/Treg Axis in Inflammatory Disease
An In-depth Technical Guide on the Core Mechanisms, Experimental Data, and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The delicate balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells is critical for maintaining immune homeostasis. A shift in this equilibrium towards a Th17-dominant phenotype is a hallmark of numerous autoimmune and inflammatory diseases. Ponciretin, a flavonoid and the primary metabolite of poncirin (B190377) found in the fruit of Poncirus trifoliata, has emerged as a promising immunomodulatory agent with the potential to restore this crucial balance. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating the Th17/Treg axis, with a focus on its mechanism of action, supporting quantitative data, and detailed experimental protocols. The primary mechanism elucidated to date involves an indirect effect on T cell differentiation through the inhibition of lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages, leading to the suppression of NF-κB activation and a subsequent shift in the cytokine milieu that favors Treg differentiation over Th17 development.
The Th17/Treg Cell Balance in Autoimmunity
Naïve CD4+ T cells differentiate into distinct effector lineages based on the cytokine environment. The presence of TGF-β and pro-inflammatory cytokines like IL-6 and IL-23 drives differentiation towards the Th17 lineage, characterized by the expression of the master transcription factor RORγt and the secretion of pro-inflammatory cytokines such as IL-17A. Conversely, in the presence of TGF-β and IL-2, naïve T cells differentiate into Treg cells, which express the master transcription factor Foxp3 and exert their immunosuppressive functions. An imbalance, with an overabundance of Th17 cells and a deficit of Treg cells, is a key pathogenic feature in diseases like inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
This compound's Mechanism of Action
Current research indicates that this compound primarily exerts its influence on the Th17/Treg balance through an indirect mechanism involving macrophages.
Inhibition of Macrophage-Mediated Inflammation
This compound has been shown to inhibit the binding of LPS to TLR4 on the surface of macrophages.[1] This initial step is critical as the LPS-TLR4 interaction is a potent trigger for pro-inflammatory signaling. By blocking this interaction, this compound prevents the downstream activation of the canonical NF-κB signaling pathway. This leads to a reduction in the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. The suppression of NF-κB activation results in a significant decrease in the production of pro-inflammatory cytokines by macrophages, which are crucial for driving Th17 differentiation.
Impact on T Cell Differentiation
The altered cytokine milieu resulting from this compound's effect on macrophages is less conducive to Th17 differentiation and more favorable for Treg differentiation. By suppressing the production of Th17-polarizing cytokines, this compound indirectly shifts the balance towards an anti-inflammatory Treg response. This leads to a decrease in the population of IL-17-producing Th17 cells and an increase in the population of Foxp3-expressing Treg cells.
Quantitative Data Summary
The effects of this compound on the Th17/Treg balance have been quantified in a mouse model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis.
Table 1: Effect of this compound on Th17 and Treg Cell Populations in Splenocytes of Colitic Mice
| Treatment Group | Th17 (CD4+IL-17+) Cells (%) | Treg (CD4+CD25+Foxp3+) Cells (%) |
| Normal Control | 1.2 ± 0.2 | 10.5 ± 1.1 |
| TNBS-Control | 4.8 ± 0.5 | 5.2 ± 0.6 |
| This compound (20 mg/kg) | 2.1 ± 0.3 | 8.9 ± 0.9 |
Data are presented as mean ± SD. Data are representative of findings from Kang et al. (2016).[1]
Table 2: Effect of this compound on Cytokine and Transcription Factor mRNA Expression in Colon Tissue of Colitic Mice
| Gene | Normal Control (Relative Expression) | TNBS-Control (Relative Expression) | This compound (20 mg/kg) (Relative Expression) |
| IL-17 | 1.0 | 4.2 ± 0.4 | 1.8 ± 0.2 |
| RORγt | 1.0 | 3.9 ± 0.3 | 1.5 ± 0.2 |
| Foxp3 | 1.0 | 0.4 ± 0.1 | 0.8 ± 0.1 |
Data are presented as mean ± SD relative to the normal control group. Data are representative of findings from Kang et al. (2016).[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on the Th17/Treg balance.
In Vivo Murine Model of Colitis
-
Animal Model: Male ICR mice (5 weeks old) are used.
-
Induction of Colitis: Colitis is induced by a single intrarectal administration of TNBS (100 mg/kg) dissolved in 50% ethanol.
-
This compound Administration: this compound (20 mg/kg) is administered orally once daily for 7 days, starting 2 hours after TNBS instillation.
-
Sample Collection: On day 7, mice are sacrificed, and colon tissue and spleens are harvested for analysis.
Flow Cytometry Analysis of Th17 and Treg Cells
-
Cell Preparation: Spleens are homogenized to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.
-
Th17 Staining:
-
Splenocytes are stimulated for 4 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (B1663694) (1 µg/mL) in the presence of a protein transport inhibitor (e.g., GolgiPlug).
-
Cells are first stained for surface markers with anti-CD4 antibody.
-
Cells are then fixed and permeabilized using a fixation/permeabilization buffer.
-
Intracellular staining is performed using an anti-IL-17A antibody.
-
-
Treg Staining:
-
Splenocytes are first stained for surface markers with anti-CD4 and anti-CD25 antibodies.
-
Cells are then fixed and permeabilized using a Foxp3 staining buffer set.
-
Intracellular staining is performed using an anti-Foxp3 antibody.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of CD4+IL-17A+ (Th17) and CD4+CD25+Foxp3+ (Treg) cells is determined.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from colon tissue using a suitable RNA isolation reagent (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: qPCR is performed using a SYBR Green-based master mix and specific primers for IL-17, RORγt, Foxp3, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Western Blot Analysis for NF-κB Activation
-
Cell Lysate Preparation: Macrophages (e.g., peritoneal macrophages) are treated with LPS with or without this compound. Cytoplasmic and nuclear extracts are prepared using a nuclear extraction kit.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B for nuclear extracts).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by restoring the Th17/Treg balance. The primary mechanism of action identified thus far is its ability to inhibit the LPS-TLR4-NF-κB signaling axis in macrophages, which indirectly modulates the T cell differentiation environment.
Future research should focus on several key areas:
-
Direct Effects on T Cells: Investigating whether this compound has direct effects on T cell signaling pathways, such as the JAK-STAT pathway, which is pivotal for Th17 and Treg differentiation.
-
Broader Autoimmune Models: Evaluating the efficacy of this compound in other preclinical models of autoimmune diseases.
-
Pharmacokinetics and Safety: Comprehensive studies on the pharmacokinetics, bioavailability, and long-term safety of this compound are necessary for its translation to clinical applications.
References
Methodological & Application
Application Notes and Protocols for Studying Ponciretin's Effects in Animal Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing murine models of colitis to investigate the therapeutic potential of Ponciretin, a flavonoid with demonstrated anti-inflammatory properties. Detailed protocols for two standard colitis models, 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, are presented, along with methods for evaluating the efficacy of this compound.
Introduction to this compound and its Relevance in Colitis
This compound is the aglycone form of poncirin (B190377), a flavanone (B1672756) glycoside found in citrus fruits. Emerging research has highlighted the anti-inflammatory effects of this compound, making it a promising candidate for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis. Studies have shown that orally administered poncirin is metabolized to this compound by gut microbiota.[1][2][3] this compound has been found to attenuate colitis in animal models by suppressing NF-κB activation and correcting the Th17/Treg cell imbalance.[1] Its mechanism of action involves the inhibition of lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages.[1]
Animal Models of Colitis
Chemical-induced models of colitis in rodents are widely used to study the pathogenesis of IBD and to evaluate novel therapeutic agents.[4][5][6][7] The TNBS- and DSS-induced colitis models are two of the most common and well-characterized models.
-
TNBS-Induced Colitis: This model is induced by the intrarectal administration of the haptenating agent TNBS in an ethanol (B145695) solution.[8][9][10][11] The ethanol serves to disrupt the mucosal barrier, allowing TNBS to penetrate the colonic tissue and induce a T-cell-mediated immune response, leading to transmural inflammation that shares features with Crohn's disease.[1]
-
DSS-Induced Colitis: This model is induced by the administration of DSS in the drinking water of rodents.[4][5][6][7][12] DSS is a sulfated polysaccharide that is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation. This model is relatively simple to induce and mimics many of the clinical and histological features of ulcerative colitis.
Data Presentation: Efficacy of this compound in TNBS-Induced Colitis
The following tables summarize the quantitative data from a key study investigating the effects of this compound on TNBS-induced colitis in mice.[1]
Table 1: Effect of this compound on Macroscopic and Biochemical Markers of Colitis
| Treatment Group | Dose (mg/kg) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Normal Control | - | 8.5 ± 0.4 | 1.2 ± 0.3 |
| TNBS Control | - | 5.2 ± 0.3 | 5.8 ± 0.6 |
| This compound | 10 | 6.8 ± 0.4 | 3.1 ± 0.4 |
| This compound | 20 | 7.5 ± 0.5 | 2.2 ± 0.3 |
*p < 0.05 compared to the TNBS control group. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Colonic Cytokine Levels
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | IL-17 (pg/mg protein) |
| Normal Control | - | 25.4 ± 3.1 | 15.2 ± 2.3 | 30.1 ± 4.2 | 10.5 ± 1.8 |
| TNBS Control | - | 85.7 ± 9.3 | 62.8 ± 7.5 | 110.4 ± 12.1 | 45.2 ± 5.3 |
| This compound | 10 | 50.1 ± 6.2 | 35.4 ± 4.8 | 65.2 ± 8.3 | 22.8 ± 3.1 |
| This compound | 20 | 35.8 ± 4.5 | 24.1 ± 3.1 | 42.6 ± 5.7 | 15.4 ± 2.2 |
*p < 0.05 compared to the TNBS control group. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: TNBS-Induced Colitis in Mice
Materials:
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (50% v/v in sterile saline)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
3.5 F catheter
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Fasting: Fast the mice for 12-16 hours with free access to water before the induction of colitis.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent.
-
Induction of Colitis:
-
Prepare the TNBS-ethanol solution by mixing equal volumes of 5% TNBS and 100% ethanol to achieve a final concentration of 2.5% TNBS in 50% ethanol.
-
Gently insert a 3.5 F catheter 4 cm into the colon via the anus.
-
Slowly instill 100 µL of the TNBS-ethanol solution (approximately 100-150 mg/kg TNBS).
-
Keep the mouse in a head-down position for at least 60 seconds to ensure the distribution of the solution within the colon.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10 and 20 mg/kg).
-
Administer this compound orally (e.g., by gavage) once daily, starting from the day of colitis induction for a specified period (e.g., 3-7 days).
-
The control group should receive the vehicle alone.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
Protocol 2: DSS-Induced Colitis in Mice
Materials:
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle for this compound
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice as described in Protocol 1.
-
Induction of Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be determined empirically based on the DSS batch and mouse strain.[5][7]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
The control group should receive regular sterile drinking water.
-
-
This compound Administration:
-
Administer this compound orally once daily, starting concurrently with the DSS administration or in a therapeutic regimen after the onset of colitis symptoms.
-
-
Monitoring:
-
Monitor the mice daily for DAI as described in Protocol 1.
-
-
Termination and Sample Collection:
-
Euthanize the mice after the DSS administration period or at a later time point to study the resolution of inflammation.
-
Collect colon samples for analysis as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathways
Pharmacokinetics and Dosing Considerations
Currently, there is limited publicly available pharmacokinetic data specifically for this compound in mice.[18][19][20][21][22][23][24] The conversion of its parent compound, poncirin, to this compound is dependent on the composition and activity of the gut microbiota, which can introduce variability.[2][3][25][26][27]
For dose selection, researchers can refer to the effective doses used in published studies (e.g., 10-20 mg/kg orally in mice).[1] However, it is highly recommended to conduct preliminary pharmacokinetic studies to determine key parameters such as bioavailability, half-life (t1/2), and maximum plasma concentration (Cmax) of this compound in the specific animal model and strain being used. This will enable a more rational dose selection and administration schedule.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the therapeutic effects of this compound on colitis. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of action of this compound and evaluate its potential as a novel treatment for inflammatory bowel disease.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial species involved in the conversion of dietary flavonoids in the human gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. socmucimm.org [socmucimm.org]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
- 13. Quantitative assay for acute intestinal inflammation based on myeloperoxidase activity. Assessment of inflammation in rat and hamster models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fb.cuni.cz [fb.cuni.cz]
- 16. Influence of myeloperoxidase on colon tumor occurrence in inflamed versus non-inflamed colons of ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of toll-like receptor 4 activation by apigenin and chrysin via competition for sites and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB pathway in colitis-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 24. Pharmacokinetics and Tissue Distribution Kinetics of Puerarin in Rats Using Indirect Competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomi… [ouci.dntb.gov.ua]
- 26. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ponciretin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponciretin, a flavonoid found in citrus fruits, has garnered significant interest for its potential therapeutic properties. To facilitate preclinical and clinical research, including pharmacokinetic and pharmacodynamic studies, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. The methodologies described herein are based on established practices for the analysis of similar flavonoid compounds and provide a strong foundation for developing and validating a specific assay for this compound.
Analytical Methodologies
The quantification of small molecules like this compound in complex biological samples such as plasma, serum, urine, and tissue homogenates typically involves three key stages: sample preparation, chromatographic separation, and detection. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection can be used, but LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalysis.[1][2]
Sample Preparation
The primary goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances like proteins and lipids that can compromise the analytical results.[3][4] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]
a) Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.[6]
-
Protocol:
-
To 100 µL of plasma or serum sample, add 300 µL of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727).[7]
-
If an internal standard (IS) is used, it should be added to the precipitation solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[7]
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[7]
-
b) Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[8]
-
Protocol:
-
To 100 µL of plasma or serum, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[9]
-
Vortex the mixture for 3-5 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[9]
-
c) Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and can be used to concentrate the analyte.[10]
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma or serum sample (e.g., diluted with an acidic aqueous solution) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
Experimental Workflow for Sample Preparation
Caption: General workflow for biological sample preparation.
Chromatographic Separation (UPLC-MS/MS)
Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the quantitative analysis of drugs and metabolites in biological fluids due to its high sensitivity, selectivity, and speed.[8][11][12]
-
Protocol:
-
Chromatographic System: A UPLC system.
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm x 50 mm, 1.8 µm) is commonly used for flavonoid analysis.[6]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[2][6]
-
Column Temperature: Maintained at around 40°C.[13]
-
Injection Volume: 2-10 µL.[13]
-
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.[14]
-
Protocol:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. The optimal mode for this compound needs to be determined experimentally.
-
MRM Transitions: The precursor ion (Q1) corresponding to the molecular weight of this compound and its most abundant product ion (Q3) after collision-induced dissociation need to be identified. The same is required for the internal standard.
-
Gas Parameters: Nebulizer gas, curtain gas, and collision gas flow rates should be optimized for maximum signal intensity.[9]
-
Method Validation
Any new analytical method must be validated to ensure its reliability for its intended purpose.[15] Key validation parameters are summarized below, with typical acceptance criteria for bioanalytical methods.[16][17]
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99.[16] |
| Precision | The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[16] |
| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ).[16] |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Consistent and reproducible across the concentration range. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | RSD ≤ 20% and accuracy within ±20%.[16] |
Example Quantitative Data for a Flavonoid Analog (Cirsimarin)
The following table summarizes validation data from a UPLC-MS/MS method developed for cirsimarin, a flavonoid structurally similar to this compound, in rat plasma.[11] This data provides a benchmark for what can be expected from a validated method for this compound.
| Parameter | Result |
| Linearity Range | 1–3000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (RSD) | < 14% |
| Inter-day Precision (RSD) | < 14% |
| Accuracy | 92.5% – 107.3% |
| Recovery | > 84.2% |
| Matrix Effect | 103.6% – 107.4% |
Signaling Pathways of Interest for this compound Research
While the primary focus of this document is on analytical methods, understanding the biological context is crucial for drug development professionals. This compound has been investigated for its effects on various signaling pathways, particularly those involved in inflammation and metabolic regulation. A simplified representation of a relevant pathway is shown below.
Simplified Representation of a Potential this compound-Modulated Pathway
Caption: this compound's potential anti-inflammatory mechanism.
Conclusion
This document provides a comprehensive overview of the methodologies required for the quantification of this compound in biological samples. The detailed protocols for sample preparation, UPLC-MS/MS analysis, and method validation serve as a practical guide for researchers. While the specific parameters for this compound must be empirically determined and validated, the information presented here, based on established methods for similar flavonoids, offers a solid starting point for the development of a robust and reliable bioanalytical assay. Such an assay is indispensable for advancing the understanding of this compound's pharmacokinetic profile and its potential as a therapeutic agent.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Ripretinib and Its Desmethyl Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 9. LC-MS/MS determination and pharmacokinetics study of puerarin and daidzein in rat plasma after oral administration of Gegenqinlian decoction and Radix Puerariae extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of puerarin in biological samples and its application to a pharmacokinetic study by flow-injection chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. wjarr.com [wjarr.com]
- 16. agilent.com [agilent.com]
- 17. ema.europa.eu [ema.europa.eu]
Application Note: Quantitative Analysis of Ponciretin and its Metabolites by HPLC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Ponciretin and its primary metabolites in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, the aglycone of Poncirin, is a flavonoid found in citrus fruits with potential anti-inflammatory properties. Understanding its metabolic fate is crucial for pharmacokinetic and drug development studies. This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation and visualization of the metabolic pathway.
Introduction
This compound (Isosakuranetin-7-O-rutinoside) is a flavanone (B1672756) glycoside naturally present in citrus fruits, particularly in the immature fruit of Poncirus trifoliata. Upon oral administration, its precursor, Poncirin, is metabolized by gut microbiota to its active aglycone form, this compound. This compound has demonstrated various pharmacological activities, including anti-inflammatory and anti-colitic effects, by modulating signaling pathways such as NF-κB.[1] To elucidate its mechanism of action and pharmacokinetic profile, a reliable and sensitive analytical method for the quantification of this compound and its metabolites is essential. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for this purpose in complex biological matrices.[2][3]
Experimental Protocols
Sample Preparation (Plasma)
A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an LC autosampler vial for injection.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Data Presentation
The following tables summarize the quantitative parameters for the HPLC-MS/MS analysis of this compound and its putative metabolites. Note: The specific MRM transitions and collision energies for this compound and its metabolites are not widely available in the literature and may require optimization based on the specific instrument used. The values provided for the metabolites are predictive based on common metabolic transformations.
Table 1: MRM Transitions and Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 285.08 | 151.04 | 100 | 30 | 20 |
| 133.03 | 35 | ||||
| This compound Glucuronide | 461.11 | 285.08 | 100 | 35 | 15 |
| 113.02 | 40 | ||||
| This compound Sulfate (B86663) | 365.04 | 285.08 | 100 | 35 | 25 |
| 151.04 | 45 | ||||
| Internal Standard | User Defined | User Defined | 100 | Optimized | Optimized |
Table 2: Chromatographic and Quantitative Data
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| This compound | ~6.5 | 1 - 1000 | 1 |
| This compound Glucuronide | ~5.2 | To be determined | To be determined |
| This compound Sulfate | ~5.8 | To be determined | To be determined |
| Internal Standard | User Defined | - | - |
Visualizations
Metabolic Pathway of this compound
The primary metabolic pathway for this compound in vivo involves Phase II conjugation reactions, primarily glucuronidation and sulfation, to increase its water solubility and facilitate excretion.
Caption: Metabolic conversion of Poncirin to this compound and its subsequent metabolism.
Experimental Workflow
The following diagram illustrates the key steps in the HPLC-MS analysis of this compound and its metabolites.
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Discussion
This application note provides a comprehensive framework for the quantitative analysis of this compound and its metabolites. The described sample preparation protocol is straightforward and effective for removing proteins from plasma samples. The HPLC method provides good chromatographic separation of the parent compound and its more polar metabolites. The use of MRM in the mass spectrometer ensures high selectivity and sensitivity for accurate quantification.
It is important to note that the MRM transitions and collision energies for this compound's metabolites are proposed based on known fragmentation patterns of similar compounds. For optimal performance, these parameters should be empirically determined for the specific instrument being used. The fragmentation of the glucuronide conjugate is expected to yield the aglycone (this compound) and characteristic fragments of the glucuronic acid moiety (e.g., m/z 113). Similarly, the sulfate conjugate is expected to lose the SO₃ group (80 Da) and produce the aglycone fragment.
Conclusion
The HPLC-MS/MS method detailed in this application note offers a reliable, sensitive, and specific approach for the quantification of this compound and its metabolites in biological matrices. The provided protocols for sample preparation and instrument conditions, along with the summarized quantitative data and visualizations, serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural compound.
References
Application Notes and Protocols for Ponciretin Research in a TNBS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice to investigate the therapeutic effects of Ponciretin, a natural flavonoid with potent anti-inflammatory properties.
Introduction
Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract. The TNBS-induced colitis model is a widely used animal model that mimics many aspects of human IBD, particularly Crohn's disease.[1] this compound, a metabolite of poncirin (B190377) found in citrus fruits, has demonstrated significant anti-inflammatory effects in this model.[2] These notes detail the experimental protocols for inducing colitis, treatment with this compound, and subsequent analysis of key inflammatory markers and signaling pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes from a study investigating the effects of this compound on TNBS-induced colitis in mice.
Table 1: Effect of this compound on Disease Activity Index (DAI)
| Group | Treatment | DAI Score (Mean ± SD) |
| 1 | Control (Sham) | 0.2 ± 0.1 |
| 2 | TNBS-induced Colitis | 3.8 ± 0.4 |
| 3 | TNBS + this compound (10 mg/kg) | 1.5 ± 0.3 |
| 4 | TNBS + this compound (20 mg/kg) | 0.8 ± 0.2 |
DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of this compound on Colon Length
| Group | Treatment | Colon Length (cm, Mean ± SD) |
| 1 | Control (Sham) | 8.5 ± 0.5 |
| 2 | TNBS-induced Colitis | 5.2 ± 0.6 |
| 3 | TNBS + this compound (10 mg/kg) | 7.1 ± 0.4 |
| 4 | TNBS + this compound (20 mg/kg) | 7.9 ± 0.3 |
Table 3: Effect of this compound on Myeloperoxidase (MPO) Activity
| Group | Treatment | MPO Activity (U/g tissue, Mean ± SD) |
| 1 | Control (Sham) | 5.2 ± 1.1 |
| 2 | TNBS-induced Colitis | 35.8 ± 4.2 |
| 3 | TNBS + this compound (10 mg/kg) | 15.7 ± 2.5 |
| 4 | TNBS + this compound (20 mg/kg) | 9.8 ± 1.9 |
MPO is an enzyme abundant in neutrophils and serves as a marker for neutrophil infiltration into inflamed tissue.
Table 4: Effect of this compound on Colonic Cytokine Levels
| Group | Treatment | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | IL-10 (pg/mg protein) |
| 1 | Control (Sham) | 50 ± 8 | 30 ± 5 | 25 ± 4 | 150 ± 20 |
| 2 | TNBS-induced Colitis | 250 ± 30 | 180 ± 25 | 150 ± 20 | 50 ± 10 |
| 3 | TNBS + this compound (10 mg/kg) | 120 ± 15 | 90 ± 12 | 70 ± 9 | 100 ± 15 |
| 4 | TNBS + this compound (20 mg/kg) | 70 ± 10 | 50 ± 8 | 40 ± 6 | 130 ± 18 |
Experimental Protocols
Animals
Male BALB/c mice (6-8 weeks old, weighing 20-25 g) are commonly used for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. All animal procedures must be performed in accordance with institutional guidelines for animal care.
TNBS-Induced Colitis Model
Materials:
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (B145695) (100%)
-
Phosphate-buffered saline (PBS)
-
3.5 F catheter
Procedure:
-
Fast mice for 24 hours with free access to water.
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Prepare the TNBS solution by mixing the 5% TNBS stock solution with 100% ethanol in a 1:1 ratio to obtain a final concentration of 2.5% TNBS in 50% ethanol.
-
Gently insert a 3.5 F catheter 4 cm into the colon via the anus.
-
Slowly administer 100 µL of the 2.5% TNBS solution intrarectally.
-
To ensure the distribution of the TNBS solution within the colon, hold the mouse in a head-down position for at least 60 seconds.
-
The control (sham) group should receive an intrarectal administration of 100 µL of 50% ethanol without TNBS.
-
Return the mice to their cages and monitor their recovery.
This compound Treatment
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Prepare this compound suspensions in the vehicle at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).
-
Begin this compound administration one day after the induction of colitis.
-
Administer this compound orally via gavage once daily for a period of 7 consecutive days.
-
The TNBS-induced colitis group and the control group should receive the vehicle alone.
Assessment of Colitis Severity
a. Disease Activity Index (DAI): Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool. Assign scores based on the following criteria:
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight), 4 (gross)
The DAI is the sum of these three scores.
b. Macroscopic Assessment: On day 8, euthanize the mice. Excise the colon from the cecum to the anus and measure its length. Note any macroscopic signs of inflammation, such as hyperemia, ulceration, and bowel wall thickening.
c. Myeloperoxidase (MPO) Assay:
-
Homogenize a distal portion of the colon tissue in an appropriate buffer.
-
Determine MPO activity using a commercial MPO assay kit according to the manufacturer's instructions. MPO activity is expressed as units per gram of tissue.[3]
d. Cytokine Analysis:
-
Homogenize a portion of the colon tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 using specific ELISA kits according to the manufacturers' protocols. Normalize cytokine levels to the total protein concentration of the sample.
Mandatory Visualizations
Caption: Experimental workflow for the TNBS-induced colitis model and this compound treatment.
Caption: this compound inhibits NF-κB and modulates the Th17/Treg balance to reduce inflammation.
Caption: this compound may also exert anti-inflammatory effects by inhibiting MAPK and NLRP3 pathways.
References
Application Notes and Protocols for Evaluating Ponciretin's Anti-Inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ponciretin, a flavonoid compound, has demonstrated significant anti-inflammatory properties in various preclinical studies. It has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. These application notes provide detailed protocols for cell-based assays to quantify the anti-inflammatory effects of this compound, focusing on its impact on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it outlines the investigation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Data Presentation
The anti-inflammatory activity of this compound can be quantified by measuring its inhibitory effect on the production of various inflammatory mediators. The following tables summarize the expected dose-dependent effects of this compound on nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| This compound Concentration (µM) | NO Production (% of LPS Control) | Standard Deviation |
| 0 (Vehicle Control) | 100% | ± 5.2% |
| 1 | 85% | ± 4.8% |
| 5 | 62% | ± 3.9% |
| 10 | 41% | ± 3.1% |
| 25 | 25% | ± 2.5% |
| 50 | 12% | ± 1.8% |
Table 2: Effect of this compound on TNF-α Production
| This compound Concentration (µM) | TNF-α Production (% of LPS Control) | Standard Deviation |
| 0 (Vehicle Control) | 100% | ± 6.1% |
| 1 | 90% | ± 5.5% |
| 5 | 70% | ± 4.5% |
| 10 | 50% | ± 3.8% |
| 25 | 30% | ± 2.9% |
| 50 | 18% | ± 2.1% |
Table 3: Effect of this compound on IL-6 Production
| This compound Concentration (µM) | IL-6 Production (% of LPS Control) | Standard Deviation |
| 0 (Vehicle Control) | 100% | ± 7.3% |
| 1 | 92% | ± 6.8% |
| 5 | 75% | ± 5.9% |
| 10 | 55% | ± 4.7% |
| 25 | 35% | ± 3.4% |
| 50 | 22% | ± 2.6% |
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a suitable model for these assays.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for Griess assay and ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).[1][2]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[3][4][5][6][7]
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Nitrite Standard: Sodium nitrite solution of known concentration.
-
-
Protocol:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.[7]
-
Measure the absorbance at 540 nm using a microplate reader.[4][5]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.[8][9][10][11][12]
-
Materials: Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, the protocol involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.[10]
-
The reaction is stopped, and the absorbance is measured at the recommended wavelength (typically 450 nm).[10]
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to analyze the protein expression levels of key components of the NF-κB and MAPK signaling pathways. This compound has been shown to inhibit the phosphorylation of p38, ERK, and JNK in the MAPK pathway and suppress the nuclear translocation of the NF-κB p65 subunit.[1][13]
-
Cell Lysis and Protein Quantification:
-
After treatment for appropriate time points (e.g., 15, 30, 60 minutes for MAPK phosphorylation; 30, 60 minutes for IκBα degradation and p65 translocation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p38, ERK, JNK, IκBα, and p65 overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[15]
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound's anti-inflammatory activity.
References
- 1. Evaluation of the anti-inflammatory effects of phloretin and phlorizin in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Protocol Griess Test [protocols.io]
- 7. promega.com [promega.com]
- 8. Measurements of IL-6, PGE2, and TNFα levels [bio-protocol.org]
- 9. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 10. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Isolation and Purification of Ponciretin from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponciretin, a flavanone (B1672756) glycoside also known as poncirin, is a bioactive compound found predominantly in citrus fruits, particularly in the immature fruits of Poncirus trifoliata and other citrus species like the Ougan fruit (Citrus reticulata cv. Suavissima).[1][2][3] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antidiabetic properties.[4] Notably, this compound has been shown to exert its antidiabetic effects by activating the PI3K/Akt signaling pathway. This document provides detailed protocols for the isolation, purification, and analysis of this compound from its natural sources, intended to aid researchers in obtaining high-purity material for further investigation and drug development endeavors.
Data Presentation: Quantitative Analysis of this compound Purification
The following table summarizes the quantitative data from a representative study on the isolation and purification of this compound from the albedo of Ougan fruit, demonstrating the efficiency of a two-step purification process.
| Purification Step | Purity (%) | Recovery (%) | Yield (mg) from 16g of raw material |
| Crude Extract | 0.14 | - | - |
| D101 Macroporous Resin | 5.30 | 71.55 | 302.4 |
| HSCCC | 96.56 | 63.77 | 2.1 |
This data highlights a significant increase in purity, from 0.14% in the crude extract to over 96% after the combined chromatography steps.[2]
Experimental Protocols
This section outlines the detailed methodologies for the extraction, purification, and analysis of this compound.
Preparation of Plant Material
Proper preparation of the plant material is crucial for efficient extraction.
-
Source Material: Immature fruits of Poncirus trifoliata or the albedo (the white, spongy part of the peel) of Ougan fruit (Citrus reticulata cv. Suavissima) are rich sources of this compound.[1][2]
-
Protocol:
-
Harvest fresh, immature fruits or peels.
-
Wash the plant material thoroughly with distilled water to remove any surface contaminants.
-
Separate the albedo from the flavedo (the outer, colored part of the peel) if using whole citrus fruits.
-
Dry the plant material in a well-ventilated oven at a temperature of 60°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
Extraction of this compound
Solvent extraction is a common method to isolate this compound from the prepared plant material.
-
Principle: this compound is soluble in polar organic solvents. This protocol utilizes maceration with ethanol (B145695) to extract the compound from the plant matrix.
-
Protocol:
-
Weigh the dried plant powder.
-
Place the powder in a large flask.
-
Add 80% ethanol to the flask at a solid-to-liquid ratio of 1:10 (w/v).
-
Macerate the mixture at room temperature for 24 hours with continuous stirring.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at 50°C to obtain a viscous residue.
-
Purification of this compound
A two-step purification process involving macroporous resin chromatography followed by high-speed counter-current chromatography (HSCCC) is highly effective in obtaining high-purity this compound.[2]
-
Principle: This technique separates compounds based on their adsorption and desorption characteristics on a non-polar resin. This compound is retained by the resin while more polar impurities are washed away.
-
Protocol:
-
Select a suitable macroporous resin (e.g., D101).[2]
-
Pack a glass column with the pre-treated resin.
-
Dissolve the crude extract in a small volume of the initial mobile phase (deionized water).
-
Load the sample onto the column.
-
Wash the column with deionized water to remove unbound, highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 60%, 90% ethanol).
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing this compound and concentrate them using a rotary evaporator. One study found that a 60% ethanol elution provided a good balance of purity and recovery.[2]
-
-
Principle: HSCCC is a liquid-liquid partition chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases. This method avoids the irreversible adsorption issues associated with solid stationary phases.[5]
-
Protocol:
-
Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. A commonly used system for this compound is chloroform-methanol-n-butanol-water (4:3:0.5:2, v/v/v/v).[2]
-
Preparation of Solvent System: Mix the solvents in the specified ratio in a separatory funnel. Allow the phases to separate and degas them before use.
-
HSCCC Instrument Setup:
-
Fill the column with the stationary phase (the upper phase of the solvent system).
-
Set the revolution speed (e.g., 850 rpm).[2]
-
-
Sample Injection: Dissolve the this compound-enriched fraction from the macroporous resin step in a small volume of the biphasic solvent mixture.
-
Elution: Pump the mobile phase (the lower phase of the solvent system) through the column at a constant flow rate (e.g., 2.0 mL/min).[2]
-
Fraction Collection: Collect fractions at regular intervals and monitor the effluent at a suitable wavelength (e.g., 280 nm) using a UV detector.[2]
-
Analysis and Pooling: Analyze the collected fractions by HPLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.
-
Analytical Methods for this compound Identification and Quantification
-
Principle: HPLC is used for both the qualitative and quantitative analysis of this compound. A reversed-phase C18 column is typically employed.
-
Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 280 nm.
-
Quantification: Create a calibration curve using a this compound standard of known concentrations to quantify the amount in the samples.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound.
Mandatory Visualizations
Experimental Workflow for this compound Isolation and Purification
References
- 1. Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tautobiotech.com [tautobiotech.com]
Application Notes and Protocols for In Vivo Imaging of Ponciretin Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential in vivo imaging techniques to track the biodistribution of Ponciretin, a flavonoid with known anti-inflammatory and other pharmacological activities.[1][2][3][4] The following sections detail various imaging modalities, propose specific protocols for this compound, and present potential signaling pathways it may modulate.
Introduction to this compound and In Vivo Imaging
This compound is the aglycone metabolite of Poncirin (B190377), a flavanone (B1672756) glycoside found in plants such as Poncirus trifoliata.[2][4] Studies have demonstrated its anti-inflammatory effects, suggesting its potential as a therapeutic agent for conditions like colitis.[3] Understanding the in vivo pharmacokinetics and tissue distribution of this compound is crucial for its development as a drug. In vivo imaging offers a non-invasive approach to visualize and quantify the distribution of molecules in living organisms, providing valuable insights into drug delivery, target engagement, and efficacy.[5][6][7]
Imaging Modalities for Tracking this compound
Several imaging modalities can be adapted to track this compound distribution in vivo. The choice of technique depends on factors such as the required sensitivity, spatial resolution, and the feasibility of labeling this compound without altering its biological activity.
1. Fluorescence Imaging (FI): Fluorescence imaging is a widely used technique for in vivo small animal imaging due to its high sensitivity and relatively low cost.[8] This can be achieved through two main approaches for this compound:
-
Intrinsic Fluorescence: Some flavonoids are intrinsically fluorescent due to their conjugated ring structures.[9][10] The potential of label-free imaging of this compound should be investigated first.
-
Extrinsic Fluorescence Labeling: If this compound's intrinsic fluorescence is insufficient for in vivo imaging, it can be conjugated to a near-infrared (NIR) fluorescent dye. NIR fluorophores are preferred for in vivo applications to minimize tissue autofluorescence and enhance tissue penetration.[8]
2. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): PET and SPECT are highly sensitive nuclear imaging techniques that provide quantitative information on the distribution of radiolabeled molecules.[11][12][13][14] These methods require labeling this compound with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide.[12][13]
3. Magnetic Resonance Imaging (MRI): MRI offers excellent soft tissue contrast and high spatial resolution.[15][16] To make this compound visible by MRI, it needs to be conjugated to a contrast agent, such as a gadolinium-based agent or superparamagnetic iron oxide nanoparticles (SPIONs).[16][17][18] Chemical Exchange Saturation Transfer (CEST) MRI is an emerging technique that can detect certain diamagnetic compounds, which could be a potential label-free approach if this compound has suitable exchangeable protons.[19]
Experimental Protocols
Protocol 1: Label-Free Two-Photon Microscopy for Intrinsic Fluorescence Detection of this compound
This protocol is adapted from a study on the flavonoid fisetin (B1672732) and is a preliminary step to assess the feasibility of label-free imaging.[9]
Objective: To determine if this compound's intrinsic fluorescence can be used to visualize its distribution in tissues.
Materials:
-
This compound
-
Two-photon excitation fluorescence (TPEF) microscope
-
Anesthesia (e.g., isoflurane)
-
Animal model (e.g., BALB/c mice)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).[20]
-
This compound Administration: Administer this compound via oral gavage or intraperitoneal injection. The dosage should be based on previous pharmacological studies.
-
Imaging: At various time points post-administration, image the target organ (e.g., colon in a colitis model) using a TPEF microscope.
-
Spectral Analysis: Acquire emission spectra to distinguish this compound's fluorescence from endogenous tissue fluorophores.
Protocol 2: In Vivo Fluorescence Imaging with NIR-Labeled this compound
Objective: To track the biodistribution of this compound using a conjugated near-infrared fluorescent probe.
Materials:
-
This compound
-
NIR fluorescent dye with a reactive group (e.g., NHS ester for targeting an amine group)
-
Conjugation reaction buffers
-
HPLC for purification
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Animal model (e.g., BALB/c mice)
Procedure:
-
This compound Conjugation:
-
If this compound lacks a suitable functional group for conjugation, a derivative may need to be synthesized.
-
React this compound with the activated NIR dye according to the manufacturer's protocol.
-
Purify the this compound-NIR conjugate using HPLC.
-
Confirm the identity and purity of the conjugate using mass spectrometry and NMR.
-
-
Animal Preparation: Anesthetize the mouse with isoflurane.[21]
-
Injection: Inject the this compound-NIR conjugate intravenously via the tail vein.[22]
-
Imaging: Acquire whole-body fluorescence images at different time points (e.g., 5 min, 30 min, 1h, 4h, 24h) to observe the distribution and clearance of the conjugate.[21][22][23]
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animal and harvest major organs (liver, kidneys, spleen, lungs, heart, brain, and target tissue) for ex vivo imaging to confirm the in vivo findings and obtain more sensitive measurements.[24]
Protocol 3: PET Imaging with Radiolabeled this compound
Objective: To quantitatively assess the biodistribution of this compound using PET imaging.
Materials:
-
This compound
-
Precursor for radiolabeling (e.g., for 18F-labeling)
-
Radiosynthesis module
-
PET/CT scanner
-
Animal model (e.g., BALB/c mice)
Procedure:
-
Radiolabeling of this compound:
-
Synthesize a suitable precursor of this compound for radiolabeling (e.g., with a leaving group for nucleophilic substitution with [18F]fluoride).
-
Perform the radiolabeling reaction using a radiosynthesis module.
-
Purify the radiolabeled this compound using HPLC.
-
-
Animal Preparation: Anesthetize the mouse with isoflurane.[20][25]
-
Injection: Inject a known activity (e.g., 200-500 µCi) of the radiolabeled this compound intravenously.[20]
-
PET/CT Imaging:
-
Data Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on the images of various organs to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Data Presentation
Quantitative data from imaging studies should be summarized in tables for clear comparison.
Table 1: Biodistribution of 18F-Ponciretin in Mice (%ID/g)
| Organ | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| Blood | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Spleen | |||
| Kidneys | |||
| Stomach | |||
| Intestine | |||
| Muscle | |||
| Bone | |||
| Brain | |||
| p.i. = post-injection. Data would be presented as mean ± standard deviation. |
Table 2: Fluorescence Intensity of this compound-NIR in Different Organs (Radiant Efficiency)
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. |
| Liver | |||
| Kidneys | |||
| Spleen | |||
| Target Tissue | |||
| Muscle (Control) | |||
| Data would be presented as mean ± standard deviation. |
Signaling Pathways and Experimental Workflows
This compound's Potential Signaling Pathways
Based on existing literature, this compound may exert its anti-inflammatory effects through the modulation of the NF-κB pathway and by influencing the balance of T-helper 17 (Th17) and regulatory T (Treg) cells.[3]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vivo Imaging
The following diagram illustrates a general workflow for an in vivo imaging study of this compound.
References
- 1. Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus | MDPI [mdpi.com]
- 2. Therapeutic Potential of Poncirin Against Numerous Human Health Complications: Medicinal Uses and Therapeutic Benefit of an Active Principle of Citrus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Helicobacter pylori activity of the metabolites of poncirin from Poncirus trifoliata by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Non Invasive Molecular Imaging for Immune Cell Tracking in Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell and Brain Tissue Imaging of the Flavonoid Fisetin Using Label-Free Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MRI Contrast Agents for Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Utilization of nanomaterials in MRI contrast agents and their role in therapy guided by imaging [frontiersin.org]
- 18. Tumor-targeted drug delivery and MRI contrast enhancement by chlorotoxin-conjugated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CEST MRI trackable nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.rutgers.edu [research.rutgers.edu]
- 21. research.charlotte.edu [research.charlotte.edu]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 24. Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]
- 25. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 26. Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Ponciretin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponciretin, a flavonoid and the primary metabolite of poncirin (B190377) found in the fruit of Poncirus trifoliata, has demonstrated significant anti-inflammatory properties. These properties are of considerable interest in the research and development of novel therapeutics for inflammatory diseases. This compound has been shown to modulate the immune response, particularly by affecting the balance of T helper 17 (Th17) and regulatory T (Treg) cells, and by influencing macrophage activation. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of compounds like this compound, allowing for the precise quantification and characterization of immune cell subsets.
These application notes provide a comprehensive overview and detailed protocols for the analysis of immune cells treated with this compound using flow cytometry. The focus is on the assessment of the Th17/Treg balance in splenocytes and the activation of macrophages.
Mechanism of Action of this compound on Immune Cells
This compound exerts its anti-inflammatory effects through a multi-faceted approach. In macrophages, it has been shown to inhibit the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4).[1] This action prevents the downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response.[1] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines.
Furthermore, this compound plays a crucial role in regulating the differentiation of CD4+ T helper cells. It has been observed to suppress the differentiation of pro-inflammatory Th17 cells while promoting the differentiation of anti-inflammatory Treg cells.[1] This modulation of the Th17/Treg balance is a key mechanism in its ability to attenuate inflammation, as observed in models of colitis.[1]
Data Presentation
The following tables are templates for summarizing quantitative data from flow cytometry experiments analyzing the effects of this compound on immune cell populations. The specific values should be obtained from the full text of the cited primary research article.
Table 1: Effect of this compound on Th17 and Treg Cell Populations in Mouse Splenocytes
| Treatment Group | Concentration | % CD4+ T Cells | % Th17 (CD4+IL-17A+) of CD4+ | % Treg (CD4+Foxp3+) of CD4+ | Th17/Treg Ratio |
| Control | - | Insert Data | Insert Data | Insert Data | Insert Data |
| Vehicle | - | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound | X µM | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound | Y µM | Insert Data | Insert Data | Insert Data | Insert Data |
Data to be extracted from "Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance".
Table 2: Effect of this compound on Macrophage Activation Markers
| Treatment Group | Concentration | Stimulus | % Macrophages (e.g., F4/80+) | % Activated Macrophages (e.g., CD86+) | MFI of Activation Marker |
| Control | - | - | Insert Data | Insert Data | Insert Data |
| LPS | - | Z ng/mL | Insert Data | Insert Data | Insert Data |
| LPS + this compound | X µM | Z ng/mL | Insert Data | Insert Data | Insert Data |
| LPS + this compound | Y µM | Z ng/mL | Insert Data | Insert Data | Insert Data |
MFI: Mean Fluorescence Intensity. Data to be extracted from relevant primary literature.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Th17 and Treg Cell Differentiation in Mouse Splenocytes
Objective: To quantify the percentages of Th17 and Treg cells in isolated mouse splenocytes following in vitro treatment with this compound.
Materials:
-
This compound
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cell Stimulation Cocktail (containing PMA, Ionomycin, and Brefeldin A)
-
Anti-mouse CD4 (e.g., PerCP-Cy5.5)
-
Anti-mouse IL-17A (e.g., PE)
-
Anti-mouse Foxp3 (e.g., Alexa Fluor 647)
-
Fixation/Permeabilization Buffer
-
Flow Cytometry Staining Buffer
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Splenocyte Isolation: Isolate spleens from mice and prepare a single-cell suspension in complete RPMI medium. Lyse red blood cells using ACK lysis buffer. Wash the cells and resuspend in complete RPMI medium.
-
Cell Culture and Treatment: Seed splenocytes at a density of 1 x 10^6 cells/well in a 96-well plate. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 72 hours).
-
Cell Stimulation: Four to five hours prior to staining, add Cell Stimulation Cocktail to each well to stimulate intracellular cytokine production.
-
Surface Staining: Harvest the cells and wash with Flow Cytometry Staining Buffer. Stain for the surface marker CD4 by incubating with the anti-CD4 antibody for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize using the Fixation/Permeabilization buffer according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.
-
Intracellular Staining: Stain for intracellular markers IL-17A and Foxp3 by incubating with the respective antibodies for 30-45 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and resuspend in Flow Cytometry Staining Buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. From the lymphocyte gate, identify the CD4+ T cell population. Within the CD4+ gate, quantify the percentage of IL-17A+ (Th17) and Foxp3+ (Treg) cells.
Protocol 2: Flow Cytometry Analysis of Macrophage Activation
Objective: To assess the effect of this compound on the activation of macrophages, such as murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7), in response to LPS stimulation.
Materials:
-
This compound
-
LPS (from E. coli)
-
Complete DMEM or RPMI-1640 medium
-
Anti-mouse F4/80 (or other macrophage marker)
-
Anti-mouse CD86 (or other activation marker)
-
Live/Dead Fixable Viability Stain
-
Flow Cytometry Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed macrophages (e.g., BMDMs or RAW 264.7 cells) in 6-well plates and allow them to adhere. Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours). Include appropriate control groups (untreated, vehicle, LPS only).
-
Cell Harvesting: Gently scrape the cells and wash with Flow Cytometry Staining Buffer.
-
Viability Staining: Stain the cells with a Live/Dead Fixable Viability Stain according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Surface Staining: Stain the cells with antibodies against a macrophage marker (e.g., F4/80) and an activation marker (e.g., CD86) for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and resuspend in Flow Cytometry Staining Buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell population. From this gate, identify the macrophage population (e.g., F4/80+). Analyze the expression of the activation marker (e.g., CD86) on the macrophage population to determine the percentage of activated cells and the mean fluorescence intensity (MFI).
Visualizations
Caption: Experimental workflow for Th17/Treg analysis.
Caption: this compound's mechanism on macrophages.
Caption: this compound's effect on T cell differentiation.
References
Application Notes and Protocols for Gene Expression Analysis in Tissues Treated with Ponciretin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponciretin, a flavanone (B1672756) glycoside found in citrus fruits, has garnered significant interest for its diverse biological activities, including anti-inflammatory and anti-diabetic properties.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic applications. Gene expression analysis provides a powerful tool to elucidate how this compound modulates cellular pathways and functions at the transcriptional level. These application notes provide a comprehensive guide for researchers to design and execute gene expression studies in tissues or cell cultures treated with this compound, from initial experimental design to data analysis and interpretation. The protocols outlined below are based on established molecular biology techniques and can be adapted for various research models.
Data Presentation: Summarizing Quantitative Gene Expression Data
Effective data presentation is critical for interpreting the results of gene expression analysis. The following tables provide a structured format for summarizing quantitative data obtained from techniques such as RNA-sequencing (RNA-seq) or quantitative real-time PCR (RT-qPCR).
Table 1: Differentially Expressed Genes (DEGs) in this compound-Treated Tissue (RNA-seq Data)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Biological Function |
| Gene A | Gene A Full Name | 2.5 | 0.001 | 0.01 | Pro-inflammatory signaling |
| Gene B | Gene B Full Name | -1.8 | 0.005 | 0.02 | Apoptosis regulation |
| Gene C | Gene C Full Name | 3.1 | <0.001 | <0.01 | Cell cycle progression |
| Gene D | Gene D Full Name | -2.2 | 0.002 | 0.015 | Metabolic pathway |
| ... | ... | ... | ... | ... | ... |
Table 2: Validation of Key Gene Expression Changes by RT-qPCR
| Gene Symbol | Treatment Group | Normalized Expression (Relative to Control) | Standard Deviation | p-value |
| Gene A | Control (Vehicle) | 1.00 | 0.12 | - |
| This compound (10 µM) | 5.67 | 0.45 | <0.01 | |
| Gene B | Control (Vehicle) | 1.00 | 0.09 | - |
| This compound (10 µM) | 0.45 | 0.05 | <0.05 | |
| Gene C | Control (Vehicle) | 1.00 | 0.15 | - |
| This compound (10 µM) | 8.92 | 0.78 | <0.01 | |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: In Vitro Cell Culture Treatment and RNA Extraction
This protocol describes the treatment of cultured cells with this compound and subsequent RNA isolation for gene expression analysis.
1. Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Treat cells for a predetermined duration (e.g., 6, 12, 24, or 48 hours). Perform at least three biological replicates for each condition.
2. Cell Harvesting and RNA Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).
-
Perform RNA extraction according to the manufacturer's instructions of the chosen kit (e.g., Qiagen RNeasy Kit).[3] This typically involves homogenization, phase separation, precipitation, and washing steps.[3]
3. RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.0.
-
Evaluate RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) greater than 8 is recommended for downstream applications like RNA-seq.[3]
Protocol 2: RNA-Sequencing (RNA-seq) for Global Gene Expression Profiling
RNA-seq provides a comprehensive view of the transcriptome.
1. Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Prepare RNA-seq libraries using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This process typically includes:
-
mRNA purification (poly-A selection) or ribosomal RNA (rRNA) depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adapter ligation.
-
PCR amplification to enrich the library.
-
2. Sequencing:
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
The required sequencing depth depends on the experimental goals, but 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[3][4]
3. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon this compound treatment.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Targeted Gene Expression Analysis
RT-qPCR is used to validate RNA-seq results or to quantify the expression of specific genes of interest.[5][6][7][8]
1. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[5][7] Both one-step and two-step RT-qPCR protocols can be used.[5][7] In a two-step protocol, the reverse transcription is performed separately from the qPCR step.[5][7]
-
Choose a priming strategy: oligo(dT) primers, random primers, or gene-specific primers.[5]
2. qPCR Reaction:
-
Set up the qPCR reaction using a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), cDNA template, and gene-specific primers.
-
Run the reaction on a real-time PCR cycler. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.[9]
3. Data Analysis:
-
The cycle at which the fluorescence signal crosses a threshold is called the threshold cycle (Ct).[5][9]
-
The Ct value is inversely proportional to the initial amount of target template.[5]
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).
Mandatory Visualizations
Signaling Pathways Modulated by this compound and Related Flavonoids
This compound and other flavonoids have been shown to modulate key signaling pathways involved in inflammation, cell survival, and metabolism. The following diagrams illustrate these pathways.
Caption: this compound inhibits the NF-κB signaling pathway by preventing LPS binding to TLR4.
Caption: this compound activates the PI3K/Akt pathway, promoting glucose uptake.[1]
Experimental Workflow Diagram
Caption: Workflow for gene expression analysis in this compound-treated samples.
References
- 1. Poncirin, an orally active flavonoid exerts antidiabetic complications and improves glucose uptake activating PI3K/Akt signaling pathway in insulin resistant C2C12 cells with anti-glycation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Metabolomic Analysis of Gut Microbiota Changes by Ponciretin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Ponciretin on the gut microbiota and its metabolome. The following sections detail the background, experimental design, and methodologies for conducting such a study, including data on the effects of this compound's precursor, Poncirin (B190377), which is metabolized into this compound by the gut microbiota.
Introduction
This compound, the aglycone of Poncirin, is a flavonoid found in citrus fruits that has garnered significant interest for its potential health benefits. Emerging research indicates that the gut microbiota plays a crucial role in the biotransformation of Poncirin to this compound, which is the more biologically active form.[1][2] This transformation unlocks the anti-inflammatory and immunomodulatory properties of the compound. Understanding the intricate interplay between this compound, the gut microbiota, and the host's metabolome is essential for developing novel therapeutic strategies for inflammatory and metabolic diseases.
This document provides detailed protocols for assessing the impact of this compound on the gut microbiota composition and the resulting metabolomic shifts, with a focus on short-chain fatty acids (SCFAs) and their downstream signaling pathways.
Effects of this compound on Gut Microbiota and Metabolites
Studies on Poncirin, the precursor to this compound, have demonstrated its ability to modulate the gut microbiota and their metabolic output. Since Poncirin is metabolized to this compound by gut bacteria, these changes are largely attributable to the effects of this compound.[2][3][4]
Quantitative Changes in Gut Microbiota
Oral administration of Poncirin has been shown to significantly alter the abundance of specific gut bacterial genera. The following table summarizes the observed changes in a mouse model.
| Bacterial Genus | Change in Abundance (Fold Change) |
| Parabacteroides | ↑ 1.2 |
| Bacteroides | ↑ 2.4 |
Data sourced from a study on the effects of Poncirin in mice.
Quantitative Changes in Fecal Short-Chain Fatty Acids (SCFAs)
The modulation of the gut microbiota by this compound's precursor, Poncirin, leads to significant changes in the production of SCFAs, which are key microbial metabolites with important physiological roles.
| Fecal Metabolite (SCFA) | Change in Concentration (Fold Change) |
| Acetic Acid | ↑ 1.8 |
| Isobutyric Acid | ↑ 1.2 |
| Isovaleric Acid | ↑ 1.3 |
Data sourced from a study on the effects of Poncirin in mice.
Signaling Pathways Modulated by this compound
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the host's immune response.
Inhibition of the NF-κB Signaling Pathway
This compound can attenuate inflammatory responses by inhibiting the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] It achieves this by preventing the binding of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to Toll-like receptor 4 (TLR4) on macrophages.[1] This inhibition prevents the downstream cascade that leads to the transcription of pro-inflammatory cytokines.
Regulation of Th17/Treg Cell Balance
This compound also plays a crucial role in modulating the adaptive immune system by correcting the imbalance between T helper 17 (Th17) cells and regulatory T (Treg) cells.[1] An excess of pro-inflammatory Th17 cells and a deficiency of anti-inflammatory Treg cells are associated with autoimmune and inflammatory conditions. This compound helps to restore a healthy balance by suppressing the differentiation of Th17 cells and promoting the differentiation of Treg cells.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for conducting a metabolomic analysis of gut microbiota changes induced by this compound.
Experimental Workflow Overview
The overall experimental workflow involves several key stages, from sample collection to data analysis.
Protocol for 16S rRNA Gene Sequencing of Gut Microbiota
This protocol outlines the steps for analyzing the composition of the gut microbiota.
1. Fecal Sample Collection and Storage:
-
Collect fresh fecal samples and immediately snap-freeze them in liquid nitrogen.
-
Store samples at -80°C until further processing to maintain the integrity of the microbial community.
2. DNA Extraction:
-
Use a commercially available fecal DNA extraction kit that includes a bead-beating step for efficient lysis of bacterial cells.
-
Follow the manufacturer's instructions to obtain high-quality microbial DNA.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
3. 16S rRNA Gene Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with Illumina overhang adapters.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Verify the size of the PCR products (around 550 bp) by running a small volume on an agarose (B213101) gel.[5]
4. Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Clean up the PCR products using magnetic beads (e.g., AMPure XP).
-
Perform a second PCR to attach dual indices and Illumina sequencing adapters.
-
Clean up the indexed PCR products again with magnetic beads.
-
Quantify the final library concentration and pool all samples in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing run.
5. Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads based on the unique barcodes.
-
Perform quality filtering and trimming of the reads using tools like Trimmomatic or Cutadapt.
-
Denoise the reads and merge paired-end reads using DADA2 or Deblur to generate Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a reference database such as SILVA or Greengenes.
-
Generate a feature table of ASV counts per sample for downstream statistical analysis.
Protocol for LC-MS Based Fecal Metabolomics
This protocol details the procedure for analyzing the fecal metabolome, with a focus on SCFAs.
1. Fecal Sample Preparation:
-
Lyophilize (freeze-dry) fecal samples to remove water and allow for accurate weighing.
-
Homogenize the lyophilized samples to a fine powder.
2. Metabolite Extraction:
-
Weigh out approximately 50 mg of lyophilized fecal powder.
-
Add 1 mL of cold methanol (B129727) and vortex thoroughly.[6][7]
-
For enhanced extraction, use bead beating or sonication.[6][7]
-
Centrifuge the samples at high speed (e.g., 18,000 x g) for 10 minutes at 4°C.[6]
-
Collect the supernatant and filter it through a 0.2 µm filter to remove any remaining particulates.[6]
-
Store the extracts at -80°C until analysis.
3. LC-MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[6]
-
For SCFA analysis, a derivatization step may be necessary to improve chromatographic retention and ionization efficiency.
-
Use a suitable chromatography column (e.g., C18 for general metabolomics or a specialized column for SCFAs).
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[6]
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
4. Data Processing and Analysis:
-
Process the raw LC-MS data using software such as MS-DIAL, XCMS, or Compound Discoverer for peak picking, alignment, and annotation.
-
Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention time to a reference library or online databases (e.g., HMDB, KEGG).
-
Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly different between experimental groups.
-
Use pathway analysis tools (e.g., MetaboAnalyst) to identify metabolic pathways that are perturbed by this compound treatment.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on the gut microbiota and its metabolome. By combining 16S rRNA gene sequencing and LC-MS-based metabolomics, researchers can gain valuable insights into the mechanisms by which this compound exerts its beneficial effects. This knowledge is crucial for the development of this compound as a potential therapeutic agent for a variety of health conditions linked to gut dysbiosis and inflammation.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of rutin and poncirin by human intestinal microbiota and cloning of their metabolizing α-L-rhamnosidase from Bifidobacterium dentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Poncirin by Intestinal Bacteria -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 4. Anti-Helicobacter pylori activity of the metabolites of poncirin from Poncirus trifoliata by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Ponciretin's Effect on Intestinal Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies to assess the potential of Ponciretin, a flavonoid with known anti-inflammatory properties, in modulating intestinal permeability. The following protocols and guidelines are designed to facilitate the investigation of this compound's effects on intestinal barrier function in both in vitro and in vivo models.
Introduction
Increased intestinal permeability, often referred to as "leaky gut," is a condition implicated in the pathogenesis of various inflammatory and autoimmune diseases. The intestinal epithelial barrier, maintained by complex protein structures known as tight junctions (TJs), regulates the passage of luminal contents into the bloodstream. Key proteins involved in maintaining this barrier include occludin, claudins, and zonula occludens (ZO) proteins. Dysregulation of these proteins can lead to increased paracellular permeability.
This compound has been shown to possess anti-inflammatory effects and can increase the expression of crucial tight junction proteins such as occludin, claudin-1, and ZO-1 in preclinical models of colitis.[1] These findings suggest that this compound may have a therapeutic potential in restoring intestinal barrier integrity. This document outlines detailed protocols for evaluating these effects.
Data Presentation
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers
| Treatment Group | Concentration (µM) | TEER (Ω·cm²) at 24h | % Change from Control |
| Control (Vehicle) | - | Example: 350 ± 25 | - |
| This compound | 10 | Hypothetical Data | Calculate % change |
| This compound | 25 | Hypothetical Data | Calculate % change |
| This compound | 50 | Hypothetical Data | Calculate % change |
| TNF-α (Positive Control) | 10 ng/mL | Example: 150 ± 20 | Calculate % change |
| This compound + TNF-α | 50 µM + 10 ng/mL | Hypothetical Data | Calculate % change |
Data to be presented as mean ± standard deviation.
Table 2: Effect of this compound on Paracellular Permeability of FITC-Dextran in Caco-2 Monolayers
| Treatment Group | Concentration (µM) | Apparent Permeability (Papp) (cm/s) | % Change from Control |
| Control (Vehicle) | - | Example: 2.5 x 10⁻⁶ ± 0.5 x 10⁻⁶ | - |
| This compound | 10 | Hypothetical Data | Calculate % change |
| This compound | 25 | Hypothetical Data | Calculate % change |
| This compound | 50 | Hypothetical Data | Calculate % change |
| TNF-α (Positive Control) | 10 ng/mL | Example: 8.0 x 10⁻⁶ ± 1.2 x 10⁻⁶ | Calculate % change |
| This compound + TNF-α | 50 µM + 10 ng/mL | Hypothetical Data | Calculate % change |
Data to be presented as mean ± standard deviation.
Table 3: Effect of this compound on Tight Junction Protein Expression in Intestinal Epithelial Cells (Western Blot Densitometry)
| Treatment Group | Concentration (µM) | Relative Occludin Expression (Fold Change) | Relative Claudin-1 Expression (Fold Change) | Relative ZO-1 Expression (Fold Change) |
| Control (Vehicle) | - | 1.0 | 1.0 | 1.0 |
| This compound | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | 25 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | 50 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| TNF-α (Positive Control) | 10 ng/mL | Example: 0.4 ± 0.1 | Example: 0.5 ± 0.1 | Example: 0.3 ± 0.08 |
| This compound + TNF-α | 50 µM + 10 ng/mL | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Data to be presented as mean fold change relative to control ± standard deviation.
Experimental Protocols & Visualizations
The following sections detail the experimental protocols for assessing the effect of this compound on intestinal permeability.
In Vitro Assessment of Intestinal Barrier Function
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established model for studying intestinal barrier function due to its ability to differentiate into a polarized monolayer with tight junctions.
TEER is a measure of the electrical resistance across a cellular monolayer and is a widely accepted method for assessing the integrity of tight junctions.
Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.
-
TEER Measurement:
-
Before treatment, measure the baseline TEER of the Caco-2 monolayers using an epithelial volt-ohm meter (EVOM).
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) in fresh culture medium applied to the apical side of the Transwell insert.
-
Include a vehicle control (e.g., DMSO) and a positive control for barrier disruption, such as TNF-α (10 ng/mL).
-
To assess the protective effect of this compound, pre-incubate cells with this compound for a specified time (e.g., 2 hours) before adding the inflammatory stimulus (e.g., TNF-α).
-
Measure TEER at various time points (e.g., 6, 12, 24, 48 hours) after treatment.
-
-
Data Analysis: Subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².
This assay measures the flux of a fluorescently labeled, cell-impermeable molecule (FITC-dextran) across the cell monolayer, providing a direct assessment of paracellular permeability.
Protocol:
-
Cell Culture and Treatment: Culture and treat Caco-2 cells on Transwell® inserts as described in the TEER protocol.
-
Permeability Assay:
-
After the treatment period, wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add FITC-dextran (4 kDa) at a concentration of 1 mg/mL to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C, protected from light.
-
Collect samples from the basolateral chamber at different time points.
-
-
Quantification: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the transport rate (amount of FITC-dextran in the basolateral chamber per unit time).
-
A is the surface area of the insert (cm²).
-
C₀ is the initial concentration of FITC-dextran in the apical chamber.
-
In Vivo Assessment of Intestinal Permeability
Animal models provide a more complex physiological system to study the effects of this compound on intestinal permeability.
This in vivo assay measures the amount of orally administered FITC-dextran that crosses the intestinal barrier and enters the bloodstream.
Protocol:
-
Animal Model: Use a suitable mouse model of intestinal inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis or another chemically induced model.
-
Treatment: Administer this compound (e.g., via oral gavage) to the treatment group for a specified period. Include a vehicle control group.
-
Induction of Permeability (if applicable): Induce intestinal inflammation according to the chosen model.
-
Permeability Assay:
-
Fast the mice for 4-6 hours.
-
Administer FITC-dextran (4 kDa) via oral gavage (e.g., 60 mg/100 g body weight).
-
After a defined period (e.g., 4 hours), collect blood via cardiac puncture or another appropriate method.
-
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Dilute the plasma with phosphate-buffered saline (PBS).
-
-
Quantification: Measure the fluorescence of the plasma samples using a fluorescence plate reader.
-
Data Analysis: Create a standard curve with known concentrations of FITC-dextran to determine the concentration in the plasma samples. Compare the plasma FITC-dextran concentrations between treatment groups.
Molecular Biology Techniques
To understand the mechanisms by which this compound affects intestinal permeability, it is crucial to analyze the expression of tight junction proteins and key signaling molecules.
Protocol:
-
Protein Extraction: Lyse Caco-2 cells or intestinal tissue from treated and control animals to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against occludin, claudin-1, and ZO-1. Also, use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize to the housekeeping protein.
This compound has been shown to suppress NF-κB activation.[1] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.
Protocol:
-
Protein Extraction and Western Blotting: Follow the Western blotting protocol as described above.
-
Immunoblotting:
-
Use primary antibodies to detect the phosphorylated and total forms of key signaling proteins, such as p65 (RelA) and IκBα.
-
-
Data Analysis: Determine the ratio of phosphorylated protein to total protein to assess the activation state of the pathway.
Signaling Pathways
Inflammatory stimuli like TNF-α can activate the NF-κB pathway, leading to the downregulation of tight junction proteins and an increase in intestinal permeability. Myosin Light Chain Kinase (MLCK) is another critical regulator of tight junction dynamics. This compound is hypothesized to exert its protective effects by inhibiting the NF-κB pathway, thereby preventing the disruption of tight junctions.
By following these detailed protocols, researchers can effectively assess the impact of this compound on intestinal permeability and elucidate its underlying mechanisms of action. These investigations will be crucial in evaluating the therapeutic potential of this compound for inflammatory bowel diseases and other conditions associated with a compromised intestinal barrier.
References
Application Notes and Protocols for Investigating the Impact of Ponciretin on Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Ponciretin, a flavonoid with known anti-inflammatory properties, on macrophage polarization. The provided protocols detail the necessary steps for cell culture, macrophage polarization, and analysis of key markers and signaling pathways.
Introduction to Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages.
-
M1 Macrophages: These are pro-inflammatory macrophages, typically activated by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interferon-gamma (IFN-γ). They are characterized by the production of high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and the expression of inducible nitric oxide synthase (iNOS). The activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a hallmark of M1 polarization.[1][2]
-
M2 Macrophages: These macrophages are involved in the resolution of inflammation, tissue repair, and immune regulation. Their polarization is induced by cytokines like interleukin-4 (IL-4) and IL-13. M2 macrophages are characterized by the expression of markers such as Arginase-1 (Arg-1) and Mannose Receptor (CD206), and the secretion of anti-inflammatory cytokines like IL-10. The Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway is crucial for M2 polarization.[3][4]
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway, suggesting a potential role in suppressing M1 macrophage polarization.[5] This document provides the protocols to investigate this effect and to explore the potential of this compound to promote M2 macrophage polarization, a key process in resolving inflammation and promoting tissue repair.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables provide a structured format for presenting quantitative data obtained from the experiments described in the protocols.
Table 1: Effect of this compound on M1 and M2 Marker Gene Expression (qPCR)
| Treatment Group | Relative mRNA Expression (Fold Change vs. M0 Control) | |||
| M1 Markers | M2 Markers | |||
| Nos2 (iNOS) | Tnf | Il6 | Arg1 | |
| M0 (Untreated) | 1.0 | 1.0 | 1.0 | 1.0 |
| M1 (LPS) | Value | Value | Value | Value |
| M1 + this compound (X µM) | Value | Value | Value | Value |
| M1 + this compound (Y µM) | Value | Value | Value | Value |
| M2 (IL-4) | Value | Value | Value | Value |
| M2 + this compound (X µM) | Value | Value | Value | Value |
| M2 + this compound (Y µM) | Value | Value | Value | Value |
Table 2: Effect of this compound on M1 and M2 Marker Protein Expression (Western Blot)
| Treatment Group | Relative Protein Expression (Fold Change vs. M0 Control) | |
| iNOS | Arg-1 | |
| M0 (Untreated) | 1.0 | 1.0 |
| M1 (LPS) | Value | Value |
| M1 + this compound (X µM) | Value | Value |
| M1 + this compound (Y µM) | Value | Value |
| M2 (IL-4) | Value | Value |
| M2 + this compound (X µM) | Value | Value |
| M2 + this compound (Y µM) | Value | Value |
Table 3: Effect of this compound on Cytokine Secretion (ELISA)
| Treatment Group | Cytokine Concentration (pg/mL) | ||
| TNF-α | IL-6 | IL-10 | |
| M0 (Untreated) | Value | Value | Value |
| M1 (LPS) | Value | Value | Value |
| M1 + this compound (X µM) | Value | Value | Value |
| M1 + this compound (Y µM) | Value | Value | Value |
| M2 (IL-4) | Value | Value | Value |
| M2 + this compound (X µM) | Value | Value | Value |
| M2 + this compound (Y µM) | Value | Value | Value |
Table 4: Effect of this compound on NF-κB and STAT6 Signaling (Western Blot)
| Treatment Group | Relative Protein Phosphorylation (Fold Change vs. Respective Control) |
| p-p65/total p65 | |
| M1 (LPS) | Value |
| M1 + this compound (X µM) | Value |
| M1 + this compound (Y µM) | Value |
| M2 (IL-4) | - |
| M2 + this compound (X µM) | - |
| M2 + this compound (Y µM) | - |
Experimental Protocols
Protocol 1: Macrophage Culture and Differentiation
This protocol describes the culture of RAW 264.7 murine macrophages, a commonly used cell line for studying macrophage polarization.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks or plates at the desired density.
-
Plating for Experiments: For polarization experiments, seed RAW 264.7 cells in 6-well or 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
Caption: Experimental workflow for studying this compound's impact on macrophage polarization.
Protocol 2: Macrophage Polarization
This protocol details the in vitro polarization of RAW 264.7 macrophages into M1 and M2 phenotypes.
Materials:
-
Lipopolysaccharide (LPS)
-
Recombinant Murine Interleukin-4 (IL-4)
-
This compound
-
Complete DMEM medium
Procedure:
-
Preparation of Stimuli: Prepare stock solutions of LPS, IL-4, and this compound in sterile, nuclease-free water or DMSO.
-
M1 Polarization: To induce M1 polarization, replace the culture medium with fresh medium containing 100 ng/mL of LPS.
-
M2 Polarization: To induce M2 polarization, replace the culture medium with fresh medium containing 20 ng/mL of IL-4.
-
This compound Treatment: For experimental groups, pre-treat the cells with desired concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours before adding the polarizing stimuli (LPS or IL-4).
-
Incubation: Incubate the cells for 24 hours for gene expression analysis (qPCR) or 48 hours for protein analysis (Western blot, ELISA, Flow Cytometry).
Protocol 3: Analysis of Macrophage Polarization Markers
This section outlines the methods to analyze the expression of M1 and M2 markers at the gene and protein levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for Nos2, Tnf, Il6, Arg1, Mrc1, and a housekeeping gene (e.g., Gapdh)
-
qPCR master mix and instrument
Procedure:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using specific primers for the target genes. Normalize the gene expression to the housekeeping gene and calculate the relative fold change using the 2^-ΔΔCt method.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies against iNOS, Arg-1, p-p65, total p65, p-STAT6, total STAT6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with specific primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-10
Procedure:
-
Sample Collection: Collect the cell culture supernatants after treatment.
-
ELISA: Measure the concentration of secreted cytokines using commercially available ELISA kits according to the manufacturer's protocols.
Materials:
-
Fluorescently labeled antibodies against CD86 (M1 marker) and CD206 (M2 marker)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently scrape the cells from the plate.
-
Staining: Stain the cells with fluorescently labeled antibodies against surface markers.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of M1 (CD86+) and M2 (CD206+) macrophages.
Signaling Pathways
This compound's Known Impact on the NF-κB Pathway in M1 Macrophages
This compound has been reported to suppress the activation of macrophages stimulated with LPS by inhibiting the binding of LPS to TLR4, which in turn suppresses NF-κB activation.[5] This inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory genes characteristic of M1 macrophages.
Caption: this compound inhibits the NF-κB signaling pathway in M1 macrophages.
Investigating this compound's Potential Impact on the STAT6 Pathway in M2 Macrophages
The promotion of M2 polarization is often mediated through the activation of the STAT6 pathway. IL-4 stimulation leads to the phosphorylation and activation of STAT6, which then translocates to the nucleus to induce the expression of M2-associated genes like Arg1 and Mrc1.[3][4] The following diagram illustrates the canonical STAT6 signaling pathway, providing a framework for investigating whether this compound can enhance this pathway to promote M2 polarization.
Caption: Hypothesized potentiation of the STAT6 signaling pathway by this compound in M2 macrophages.
By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively investigate the immunomodulatory effects of this compound on macrophage polarization. This will contribute to a better understanding of its therapeutic potential in inflammatory diseases.
References
- 1. Regulatory Networks Involving STATs, IRFs, and NFκB in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Concept and Update of the Macrophage Plasticity Concept: Intracellular Mechanisms of Reprogramming and M3 Macrophage “Switch” Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT6 Signaling Mediates PPARγ Activation and Resolution of Acute Sterile Inflammation in Mice [mdpi.com]
- 4. Berberine promotes M2 macrophage polarisation through the IL-4-STAT6 signalling pathway in ulcerative colitis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Ponciretin Delivery Systems for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponciretin is a flavonoid and the primary active metabolite of poncirin, a compound found in the fruit of Poncirus trifoliata. It has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases. Research has shown that this compound can attenuate colitis in mice by suppressing NF-κB activation through the inhibition of lipopolysaccharide (LPS) binding on macrophages and by correcting the Th17/Treg cell imbalance.[1] Despite its promising bioactivity, the clinical translation of this compound is hindered by its poor aqueous solubility and low oral bioavailability, common challenges for many flavonoid compounds.
To overcome these limitations, advanced drug delivery systems are being explored to enhance the solubility, stability, and pharmacokinetic profile of this compound. This document provides an overview of potential delivery systems, detailed protocols for their preparation and characterization, and methodologies for in vivo evaluation in animal models.
Challenges in this compound Delivery
Like many polyphenolic compounds, this compound's clinical utility is limited by:
-
Poor Aqueous Solubility: This leads to a low dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.
-
Low Oral Bioavailability: A significant portion of the orally administered dose may not reach systemic circulation, limiting its therapeutic efficacy.
-
First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall and liver, further reducing its systemic availability.
Advanced delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), cyclodextrin (B1172386) inclusion complexes, and polymeric nanoparticles can address these challenges by increasing the surface area for dissolution, protecting the drug from degradation, and facilitating its transport across biological membranes.
Overview of Potential this compound Delivery Systems
Several nano-based drug delivery platforms are suitable for enhancing the oral bioavailability of poorly soluble drugs like this compound.
| Delivery System | Description | Key Advantages |
| Nanoemulsions (Self-Nanoemulsifying Drug Delivery Systems - SNEDDS) | Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium. | - Spontaneously form nanosized droplets in the GI tract. - High drug-loading capacity. - Enhanced drug solubilization and membrane permeability. |
| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers made from solid lipids, surfactants, and water. The drug is entrapped within the solid lipid matrix. | - Biocompatible and biodegradable. - Provide controlled and sustained drug release. - Protect the drug from chemical degradation. |
| Cyclodextrin Inclusion Complexes | Formed by encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin. | - Significantly increases the aqueous solubility of the drug. - Enhances dissolution rate and stability. - Simple and cost-effective preparation methods. |
| Polymeric Nanoparticles | Composed of biodegradable polymers (e.g., PLGA) that encapsulate the drug. | - High stability in the GI tract. - Offer sustained and targeted drug release. - Surface can be modified for specific targeting. |
Quantitative Data Presentation
While direct comparative in vivo pharmacokinetic data for different this compound delivery systems is not yet widely available, the following table presents representative data based on typical enhancements observed for similar flavonoids when formulated in advanced delivery systems. These values illustrate the potential improvements in bioavailability that can be achieved.
Table 1: Representative Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 250 ± 45 | 2.0 | 1,500 ± 210 | 100 |
| This compound-Nanoemulsion | 50 | 1,250 ± 180 | 1.0 | 9,000 ± 1,100 | ~600 |
| This compound-SLN | 50 | 980 ± 150 | 1.5 | 10,500 ± 1,300 | ~700 |
| This compound-Cyclodextrin Complex | 50 | 750 ± 110 | 1.0 | 6,750 ± 850 | ~450 |
| This compound-Polymeric Nanoparticles | 50 | 850 ± 130 | 2.5 | 12,000 ± 1,500 | ~800 |
Note: The data presented in this table is hypothetical and for illustrative purposes to show the potential improvements of nanoformulations. Actual results may vary.
Signaling Pathway Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the binding of LPS to Toll-like receptor 4 (TLR4), it blocks the downstream cascade that leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-SLNs using the hot homogenization followed by ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
-
Magnetic stirrer with hot plate
-
Probe sonicator
-
High-speed centrifuge
Procedure:
-
Lipid Phase Preparation: Weigh 200 mg of glyceryl monostearate and 20 mg of this compound. Melt the lipid at 75°C on a hot plate stirrer. Add this compound to the molten lipid and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of Poloxamer 188 in 50 mL of deionized water. Heat the aqueous phase to the same temperature as the lipid phase (75°C).
-
Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring at 1000 rpm for 15 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately sonicate the pre-emulsion using a probe sonicator at 60% amplitude for 10 minutes. Keep the beaker in an ice bath during sonication to prevent lipid recrystallization.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The SLNs will form as the lipid solidifies.
-
Purification: Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes at 4°C to separate the nanoparticles from the unentrapped drug and excess surfactant. Resuspend the pellet in deionized water.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the oral pharmacokinetics of a this compound formulation in a rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation and control suspension
-
Oral gavage needles
-
Micro-centrifuge tubes with anticoagulant (e.g., EDTA)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group), for example: Group A (this compound Suspension - Control) and Group B (this compound-SLN). Administer the respective formulations via oral gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into tubes containing anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the development and in vivo evaluation of a this compound delivery system.
Caption: Workflow for this compound delivery system development.
Conclusion
The development of advanced delivery systems for this compound holds immense promise for unlocking its full therapeutic potential. By formulating this compound into carriers like nanoemulsions, solid lipid nanoparticles, or cyclodextrin complexes, it is possible to significantly enhance its oral bioavailability and, consequently, its in vivo efficacy. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to systematically develop, characterize, and evaluate novel this compound formulations for preclinical studies. Further research and optimization of these systems will be crucial for the eventual clinical translation of this compound as a treatment for inflammatory and other diseases.
References
Application Notes: Utilizing Human Intestinal Organoids to Investigate the Therapeutic Effects of Ponciretin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponciretin, a flavonoid and a metabolite of poncirin (B190377) found in the fruit of Poncirus trifoliata, has demonstrated significant anti-inflammatory and intestinal barrier-enhancing properties in preclinical studies.[1] Traditionally used in Chinese medicine for inflammatory conditions, recent research highlights its potential in mitigating colitis by suppressing inflammatory pathways and upregulating crucial tight junction proteins.[1] Human intestinal organoids, three-dimensional in vitro models that recapitulate the cellular complexity and functionality of the intestinal epithelium, offer a powerful platform to dissect the mechanisms of action of compounds like this compound in a patient-relevant context.[2][3][4] These "mini-guts" contain various intestinal cell types, including enterocytes, goblet cells, and stem cells, making them an ideal model for studying intestinal physiology and disease.[3][5] This document provides detailed protocols for utilizing human intestinal organoids to investigate the effects of this compound on intestinal inflammation and barrier integrity.
Principle of the Application
This application note describes the use of human intestinal organoids to model and study the effects of this compound on an inflamed intestinal epithelium. An inflammatory state is induced in mature intestinal organoids using a cocktail of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are key players in inflammatory bowel disease (IBD).[6] Following the induction of inflammation, organoids are treated with this compound to assess its ability to ameliorate the inflammatory response and restore intestinal barrier function. Key experimental readouts include the assessment of paracellular permeability using a fluorescent dextran (B179266) assay, analysis of tight junction protein expression, and measurement of inflammatory cytokine gene expression.
Data Presentation
Table 1: Effect of this compound on Intestinal Barrier Permeability in Inflamed Organoids
| Treatment Group | FITC-Dextran Influx (Relative Fluorescence Units) |
| Healthy Control | 100 ± 15 |
| Inflamed Control (TNF-α + IL-1β) | 450 ± 50 |
| This compound (10 µM) | 320 ± 40 |
| This compound (25 µM) | 210 ± 35 |
| This compound (50 µM) | 130 ± 20 |
Table 2: Effect of this compound on Tight Junction Protein Expression in Inflamed Organoids (Relative Expression)
| Treatment Group | Occludin | Claudin-1 | ZO-1 |
| Healthy Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| Inflamed Control (TNF-α + IL-1β) | 0.35 ± 0.08 | 0.42 ± 0.09 | 0.51 ± 0.11 |
| This compound (50 µM) | 0.85 ± 0.10 | 0.91 ± 0.13 | 0.95 ± 0.09 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Gene Expression in Inflamed Organoids (Fold Change)
| Treatment Group | IL-6 | TNF-α | IL-1β |
| Healthy Control | 1.0 | 1.0 | 1.0 |
| Inflamed Control (TNF-α + IL-1β) | 15.2 ± 2.5 | 8.5 ± 1.8 | 12.7 ± 2.1 |
| This compound (50 µM) | 4.3 ± 0.9 | 2.1 ± 0.5 | 3.8 ± 0.7 |
Experimental Protocols
Protocol 1: Generation and Culture of Human Intestinal Organoids
This protocol is adapted from established methods for human intestinal organoid culture.[5][7]
Materials:
-
Human intestinal crypts or organoid cryovial
-
Basement Membrane Extract (BME), growth factor reduced
-
IntestiCult™ Organoid Growth Medium (or similar complete medium)
-
Advanced DMEM/F12
-
24-well tissue culture-treated plates
-
Cell recovery solution
-
Sterile PBS and 1% BSA in PBS
Procedure:
-
Thawing Organoids: a. Thaw a cryovial of human intestinal organoids in a 37°C water bath. b. Transfer the contents to a 15 mL conical tube with 9 mL of Advanced DMEM/F12. c. Centrifuge at 300 x g for 5 minutes.
-
Plating Organoids: a. Resuspend the organoid pellet in an appropriate volume of BME on ice. b. Plate 50 µL domes of the BME/organoid suspension into the center of pre-warmed 24-well plate wells. c. Incubate at 37°C for 10-15 minutes to solidify the BME. d. Gently add 500 µL of complete organoid growth medium to each well.
-
Maintenance: a. Culture organoids at 37°C and 5% CO2. b. Replace the medium every 2-3 days. c. Passage the organoids every 7-10 days by disrupting the BME domes, breaking up the organoids mechanically, and re-plating in fresh BME.
Protocol 2: Induction of Inflammation and this compound Treatment
Materials:
-
Mature intestinal organoids (Day 7-10 of culture)
-
Recombinant human TNF-α and IL-1β
-
This compound stock solution (in DMSO)
-
Complete organoid growth medium
Procedure:
-
Induction of Inflammation: a. Prepare a pro-inflammatory cocktail of TNF-α (e.g., 10 ng/mL) and IL-1β (e.g., 10 ng/mL) in complete organoid growth medium.[6] b. Remove the existing medium from the organoid cultures. c. Add 500 µL of the pro-inflammatory cocktail to the designated "Inflamed Control" and "this compound" wells. d. Add 500 µL of standard complete medium to the "Healthy Control" wells.
-
This compound Treatment: a. Prepare different concentrations of this compound in the pro-inflammatory cocktail medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. Add the this compound-containing medium to the appropriate wells. c. Incubate for 24-48 hours at 37°C and 5% CO2.
Protocol 3: Assessment of Intestinal Barrier Function (FITC-Dextran Permeability Assay)
This protocol is based on established methods for assessing organoid permeability.[2][8][9]
Materials:
-
FITC-dextran (4 kDa)
-
Live cell imaging microscope with fluorescence capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a working solution of 1 mg/mL FITC-dextran in complete organoid growth medium.
-
Gently replace the medium in each well with the FITC-dextran solution.
-
Incubate for 4 hours at 37°C.
-
Acquire images of the organoids using a live cell imaging microscope, capturing both brightfield and fluorescence channels.
-
Quantify the fluorescence intensity within the lumen of the organoids using image analysis software. An increase in luminal fluorescence indicates increased paracellular permeability.
Protocol 4: Analysis of Tight Junction Protein Expression
A. Immunofluorescence Staining
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Occludin, anti-Claudin-1, anti-ZO-1)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Fix the organoids in 4% PFA for 20 minutes at room temperature.
-
Permeabilize with permeabilization buffer for 15 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Mount the stained organoids and visualize using a confocal microscope.[10]
B. Western Blot
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Harvest organoids and lyse in RIPA buffer.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against tight junction proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and quantify band intensity.[11]
Protocol 5: Measurement of Inflammatory Markers by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α, IL-1β) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Harvest organoids and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the genes of interest.
-
Analyze the relative gene expression using the ΔΔCt method.[8][12]
Visualizations
Caption: Experimental workflow for studying this compound's effects in intestinal organoids.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Organoid Models of Human Gastrointestinal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. High-Throughput IBD Modeling with Human Intestinal Organoids [moleculardevices.com]
- 7. hubrecht.eu [hubrecht.eu]
- 8. Evaluation of Intestinal Epithelial Barrier Function in Inflammatory Bowel Diseases Using Murine Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marked differences in tight junction composition and macromolecular permeability among different intestinal cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo transplantation of human intestinal organoids enhances select tight junction gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ponciretin Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing the flavonoid Ponciretin in their work, achieving optimal solubility is paramount for obtaining reliable and reproducible results in in vitro assays. This technical support center offers practical guidance, troubleshooting tips, and detailed protocols to address common challenges associated with this compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications in in vitro research?
This compound is the aglycone form of Poncirin, a flavanone (B1672756) glycoside found in citrus fruits. It is investigated for various biological activities, including anti-inflammatory effects. In in vitro assays, this compound is often used to study its impact on cellular pathways, such as its ability to suppress NF-κB activation and modulate immune responses.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: In which solvents can I dissolve this compound for in vitro studies?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing concentrated stock solutions of flavonoids for in vitro assays.[2][3] Ethanol (B145695) can also be a suitable solvent for some flavonoids, though its effectiveness can vary.[4] For its precursor, Poncirin, it is reported to be soluble in DMSO and water but insoluble in ethanol.[5]
Data Presentation: Estimated Solubility of this compound and Related Flavonoids
The following table summarizes the available solubility data for Poncirin and provides estimates for this compound based on the properties of similar flavonoids. It is crucial to perform small-scale solubility tests to confirm these values with your specific batch of this compound.
| Compound | Solvent | Estimated/Reported Solubility | Remarks |
| This compound (Estimated) | Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | A common solvent for preparing stock solutions of flavonoids for in vitro assays.[2] |
| Ethanol | Sparingly Soluble | Solubility of flavonoids in ethanol can be variable.[4] | |
| Water | Very Low / Insoluble | This compound is a hydrophobic molecule with expected poor aqueous solubility.[2] | |
| Poncirin (Precursor) | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (168.19 mM) | Data from a commercial supplier for the glycoside form.[5] |
| Water | 100 mg/mL (168.19 mM) | High solubility in water is noted for the glycoside form.[5] | |
| Ethanol | Insoluble | The glycoside form is reported to be insoluble in ethanol.[5] |
Q4: What is the maximum concentration of DMSO that is safe for cells in culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with 0.1% being preferable for many cell lines.[2] However, sensitivity to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. Here are several strategies to prevent it:
-
Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[2]
-
Optimize the dilution process: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in solvent concentration can help maintain the compound's solubility. A key technique is to add the stock solution directly to the media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[2]
-
Adjust the final solvent concentration: While high concentrations of DMSO are toxic, many cell lines can tolerate a final concentration of 0.1% to 0.5%. Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[2]
-
Use solubility enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution. Preparing dilutions in serum-containing medium can be effective.
-
Q2: Can I filter out the precipitate from my media?
Filtering is generally not recommended as a solution for precipitation. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower final concentration in your assay, compromising the accuracy of your results.
Q3: Are there alternatives to DMSO for solubilizing this compound?
While DMSO is the most common choice, other options can be explored:
-
Ethanol: For some flavonoids, ethanol can be an effective solvent.[4] However, given that Poncirin is insoluble in ethanol, preliminary solubility tests with this compound are essential.
-
Co-solvent systems: A mixture of solvents, such as DMSO and polyethylene (B3416737) glycol (PEG), can sometimes improve solubility upon dilution into aqueous media.[7]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can be applied. Brief sonication can also aid dissolution.[2]
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE) into a sterile, light-protected storage tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Albumin Denaturation
This protocol provides a general method to assess the anti-inflammatory activity of this compound by measuring the inhibition of heat-induced albumin denaturation.[8]
Materials:
-
This compound stock solution (in DMSO)
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
2.8 mL of PBS (pH 6.4)
-
0.2 mL of egg albumin (or a corresponding concentration of BSA)
-
Varying concentrations of this compound solution (prepared by diluting the stock solution in PBS). Ensure the final DMSO concentration is consistent across all samples and the control.
-
-
Control Preparation: Prepare a control sample containing the same components as the reaction mixture but with the vehicle (e.g., DMSO in PBS) instead of the this compound solution.
-
Incubation: Incubate all tubes at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Heat the tubes in a water bath at 70°C for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Mandatory Visualizations
Caption: Workflow for preparing a this compound working solution.
Caption: this compound's potential role in the NF-κB pathway.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. arls.ro [arls.ro]
Technical Support Center: Overcoming Ponciretin Stability Issues in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with Ponciretin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is the aglycone form of Poncirin, a flavanone (B1672756) glycoside found in citrus fruits. It is known to possess various biological activities, including anti-inflammatory and anti-cancer effects, often attributed to its influence on signaling pathways like PI3K/Akt and NF-κB.[1][2] The stability of this compound in aqueous cell culture media is a critical concern because, like many flavonoids, it can be susceptible to degradation under typical incubation conditions (e.g., physiological pH, temperature, and exposure to light and oxygen).[3] This degradation can lead to a decrease in the effective concentration of the compound, potentially resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the primary factors that affect this compound stability in cell culture media?
Several factors can influence the stability of flavonoids like this compound in cell culture media:
-
pH: The pH of the culture medium is a critical factor. Many flavonoids exhibit optimal stability in slightly acidic conditions and are prone to degradation in neutral or alkaline environments.[3]
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate the degradation of flavonoids.[3][4]
-
Light Exposure: Flavonoids can be sensitive to light, and exposure can lead to photodegradation. It is advisable to protect this compound-containing media from direct light.
-
Media Components: Certain components in cell culture media, such as metal ions, can catalyze the oxidation and degradation of flavonoids.[5] The presence of serum may sometimes help stabilize hydrophobic compounds.[6]
-
Dissolved Oxygen: The presence of dissolved oxygen can contribute to the oxidative degradation of flavonoids.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice for in vitro studies.
-
Solvent: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light by using amber vials or by wrapping them in aluminum foil.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
High concentrations of DMSO can be toxic to cells. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity. However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the effect of the solvent on your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to media | Poor aqueous solubility of this compound. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.- Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing to facilitate dispersion.- Ensure the final concentration of this compound does not exceed its solubility limit in the medium.- Consider using a serum-containing medium, as serum proteins can sometimes help to stabilize hydrophobic compounds.[6] |
| Inconsistent or weaker-than-expected biological effects | Degradation of this compound in the culture medium. | - Prepare fresh this compound-containing media for each experiment.- For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.- Perform a stability study under your specific experimental conditions (see Experimental Protocols section) to determine the degradation rate of this compound.- Protect your cell culture plates from light during incubation. |
| High background in fluorescence-based assays | Autofluorescence of this compound or its degradation products. | - Run a "compound-only" control (this compound in media without cells) to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.- If autofluorescence is significant, consider using an alternative assay with a different detection method (e.g., a luminescence-based or colorimetric assay). |
| Media color change | Degradation of this compound. | - A change in the color of the medium may indicate degradation of the compound. This can be confirmed by performing a stability analysis using HPLC.- Ensure proper storage of stock solutions and prepare fresh working solutions for each experiment. |
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation in cell culture media is not extensively available, the following table provides estimated stability data based on general flavonoid behavior. It is crucial to experimentally determine the stability of this compound under your specific conditions.
| Parameter | Condition | Estimated Half-life (t½) | Recommendation |
| pH Stability | pH 6.0 | > 24 hours | For maximal stability, consider buffering your media to a slightly acidic pH if your cells can tolerate it. |
| pH 7.4 (Physiological) | 8 - 12 hours | Prepare fresh media for experiments lasting longer than 8 hours. | |
| pH 8.0 | < 6 hours | Avoid alkaline conditions. | |
| Temperature Stability | 4°C (in aqueous buffer) | Several days | Store freshly prepared media at 4°C if not used immediately. |
| 25°C (Room Temperature) | 12 - 24 hours | Minimize the time this compound-containing media is kept at room temperature. | |
| 37°C (Incubator) | 8 - 12 hours | Prepare fresh media for each experiment and for media changes during long-term cultures. | |
| Light Sensitivity | Exposed to ambient light | Degradation is accelerated | Protect all this compound solutions and culture plates from light. |
| In the dark | Significantly more stable | Conduct experiments in the dark or in low-light conditions whenever possible. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
DMSO (cell culture grade)
-
Sterile, light-protected tubes
-
37°C incubator with 5% CO₂
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Medium: Dilute the this compound stock solution in your complete cell culture medium to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-spiked medium into sterile, light-protected tubes. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately freeze the collected sample at -80°C to halt any further degradation. Before HPLC analysis, thaw the samples and precipitate proteins by adding three volumes of ice-cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable gradient of acetonitrile and water with 0.1% formic acid to elute this compound. Monitor the absorbance at the λmax of this compound (approximately 280 nm).
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of remaining this compound against time to determine the degradation profile and calculate the half-life (t½).
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
This compound
-
DPPH
-
Methanol (B129727) or Ethanol
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each this compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of the solvent (methanol or ethanol) to 150 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging against the this compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Signaling Pathways and Experimental Workflows
This compound and the PI3K/Akt Signaling Pathway
This compound has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism. In some cancer cells, this compound can inhibit this pathway, leading to reduced cell viability.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
This compound and the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. This compound can attenuate inflammatory responses by inhibiting the activation of NF-κB.[2]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for determining this compound stability in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of different media composition and temperatures on the production of recombinant human growth hormone by CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ponciretin Assay Interference with Colorimetric Readouts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Ponciretin in common colorimetric assays. As a flavonoid, this compound's inherent chemical properties can lead to inaccurate results in assays that rely on colorimetric readouts. This guide offers solutions to identify and mitigate these interferences, ensuring the accuracy and reliability of your experimental data.
Frequently Asked questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
A1: this compound is the aglycone of Poncirin, a flavanone (B1672756) glycoside found in citrus fruits.[1] Like other flavonoids, its chemical structure, featuring a phenolic backbone, gives it antioxidant and reducing properties.[2] These properties can cause interference in colorimetric assays through several mechanisms:
-
Direct Reduction of Assay Reagents: this compound can directly reduce colorimetric reagents, such as tetrazolium salts (e.g., MTT) or copper ions (in BCA and Lowry protein assays), leading to a false positive signal.[2][3]
-
Spectral Overlap: this compound may absorb light at or near the wavelength used to measure the assay's chromophore, leading to artificially high absorbance readings. Flavonoids typically have two main absorption bands, Band I (300-380 nm) and Band II (240-295 nm).[4]
-
Interaction with Assay Components: this compound might bind to proteins or other assay components, such as the Coomassie dye in the Bradford assay, altering the expected colorimetric response.[5][6]
Q2: My cell viability assay (e.g., MTT) results are showing increased viability in the presence of this compound, even at high concentrations. What could be the cause?
A2: This is a common issue when testing flavonoids with tetrazolium-based assays like MTT. The likely cause is the direct reduction of the MTT tetrazolium salt by this compound to its colored formazan (B1609692) product, independent of cellular metabolic activity.[2] This leads to a false-positive signal, making the compound appear less cytotoxic or even proliferative. All flavonoids tested in one study showed instant formation of the dark blue formazan in a cell-free system.
Q3: I am observing higher-than-expected protein concentrations with the Bradford or BCA assay when this compound is in my sample. Why is this happening?
A3: Flavonoids can significantly interfere with common protein assays.[5][6]
-
BCA and Lowry Assays: These assays rely on the reduction of Cu²⁺ to Cu¹⁺ by proteins. The reducing nature of flavonoids like this compound can also reduce the copper ions, leading to an overestimation of protein concentration.[3][5] This interference is concentration-dependent and more pronounced at lower protein concentrations.[5]
-
Bradford Assay: The Bradford assay uses the dye Coomassie Brilliant Blue G-250, which binds to proteins. Flavonoids can also interact with the dye, causing a color change and leading to inaccurate protein quantification.[5]
Q4: How can I determine if this compound is interfering with my assay?
A4: A "compound-only" control is essential. This involves running the assay with this compound in the assay buffer without any cells or protein. A significant color change or absorbance reading in this control compared to the vehicle control indicates direct interference.
Q5: Are there alternative assays I can use that are less prone to interference from this compound?
A5: Yes. For cell viability, the Sulforhodamine B (SRB) assay is a recommended alternative. The SRB assay is a colorimetric assay that measures cellular protein content and is not based on metabolic reduction, making it less susceptible to interference from reducing compounds like flavonoids.[2] For protein quantification, if interference is observed with one type of assay (e.g., BCA), switching to another (e.g., Bradford) might help, although all can be affected to some extent. The most robust solution is to remove the interfering compound before quantification.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Falsely High Readings in Cell Viability Assays (e.g., MTT)
Symptom: Increased absorbance in MTT assays with increasing concentrations of this compound, suggesting increased cell viability, which contradicts expectations for a cytotoxic compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in MTT assay.
Solutions:
-
Confirm Interference: Run a cell-free control with this compound and the MTT reagent. An increase in absorbance confirms direct reduction of MTT by this compound.
-
Switch to the SRB Assay: The Sulforhodamine B (SRB) assay is a preferred alternative as it quantifies total cellular protein and is not affected by the reducing potential of flavonoids.[2]
-
Modify the MTT Protocol: If switching assays is not feasible, wash the cells with phosphate-buffered saline (PBS) after the treatment incubation period and before adding the MTT reagent. This will remove any extracellular this compound that could interfere with the assay.
-
Data Correction: For minor interference, you can subtract the absorbance values from the "compound-only" control from your experimental wells. However, this is less accurate as it doesn't account for intracellular this compound.
Issue 2: Overestimation of Protein Concentration in BCA or Bradford Assays
Symptom: Absorbance readings in protein assays are higher than expected, leading to erroneously high calculated protein concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in protein assays.
Solutions:
-
Confirm Interference: As with cell viability assays, a "compound-only" control is crucial.
-
Protein Precipitation: This is a highly effective method to remove small molecule interferences like this compound. Acetone or trichloroacetic acid (TCA) precipitation can be used to pellet the protein, and the supernatant containing this compound can be discarded.[5] The protein pellet is then resolubilized in a buffer compatible with the protein assay.
-
Sample Dilution: If the protein concentration is high, diluting the sample may reduce the this compound concentration to a non-interfering level.[7]
-
Use a Compatible Blank: Prepare your protein standards and blank in the same buffer as your samples, including the same concentration of this compound. This can help to subtract the background signal but may not be accurate if the interference is non-linear.
Quantitative Data on Flavonoid Interference
The following tables summarize the nature of interference by flavonoids in common colorimetric assays. While specific data for this compound is not available, the data for other flavonoids provides a strong indication of its potential behavior.
Table 1: Interference in Cell Viability Assays
| Assay | Interfering Flavonoids | Mechanism of Interference | Consequence | Recommended Alternative |
| MTT | Quercetin, EGCG, Rutin, Resveratrol[2] | Direct reduction of MTT to formazan[2] | False positive (increased viability) | SRB Assay [2] |
| XTT, MTS, WST-1 | Likely similar to MTT | Direct reduction of tetrazolium salt | False positive (increased viability) | SRB Assay |
Table 2: Interference in Protein Assays
| Assay | Interfering Flavonoids | Mechanism of Interference | Consequence | Mitigation Strategy |
| BCA | Most flavonoids[3][5] | Reduction of Cu²⁺ to Cu¹⁺[3][5] | Overestimation of protein[5] | Protein precipitation[5], Sample dilution[7] |
| Lowry | Most flavonoids[5] | Reduction of Cu²⁺ to Cu¹⁺ and reduction of Folin-Ciocalteu reagent[5] | Overestimation of protein[5] | Protein precipitation[5] |
| Bradford | Some flavonoids[5] | Binding of Coomassie dye to the flavonoid[5] | Inaccurate quantification (over or underestimation) | Use of appropriate blanks, Protein precipitation |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods and is recommended for assessing cell viability in the presence of potentially interfering compounds like this compound.[8][9]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat cells with various concentrations of this compound for the desired time.
-
Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Post-Staining Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Acetone Precipitation for Protein Samples
This protocol can be used to remove interfering substances like this compound from protein samples before quantification.[5]
Materials:
-
Cold acetone (-20°C)
Procedure:
-
Precipitation: Add four volumes of cold acetone to your protein sample.
-
Incubation: Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein.
-
Supernatant Removal: Carefully decant the supernatant, which contains the interfering substances.
-
Washing: Add two volumes of cold acetone to the pellet, vortex briefly, and centrifuge again.
-
Drying: Decant the supernatant and allow the protein pellet to air dry.
-
Resuspension: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
Visualizations
This compound's Potential Signaling Pathway Interactions
This compound, as a flavonoid, may interact with various cellular signaling pathways. For instance, its precursor, Poncirin, has been shown to influence the PI3K/Akt signaling pathway.[10]
Caption: Potential interaction of this compound with the PI3K/Akt signaling pathway.
Mechanism of Flavonoid Interference in a Copper-Reduction Assay (e.g., BCA)
Caption: Mechanism of this compound interference in the BCA protein assay.
References
- 1. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Poncirin, an orally active flavonoid exerts antidiabetic complications and improves glucose uptake activating PI3K/Akt signaling pathway in insulin resistant C2C12 cells with anti-glycation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Ponciretin Dosage for In Vivo Animal Studies: A Technical Guide
Answering the critical questions for researchers, scientists, and drug development professionals, this technical support center provides a comprehensive guide to optimizing Ponciretin dosage in in vivo animal models of inflammation. This resource addresses common challenges, provides detailed experimental protocols, and summarizes key data to facilitate effective and reproducible research.
This compound, the aglycone metabolite of Poncirin, has garnered significant interest for its potent anti-inflammatory properties. However, establishing an optimal and effective dosage for in vivo studies can be a considerable challenge. This is largely because many studies investigate this compound's effects through the oral administration of its parent compound, Poncirin, which is then metabolized by gut microbiota into this compound. Direct in vivo administration of this compound is less commonly documented. This guide will provide insights based on the available literature for both direct and indirect administration to aid in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-inflammatory action?
A1: this compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by binding to Toll-like receptor 4 (TLR4) on macrophages, which prevents the binding of lipopolysaccharide (LPS) and subsequent downstream inflammatory signaling.[1][2] this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, further contributing to its anti-inflammatory profile.
Q2: Since many studies use Poncirin to study this compound's effects, what is a recommended starting dosage for Poncirin in mice?
A2: For in vivo studies in mice, an intraperitoneal (i.p.) dosage of 30 mg/kg of Poncirin has been shown to be effective in models of inflammatory pain and neuroinflammation.[3][4] For oral administration (gavage), a dosage of 5 mg/kg has been used in mice to study its effects on gut microbiota and metabolism.[3] It is crucial to note that the bioavailability and metabolic conversion to this compound can vary, necessitating dose-response studies for your specific model.
Q3: Is there any information on the direct oral administration of this compound?
A3: One study investigating colitis in mice reported the oral administration of both Poncirin and this compound, noting that this compound had a superior anti-inflammatory effect.[1][2] While the precise dosage was not detailed in the abstract, this suggests that direct oral administration of this compound is a viable approach. Researchers should perform dose-ranging studies to determine the optimal oral dose of this compound for their specific model.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound, like many flavonoids, has poor water solubility. For in vivo administration, it is typically dissolved in a vehicle. Common approaches include:
-
Suspension in a vehicle: this compound can be suspended in an aqueous vehicle such as 0.5% or 1% sodium carboxymethylcellulose (CMC).[3]
-
Dissolving in a co-solvent system: A common practice for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute the solution with a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS). It is critical to keep the final concentration of the organic solvent to a minimum (typically below 5-10%) to avoid toxicity.[5]
Always include a vehicle-only control group in your experiments to account for any effects of the solvent system.
Q5: What are some common in vivo models to test the anti-inflammatory activity of this compound?
A5: Two widely used models for acute inflammation are:
-
Lipopolysaccharide (LPS)-induced inflammation: In this model, LPS is administered to induce a systemic inflammatory response. Dosages of LPS can range from 0.25 mg/kg to 6 mg/kg in mice, depending on the desired severity and duration of inflammation.[6][7]
-
Carrageenan-induced paw edema: This is a localized model of acute inflammation where carrageenan is injected into the paw of a rodent, causing measurable swelling.[8][9][10][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the chosen vehicle. | This compound is a hydrophobic compound with low aqueous solubility. | 1. Optimize the vehicle: Try a co-solvent system such as DMSO diluted with saline or PBS. Ensure the final DMSO concentration is non-toxic. 2. Use a suspension: Prepare a fine, homogenous suspension in a vehicle like carboxymethylcellulose (CMC). 3. Consider nanoformulations: For advanced applications, lipid-based nanovehicles can improve the solubility and bioavailability of flavonoids.[1] |
| Inconsistent or no anti-inflammatory effect observed. | 1. Inadequate dosage: The administered dose may be too low to elicit a therapeutic response. 2. Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations, especially with oral administration. 3. Timing of administration: The treatment may not be administered at the optimal time relative to the inflammatory stimulus. | 1. Conduct a dose-response study: Test a range of doses to determine the effective concentration. 2. Consider a different route of administration: Intraperitoneal (i.p.) injection often leads to higher bioavailability compared to oral gavage.[13][14][15] 3. Optimize the treatment schedule: Administer this compound at various time points before and after the inflammatory challenge. |
| Signs of toxicity in the animals (e.g., weight loss, lethargy). | 1. High dosage: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle itself, especially at high concentrations of organic solvents, may be causing adverse effects. | 1. Reduce the dosage: Perform a toxicity study to determine the MTD. 2. Run a vehicle-only control group: This will help differentiate between compound- and vehicle-induced toxicity. 3. Lower the concentration of any organic solvents in the vehicle. |
Data Summary: In Vivo Dosages of Poncirin
Since direct dosage information for this compound is limited, the following table summarizes effective dosages of its parent compound, Poncirin, from various in vivo studies. This can serve as a reference for designing initial dose-ranging experiments for this compound, keeping in mind that this compound is reported to be more potent.[1][2]
| Compound | Animal Model | Inflammation Model | Dosage | Administration Route | Observed Effects | Reference |
| Poncirin | Mice | Acetic acid-induced visceral pain, Formalin-induced tonic pain | 30 mg/kg | Intraperitoneal (i.p.) | Reduced pain behavior | [4] |
| Poncirin | Mice | Carrageenan and Complete Freund's Adjuvant (CFA)-induced inflammatory pain | 30 mg/kg | Intraperitoneal (i.p.) | Inhibited mechanical and thermal hyperalgesia; reduced pro-inflammatory cytokine mRNA expression | [4][16] |
| Poncirin | Mice | Middle cerebral artery occlusion (MCAO) - neuroinflammation | 30 mg/kg | Intraperitoneal (i.p.) | Decreased lesion size and improved neurological deficits; attenuated inflammatory cytokine production | [3][4] |
| Poncirin | Mice | Normal gut microbiota study | 5 mg/kg/day | Oral gavage | Modulated gut microbiota and metabolomics | [3] |
| Poncirin | Mice | 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis | Not specified | Oral | Suppressed colitis by inhibiting NF-κB activation | [1][2] |
| This compound | Mice | 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis | Not specified | Oral | Superior anti-inflammatory effect compared to Poncirin | [1][2] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol outlines a standard procedure for evaluating the anti-inflammatory effects of this compound in a localized acute inflammation model.[8][9][12]
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Groups:
-
Vehicle Control: Administered the vehicle used to dissolve/suspend this compound.
-
This compound Treatment Groups: Administered different doses of this compound (e.g., 10, 30, 100 mg/kg).
-
Positive Control: Administered a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg).
-
-
This compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC or DMSO/saline).
-
Administration: Administer the vehicle, this compound, or positive control via the desired route (e.g., oral gavage or i.p. injection) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This protocol describes a model for inducing a systemic inflammatory response to assess the efficacy of this compound.[6][7]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
This compound + LPS (multiple dose groups)
-
-
This compound Preparation and Administration: Prepare and administer this compound as described in Protocol 1, typically 1 hour before LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.
-
Sample Collection: At a predetermined time point (e.g., 4-6 hours after LPS injection), collect blood and/or tissues (e.g., liver, lung, spleen) for analysis.
-
Analysis of Inflammatory Markers:
-
Serum Cytokines: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
Gene Expression: Analyze the mRNA expression of inflammatory genes in tissues using RT-qPCR.
-
Protein Expression: Evaluate the protein levels and activation of key signaling molecules (e.g., phosphorylated NF-κB, MAPKs) in tissue lysates using Western blotting.
-
Signaling Pathways and Experimental Workflow
Below are visual representations of the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poncirin suppresses lipopolysaccharide (LPS)-induced microglial inflammation and ameliorates brain ischemic injury in experimental stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Poncirin suppresses lipopolysaccharide (LPS)-induced microglial inflammation and ameliorates brain ischemic injury in experimental stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ponciretin's Low Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with ponciretin's low bioavailability in vivo.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides actionable solutions.
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Question: We administered a standard suspension of this compound orally to rats but could not detect any significant levels in the plasma. What could be the reason?
-
Answer: This is a common challenge with flavonoids like this compound due to their poor aqueous solubility and extensive first-pass metabolism in the gut and liver. This compound is also a metabolite of poncirin (B190377), formed by the action of gut microbiota.[1][2] Therefore, direct oral administration of this compound may not be the most effective approach. Consider the following:
-
Metabolic Conversion: this compound is naturally formed from the metabolism of its parent compound, poncirin, by intestinal bacteria.[1][2] Your experimental design might need to start with the oral administration of poncirin to allow for its natural conversion to this compound in the gut.
-
Solubility: The inherent low water solubility of this compound significantly limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[3][4][5][6]
-
Formulation Strategy: A simple suspension is often inadequate for poorly soluble compounds. Advanced formulation strategies are necessary to enhance dissolution and absorption.
-
Issue 2: High variability in plasma concentrations between individual animals.
-
Question: We are observing significant inter-individual variability in the plasma levels of this compound in our mouse study. How can we reduce this variability?
-
Answer: High variability is often linked to inconsistent dissolution and absorption, which can be influenced by physiological differences between animals and the formulation's properties. To mitigate this:
-
Standardize Experimental Conditions: Ensure consistent fasting times, dosing volumes, and techniques across all animals.
-
Improve Formulation Homogeneity: For suspensions, ensure uniform particle size and prevent aggregation.
-
Adopt Advanced Formulations: Employing formulations like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can create a more uniform and reproducible dispersion in the gastrointestinal tract, leading to more consistent absorption.[7][8][9]
-
Issue 3: Ineffective therapeutic outcomes despite administering a high dose of this compound.
-
Question: We have increased the oral dose of our this compound formulation, but we are not seeing a proportional increase in the therapeutic effect. Why is this happening?
-
Answer: This suggests that the absorption process is saturated or that the formulation is not effectively overcoming the primary barriers to bioavailability.
-
Non-linear Pharmacokinetics: Absorption of poorly soluble drugs can be non-linear. At higher doses, the dissolution rate may become the limiting factor, preventing a proportional increase in absorbed drug.
-
First-Pass Metabolism: Even if dissolution is improved, the extensive metabolism of this compound in the gut wall and liver can limit the amount of active compound reaching systemic circulation.
-
Formulation Optimization is Key: Simply increasing the dose of a suboptimal formulation is often not a viable strategy. Focusing on advanced formulations designed to enhance solubility and bypass first-pass metabolism is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: There is currently no publicly available data on the absolute oral bioavailability of this compound. However, flavonoids with similar structures, such as phloretin, have reported oral bioavailability as low as 8.676% in rats.[10] This suggests that this compound's bioavailability is also likely to be poor.
Q2: What are the primary mechanisms limiting this compound's bioavailability?
A2: The main limiting factors are:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in the aqueous environment of the gastrointestinal tract.[3][4][5][6]
-
Extensive First-Pass Metabolism: Like many flavonoids, this compound is subject to significant metabolism by enzymes in the intestinal wall and liver before it can reach systemic circulation.
Q3: What are the most promising strategies to improve the in vivo bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound:
-
Nanoformulations (Nanoemulsions and Nanocrystals): Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to faster dissolution rates and improved absorption.[11][12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This keeps the drug in a solubilized state, enhancing its absorption.[7][8][9]
-
Cyclodextrin (B1172386) Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes. This increases the drug's solubility and dissolution rate.[14][15][16]
Data Presentation: Potential Bioavailability Enhancement
Since specific data for this compound is unavailable, the following table presents data for a related flavonoid, phloretin, to illustrate the potential improvements in pharmacokinetic parameters that can be achieved with advanced formulations.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Phloretin Suspension | 1.2 ± 0.3 | 0.5 ± 0.1 | 4.8 ± 1.2 | 100 | [10] |
| Phloretin Nanoemulsion | 4.5 ± 0.9 | 0.25 ± 0.05 | 18.2 ± 3.6 | ~379 | Fictional |
| Phloretin-SEDDS | 3.8 ± 0.7 | 0.3 ± 0.1 | 15.5 ± 2.9 | ~323 | Fictional |
| Phloretin-β-Cyclodextrin | 2.9 ± 0.5 | 0.4 ± 0.1 | 11.7 ± 2.1 | ~244 | Fictional |
Note: The data for Nanoemulsion, SEDDS, and Cyclodextrin formulations are hypothetical and for illustrative purposes only to demonstrate potential improvements based on general scientific principles.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes a high-pressure homogenization method to prepare a this compound nanoemulsion.
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a concentration of 1-5 mg/mL. A co-solvent like ethanol (B145695) may be used to aid dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at a 2:1 ratio.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000 psi for 5-10 cycles.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the formulation of a liquid SEDDS for this compound.
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol HP).
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Formulation Preparation: Select the optimal ratio of excipients from the phase diagram. Dissolve this compound in the oil phase, followed by the addition of the surfactant and co-solvent. Vortex the mixture until a clear and homogenous solution is obtained.
-
Self-Emulsification Assessment: Add the prepared SEDDS formulation to water under gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.
-
Characterization: Determine the droplet size, PDI, and self-emulsification time of the resulting emulsion.
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-β-cyclodextrin complex using the kneading method.[17]
-
Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).
-
Kneading: Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste. Gradually add the this compound to the paste and knead for 60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Protocol 4: In Vivo Oral Administration in Rats
This protocol details the procedure for oral gavage in rats.
-
Animal Preparation: Fast the rats overnight (12-16 hours) before administration, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., nanoemulsion, SEDDS, or cyclodextrin complex) at the desired concentration.
-
Dosing: Administer the formulation orally using a gavage needle attached to a syringe. The volume is typically 5-10 mL/kg body weight.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
Protocol 5: Quantification of this compound in Rat Plasma by HPLC
This protocol provides a general method for the analysis of flavonoids in plasma, which can be optimized for this compound.[18][19][20]
-
Plasma Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., another flavonoid not present in the sample).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at the maximum absorbance wavelength of this compound.
-
-
Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma. Calculate the concentration of this compound in the unknown samples based on the peak area ratio to the internal standard.
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Strategies to overcome this compound's bioavailability barriers.
Caption: In vivo experimental workflow for this compound bioavailability assessment.
References
- 1. Metabolism of Poncirin by Intestinal Bacteria -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 2. Metabolism of Poncirin and Naringin by Human Intestinal Bacteria [yakhak.org]
- 3. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcsrr.org [ijcsrr.org]
- 7. research.monash.edu [research.monash.edu]
- 8. ijisrt.com [ijisrt.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpb.com [ijrpb.com]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajol.info [ajol.info]
- 17. oatext.com [oatext.com]
- 18. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jppres.com [jppres.com]
- 20. A new validated HPLC method for the determination of quercetin: Application to study pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Ponciretin's effects between experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address the variability in Ponciretin's effects between experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental design and obtain more consistent and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Experimentation
Question 1: We are observing inconsistent anti-inflammatory effects of this compound in our RAW 264.7 macrophage cell line. What are the potential causes for this variability?
Answer: Variability in the anti-inflammatory effects of this compound in RAW 264.7 cells can arise from several factors. This compound's anti-inflammatory action is primarily mediated through the inhibition of the TLR4/NF-κB signaling pathway. Inconsistencies can be attributed to:
-
Lipopolysaccharide (LPS) Purity and Concentration: The potency and purity of the LPS used to induce an inflammatory response can vary between suppliers and even batches. It is crucial to use a consistent source and concentration of LPS.
-
Cell Passage Number: RAW 264.7 cells can exhibit phenotypic and functional changes at high passage numbers. It is recommended to use cells within a consistent and low passage range.
-
This compound Solubility and Stability: this compound is poorly soluble in aqueous solutions. Inconsistent solubilization can lead to variations in the effective concentration. Ensure complete solubilization in DMSO before diluting in culture media, keeping the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.[1][2]
-
Metabolism of Parent Compound: If you are using Poncirin, its conversion to the more active this compound by cellular enzymes can be variable. For more consistent results, it is advisable to use this compound directly.[3][4]
Troubleshooting Workflow for Inconsistent In Vitro Anti-inflammatory Effects
Caption: Troubleshooting workflow for variable in vitro anti-inflammatory results.
Question 2: What are the recommended starting concentrations for this compound in in vitro anti-inflammatory assays?
| Compound | Cell Line | Assay | Effective Concentration/IC50 |
| Poncirin | RAW 264.7 | Osteoclast Differentiation | Inhibition at 0.2 - 5 µg/mL |
| This compound | RAW 264.7 | Anti-inflammatory | Data not available; start with 0.1 - 50 µM |
Question 3: We are studying this compound's effect on glucose uptake in C2C12 myotubes and see variable results. What could be the cause?
Answer: this compound is known to improve glucose uptake by activating the PI3K/Akt signaling pathway. Variability in this assay can be due to:
-
Insulin (B600854) Resistance Induction: The method and consistency of inducing insulin resistance in C2C12 cells are critical. Ensure a standardized protocol for this step.
-
Cell Differentiation State: The differentiation of C2C12 myoblasts into myotubes is a crucial step that can affect glucose transporter expression. Monitor and ensure consistent differentiation across experiments.
-
This compound Concentration and Stability: As with other in vitro assays, the solubility and stability of this compound in the culture medium can impact the effective concentration.
PI3K/Akt Signaling Pathway in Glucose Uptake
Caption: this compound-mediated activation of the PI3K/Akt pathway for glucose uptake.
In Vivo Experimentation
Question 4: We are conducting a study on the effect of this compound in a DSS-induced colitis mouse model and are observing high variability in the outcomes. What are the key factors to control?
Answer: The DSS-induced colitis model is known for its variability. Key factors to control for more consistent results include:
-
DSS Concentration and Administration: The concentration of DSS in drinking water and the duration of administration are critical. It is recommended to use a consistent batch and concentration of DSS (typically 2-3%).[6][7]
-
Animal Strain, Age, and Sex: Different mouse strains (e.g., C57BL/6 vs. BALB/c) exhibit varying sensitivity to DSS.[7] Age and sex can also influence the severity of colitis.[8]
-
Gut Microbiota: The gut microbiota plays a crucial role in the metabolism of Poncirin to this compound and can also influence the severity of colitis. Housing conditions and diet should be standardized to minimize variations in the gut microbiome.[4]
-
Drug Administration: The route and timing of this compound administration (prophylactic vs. therapeutic) will significantly impact the outcome. Oral gavage is a common administration route.
| Parameter | Recommendation |
| DSS Concentration | 2-3% in drinking water |
| Mouse Strain | C57BL/6 (more sensitive to DSS) |
| Sex | Use animals of the same sex |
| Administration | Oral gavage of this compound |
| Dosage | Start with a dose-finding study (e.g., 10, 25, 50 mg/kg) |
Question 5: What is a recommended starting dose for this compound in a streptozotocin (B1681764) (STZ)-induced diabetic mouse model?
Answer: Specific dosage information for this compound in STZ-induced diabetic models is limited. However, studies with the parent compound, Poncirin, can offer guidance. For a low-dose STZ-induced type 2 diabetes model in mice, Poncirin has been used. Since this compound is the more active metabolite, a lower starting dose would be appropriate. A dose-finding study is recommended, starting with doses around 10-50 mg/kg, administered orally.
Experimental Workflow for STZ-Induced Diabetes Model
Caption: Workflow for evaluating this compound in an STZ-induced diabetes model.
Physicochemical Properties
Question 6: What is the best way to prepare this compound solutions for cell culture experiments?
Answer: this compound has low aqueous solubility. The recommended procedure for preparing this compound for cell culture is as follows:
-
Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM or 20 mM stock. Ensure the this compound is completely dissolved. Sonication may aid dissolution.[2]
-
Serially dilute the stock solution in 100% DMSO to create a range of concentrations for your dose-response experiments.
-
Dilute the DMSO stock directly into the cell culture medium to the final desired concentration. The final DMSO concentration should be kept at or below 0.1% to minimize solvent toxicity to the cells.[1][2]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration used.
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for stock solutions. |
| Ethanol | Moderate | Can be used, but DMSO is generally preferred. |
| Water/PBS | Low | This compound will precipitate in aqueous solutions.[9] |
Question 7: How stable is this compound in solution?
Answer: The stability of flavonoids like this compound can be influenced by pH, temperature, and light. Generally, flavonoids are more stable at acidic pH and are susceptible to degradation at alkaline pH. For storage, it is recommended to keep this compound stock solutions in DMSO at -20°C or -80°C and protected from light. When diluted in aqueous culture medium for experiments, it is best to use the solutions fresh.
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Western Blot Analysis: Lyse the cells to extract proteins and perform western blotting to analyze the expression of key proteins in the NF-κB pathway (e.g., p-p65, IκBα).
NF-κB Signaling Pathway Inhibition by this compound
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomolther.org [biomolther.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Ponciretin in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing the off-target effects of Ponciretin in cell-based assays. The following information is intended to help ensure the validity and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a flavonoid, specifically an O-methylated flavanone. Its primary known mechanisms of action include the inhibition of lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), which subsequently suppresses NF-κB activation and corrects the Th17/Treg cell imbalance. Additionally, this compound has been shown to activate the PI3K/Akt signaling pathway, which can improve glucose uptake in cells.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For this compound, and flavonoids in general, these effects are a significant concern due to their chemical structure, which can allow them to bind to the ATP-binding sites of many kinases and other enzymes. Such unintended interactions can lead to a variety of cellular changes that are independent of this compound's intended mechanism of action, potentially leading to misinterpretation of experimental data, unexpected cytotoxicity, or other confounding results. Flavonoids are sometimes classified as Pan-Assay Interference Compounds (PAINs) due to their potential to interfere with various assays in a non-specific manner.
Q3: What are the likely, though not definitively proven, off-targets for a flavonoid like this compound?
-
Protein Kinases: Many flavonoids are known to be ATP-competitive inhibitors of a wide range of protein kinases.
-
G-Protein Coupled Receptors (GPCRs): Flavonoids have been reported to modulate the activity of various GPCRs.
-
Other ATP-binding proteins: Besides kinases, other enzymes and proteins that utilize ATP could be potential off-targets.
-
Ion Channels: Some flavonoids have been shown to affect the function of various ion channels.
Q4: How can I begin to assess if the cellular phenotype I observe is due to an off-target effect of this compound?
A critical first step is to perform a dose-response experiment to determine the EC50 or IC50 for your intended on-target effect. If you observe other cellular effects at concentrations significantly different from this value, it may indicate off-target activity. Additionally, using a structurally related but inactive control compound can help differentiate on-target from non-specific effects.
Q5: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors, including:
-
Compound Stability and Solubility: this compound may degrade or precipitate in cell culture media over time.
-
Cell Culture Conditions: Variations in cell passage number, cell density, and media composition can alter cellular responses.
-
Off-Target Effects: If the observed phenotype is due to a sensitive off-target, minor variations in experimental conditions could lead to significant differences in results.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| High cytotoxicity at concentrations required for the on-target effect. | The therapeutic window is narrow, or the cytotoxicity is mediated by an off-target. | 1. Optimize Concentration and Exposure Time: Conduct a matrix experiment varying both this compound concentration and incubation time to find a window that maximizes the on-target effect while minimizing toxicity.2. Use a Different Cell Line: Test this compound in a cell line that does not express the intended target. If cytotoxicity persists, it is likely an off-target effect.3. Rescue Experiment: If the on-target pathway is known to promote survival, attempt to "rescue" the cells from cytotoxicity by activating a downstream component of the pathway. |
| Observed phenotype does not match the expected on-target effect. | The phenotype may be the result of one or more off-target effects. | 1. Pathway Analysis: Use transcriptomics (e.g., RNA-seq) or proteomics to identify unexpectedly perturbed signaling pathways.2. Use a Structurally Unrelated Compound: If available, use another compound that modulates the same primary target but has a different chemical structure to see if the same phenotype is observed.3. Validate Off-Target Interactions: If pathway analysis suggests a potential off-target, use techniques like Western blotting or functional assays to confirm its engagement by this compound. |
| Inconsistent results between experiments. | Reagent variability, inconsistent cell culture conditions, or compound instability. | 1. Aliquot and Store this compound Properly: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities.3. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of this compound in your experimental conditions over time. |
Experimental Workflow and Protocols
General Workflow for Investigating and Mitigating Off-Target Effects
Caption: General workflow for identifying and mitigating off-target effects.
Protocol 1: NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway, a downstream effect of TLR4 activation.
Materials:
-
HEK293T cells stably expressing TLR4/MD2/CD14 and an NF-κB-luciferase reporter construct.
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound stock solution (in DMSO).
-
LPS (lipopolysaccharide) from E. coli O111:B4.
-
Luciferase Assay System (e.g., Promega).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well white, opaque plate and incubate overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO2.
-
Cell Lysis: Remove media and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature on a shaker.
-
Luminescence Measurement: Add 100 µL of Luciferase Assay Reagent to each well and immediately measure luminescence using a plate reader.
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)
This protocol assesses the activation of the PI3K/Akt pathway by detecting the phosphorylated form of Akt at Serine 473.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes).
-
Serum-free culture medium.
-
This compound stock solution (in DMSO).
-
Insulin (B600854) (positive control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 80% confluency. Serum-starve cells for 4 hours. Treat with this compound (e.g., 10, 25, 50 µM) or vehicle for the desired time (e.g., 30 minutes). Use insulin (100 nM) as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary anti-p-Akt antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Akt and a loading control like GAPDH to normalize the p-Akt signal.
Protocol 3: Th17/Treg Differentiation Assay by Flow Cytometry
This protocol is for differentiating naive CD4+ T cells into Th17 and Treg lineages and analyzing the populations by flow cytometry.
Materials:
-
Naive CD4+ T cells isolated from mouse spleen or human PBMCs.
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol.
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound).
-
For Th17: Recombinant IL-6, TGF-β, IL-23, and anti-IFN-γ, anti-IL-4 antibodies.
-
For Treg: Recombinant IL-2 and TGF-β.
-
PMA, Ionomycin, and Brefeldin A.
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A, anti-Foxp3.
Procedure:
-
T Cell Activation: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies. Add naive CD4+ T cells to the wells.
-
Lineage Differentiation:
-
Add the respective cytokine cocktails for Th17 or Treg differentiation.
-
Add various concentrations of this compound to the culture.
-
-
Culture: Incubate cells for 3-5 days.
-
Restimulation: Restimulate cells with PMA (50 ng/mL), Ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL) for 4-6 hours.
-
Staining:
-
Harvest cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform intracellular staining for IL-17A (for Th17) and Foxp3 (for Treg).
-
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ and CD4+Foxp3+ cells.
Signaling Pathway Diagrams
Caption: this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.
Caption: this compound's activation of the PI3K/Akt signaling pathway.
Technical Support Center: Enhancing Ponciretin Absorption in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral absorption of Ponciretin in animal models. Given the limited publicly available pharmacokinetic data specifically for this compound, this guide incorporates data from a structurally similar flavonoid, Phloretin (B1677691), as a proxy to illustrate key concepts and data presentation. This approach allows for a practical guide while acknowledging the data gap for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral absorption of this compound?
This compound, a flavanone (B1672756) glycoside, faces several challenges that can limit its oral bioavailability. Like many flavonoids, it is presumed to have poor aqueous solubility, which is a primary barrier to its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2] Furthermore, after oral administration, this compound's parent compound, poncirin, is metabolized by the gut microbiota to this compound, which is then absorbed.[3][4][5] This metabolic conversion can be variable and incomplete. Once absorbed, it may be subject to first-pass metabolism in the liver and efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp), further reducing its systemic exposure.[6]
Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?
Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the oral absorption of flavonoids like this compound. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[7][8] This can enhance the dissolution rate and oral bioavailability by presenting the drug in an amorphous form and increasing its wettability.[1]
-
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10] This approach can significantly improve the solubility and absorption of lipophilic drugs.[11]
-
Phytosomes: These are complexes of the natural active ingredient and a phospholipid, typically phosphatidylcholine. This complex formation improves the lipophilicity of the compound, thereby enhancing its absorption across the lipid-rich membranes of the enterocytes.
Q3: How can I assess the intestinal permeability and potential for active efflux of this compound in vitro?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption and identifying potential substrates for efflux transporters like P-gp.[12][13][14] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized cells that mimic the intestinal epithelium.[14] By measuring the transport of this compound across this monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, the apparent permeability coefficient (Papp) and the efflux ratio can be determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.[15]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Possible Causes:
-
Poor aqueous solubility of this compound: This limits its dissolution in the gastrointestinal tract.
-
Metabolism by gut microbiota: The conversion of the parent compound (if used) to this compound can be inconsistent between animals.
-
First-pass metabolism: Significant metabolism in the liver before reaching systemic circulation.
-
P-glycoprotein (P-gp) mediated efflux: Active transport of this compound back into the intestinal lumen.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility and lipophilicity (LogP) of your this compound compound.
-
Evaluate Formulation Strategies:
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, PEG) and evaluate its in vitro dissolution profile compared to the pure compound.
-
Nanoemulsion/SNEDDS: Formulate a SNEDDS of this compound and characterize the droplet size and drug release in simulated gastric and intestinal fluids.
-
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound and determine if it is a substrate for P-gp.
-
Co-administration with Inhibitors: In your animal model, consider co-administering this compound with a known P-gp inhibitor (e.g., verapamil) to assess the impact of efflux on its absorption.
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
Possible Causes:
-
Low plasma concentrations: Due to poor absorption and/or rapid metabolism, the concentration of this compound in plasma may be below the detection limit of your analytical method.
-
Metabolite interference: this compound is likely to be present in plasma as glucuronidated or sulfated conjugates, which may not be detected by an analytical method developed for the parent compound.
-
Matrix effects: Components in the plasma may interfere with the ionization and detection of this compound in mass spectrometry-based assays.
Troubleshooting Steps:
-
Optimize Analytical Method:
-
Develop a sensitive and specific analytical method, preferably using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[16]
-
Validate the method for linearity, accuracy, precision, and recovery.
-
-
Enzymatic Hydrolysis: Treat plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the parent this compound before analysis. This will allow for the measurement of total this compound concentration.
-
Improve Sample Preparation: Employ a robust sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and concentrate the analyte.[17]
-
Use a Suitable Internal Standard: Incorporate a structurally similar internal standard to correct for matrix effects and variations in sample processing.
Data Presentation
The following table summarizes pharmacokinetic data from a study in rats for the flavonoid Phloretin , used here as a proxy for this compound, to demonstrate the potential improvements with a Self-Nanoemulsifying Drug Delivery System (SNEs).[11]
Table 1: Pharmacokinetic Parameters of Phloretin and its SNEs Formulation in Rats Following Oral Administration [11]
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (0-12h) (µg·h/mL) | Relative Bioavailability (%) |
| Phloretin Solution | 1.5 ± 0.3 | 1.0 | 5.2 ± 1.1 | 100 |
| LCT-Ph-SNE | 10.8 ± 1.5 | 0.5 | 41.1 ± 5.8 | 790 |
Data are presented as mean ± standard deviation (n=5). LCT-Ph-SNE refers to a long-chain triglyceride-based self-nanoemulsifying formulation of Phloretin.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Illustrative)
This protocol describes a general method for preparing a solid dispersion of a poorly water-soluble flavonoid like this compound using the solvent evaporation method.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic carrier
-
Methanol (B129727) or other suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator until further use.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Illustrative)
This protocol outlines a typical procedure for an oral pharmacokinetic study in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) before the experiment with free access to water.
-
Divide the rats into two groups: a control group receiving a suspension of pure this compound and a test group receiving the this compound formulation (e.g., solid dispersion or nanoemulsion).
-
Administer the this compound suspension or formulation orally by gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: General absorption and metabolism pathway for oral flavonoids.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Bioavailability of phloretin and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Poncirin by Intestinal Bacteria -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 4. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Poncirin and Naringin by Human Intestinal Bacteria [yakhak.org]
- 6. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced oral bioavailability and bioefficacy of phloretin using mixed polymeric modified self‐nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. cbspd.com [cbspd.com]
Dealing with potential cytotoxicity of Ponciretin at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ponciretin, focusing on issues related to potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?
A1: Yes, this compound, a flavonoid glycoside, has been shown to exhibit dose-dependent cytotoxicity in various cancer cell lines.[1] At high concentrations, this compound can induce apoptosis (programmed cell death). This effect is often the desired outcome in cancer research, as it indicates the compound's potential as an anti-cancer agent. However, in non-cancerous cell lines or when studying other biological effects of this compound, this cytotoxicity can be an unwanted side effect.
Q2: What is the mechanism of this compound-induced cytotoxicity?
A2: this compound primarily induces apoptosis through the extrinsic pathway.[1] This involves the upregulation of Fas Ligand (FasL), which binds to its receptor (Fas) on the cell surface, initiating a signaling cascade that leads to the activation of caspase-8 and subsequently caspase-3, culminating in cell death.[1] It's important to note that this mechanism may be cell-type specific. At very high concentrations, like many flavonoids, this compound may also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Q3: What are the typical IC50 values for this compound?
-
AGS (gastric adenocarcinoma): this compound has been shown to inhibit proliferation in a dose-dependent manner.[1]
-
HeLa (cervical cancer): A substantial decrease in cell growth is observed after treatment with poncirin (B190377) (the glycoside form of this compound) at concentrations ranging from 5–160 µM.[1]
It is crucial for researchers to determine the IC50 value empirically for their specific cell line and experimental setup.
Q4: We are having trouble dissolving this compound for our cell culture experiments. What is the recommended procedure?
A4: this compound has low solubility in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in high-purity, sterile DMSO (e.g., 10 mM). You may need to gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to ensure complete dissolution.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%, with 0.1% being preferable for most cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Our results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results are a common challenge in cell-based assays. Several factors could contribute to this issue:
-
Compound Precipitation: this compound may precipitate out of the culture medium, especially at high concentrations, leading to a lower effective concentration. Visually inspect your wells for any signs of precipitation.
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and maintain consistent cell numbers across all wells.
-
Cell Confluence: The sensitivity of cells to a compound can vary with their confluence. Standardize the cell confluence at the time of treatment.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all experimental and control wells.
-
Compound Degradation: Prepare fresh working solutions of this compound for each experiment from a frozen stock.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability at High this compound Concentrations
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitates. If observed, try preparing fresh dilutions and adding the this compound stock solution to pre-warmed media while vortexing. Consider using a lower top concentration. |
| Assay Interference | High concentrations of some compounds can directly interact with assay reagents (e.g., MTT). Run a control with this compound in cell-free media to check for direct reduction of the reagent. If interference is observed, consider using a different viability assay (e.g., CellTiter-Glo®). |
| U-shaped Dose-Response Curve | This can be an artifact of precipitation or assay interference. Re-evaluate the solubility of this compound in your media and consider the cell-free control mentioned above. |
Guide 2: Excessive Cytotoxicity in Non-Target Cells or at Low Concentrations
| Potential Cause | Troubleshooting Step |
| Pro-oxidant Effect | High concentrations of flavonoids can act as pro-oxidants. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E to mitigate oxidative stress.[2] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to this compound. Perform a careful dose-response study to determine the optimal non-toxic concentration range for your specific cell line. |
| Solvent Toxicity | Ensure the final DMSO concentration is not exceeding the tolerance level of your cells (typically <0.1% for sensitive cell lines). |
Data Presentation
Table 1: Reported In Vitro Effects of this compound and its Glycoside, Poncirin
| Compound | Cell Line | Cancer Type | Concentration Range | Observed Effects | Reference |
| Poncirin | AGS | Gastric Adenocarcinoma | Dose-dependent | Inhibition of proliferation, induction of apoptosis | [1] |
| Poncirin | HeLa | Cervical Cancer | 5 - 160 µM | Decreased cell growth, induction of apoptosis | [1] |
Note: This table is not exhaustive and IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in the highest this compound concentration does not exceed the toxic level for your cells.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the highest DMSO concentration) and a blank control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessing this compound-Induced Apoptosis using Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with different concentrations of this compound (including a vehicle control) for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results in this compound experiments.
Caption: Simplified signaling pathway of this compound-induced extrinsic apoptosis.
References
Controlling for batch-to-batch variation of Ponciretin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for batch-to-batch variation of Ponciretin in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the biological activity of this compound between different batches. What could be the cause?
A1: Batch-to-batch variation is a common issue with natural products like this compound. This variability can arise from several factors during the sourcing and manufacturing process, including:
-
Source Material Variation: Differences in the plant source due to geographical location, climate, and harvest time can affect the concentration of this compound and the presence of other related flavonoids.[1][2]
-
Extraction and Purification Processes: Variations in extraction solvents, temperature, and purification methods can lead to different impurity profiles and degradation of the final product.[2]
-
Residual Solvents and Moisture Content: Inconsistent levels of residual solvents or moisture can impact the stability and accurate weighing of the compound.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light or temperature fluctuations) can lead to degradation of this compound over time.[3]
Q2: How can we ensure the consistency of our this compound stock solutions?
A2: To ensure consistency, it is crucial to have a standardized procedure for preparing and storing this compound stock solutions. This compound is readily soluble in DMSO.[4]
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[5]
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., 37°C water bath).[4]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][4]
-
Final Dilution: When preparing working solutions, ensure the final concentration of DMSO in your cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q3: What are the key quality control parameters we should check for each new batch of this compound?
A3: For each new batch, it is recommended to perform a set of quality control checks to ensure its identity, purity, and potency. Key parameters include:
-
Appearance: The physical appearance of the powder should be consistent.
-
Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is a crucial technique to determine the purity of the compound and identify any potential impurities.[1][2]
-
Identity by Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Biological Activity: Perform a standardized in-house bioassay to confirm that the potency of the new batch is within an acceptable range of your established reference standard.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
You are performing a cell viability assay (e.g., MTT or CellTiter-Glo®) with this compound on a cancer cell line and observe that the half-maximal inhibitory concentration (IC50) varies significantly between experiments using different batches.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Ponciretin Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Ponciretin from plant materials.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of this compound extraction.
| Question | Potential Cause(s) | Recommended Solution(s) |
| Why is the this compound yield consistently low? | 1. Inadequate Solvent Choice: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Extraction Temperature: High temperatures can lead to the degradation of this compound, while low temperatures may result in incomplete extraction. 3. Incorrect Particle Size: Large particle sizes of the plant material can limit solvent penetration and diffusion. 4. Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete leaching of this compound. | 1. Solvent Screening: this compound, as a flavanone (B1672756) aglycone, is moderately polar. Ethanol (B145695) or methanol (B129727), often in aqueous solutions (e.g., 70-80%), are typically effective. Conduct small-scale trials with different solvents (e.g., ethanol, methanol, acetone) and varying aqueous concentrations to determine the optimal choice for your specific plant matrix. 2. Temperature Optimization: For methods involving heat (Soxhlet, MAE), perform extractions at a range of temperatures (e.g., 40-80°C) to find the ideal balance between solubility and stability. For non-heated methods like maceration and UAE, ensure the ambient temperature is controlled and consistent. 3. Particle Size Reduction: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area available for solvent interaction. 4. Time Course Study: Perform a time-course experiment to identify the point at which this compound yield plateaus. This will ensure complete extraction without unnecessary energy and solvent expenditure. |
| How can I reduce the amount of impurities in my this compound extract? | 1. Non-Selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds. 2. Sub-optimal Plant Material: The plant material itself may have a high content of interfering substances. | 1. Solvent Polarity Adjustment: Experiment with solvents of varying polarities. A sequential extraction approach can be effective: first, use a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls, followed by extraction with a more polar solvent for this compound. 2. Pre-Extraction Washing: Consider a pre-wash of the plant material with a non-polar solvent to remove unwanted compounds before the main extraction. |
| My this compound appears to be degrading during extraction. What can I do? | 1. Excessive Heat: this compound, like many flavonoids, can be thermolabile. 2. Light Exposure: Prolonged exposure to light can cause degradation. 3. pH Instability: Extreme pH conditions can affect the chemical structure of this compound. | 1. Temperature Control: For heat-assisted methods, use the lowest effective temperature. For all methods, avoid prolonged exposure to high temperatures. Consider using vacuum evaporation at a low temperature to remove the solvent. 2. Light Protection: Conduct the extraction process in a dark or amber-colored vessel to minimize light exposure. Store extracts in the dark. 3. pH Monitoring and Control: Ensure the pH of your solvent is near neutral unless a specific pH is required for optimal extraction, in which case, assess the stability of this compound at that pH. |
| Why is my modern extraction method (UAE/MAE) not providing a significantly better yield than traditional methods? | 1. Suboptimal Parameters: The parameters for ultrasound or microwave-assisted extraction (e.g., power, frequency, time, temperature) may not be optimized. 2. Matrix Effects: The specific plant matrix may not be amenable to significant improvement with these techniques without proper optimization. | 1. Parameter Optimization: Systematically optimize the key parameters for UAE (ultrasonic power, frequency, time, temperature, solvent-to-solid ratio) or MAE (microwave power, time, temperature, solvent-to-solid ratio). A design of experiments (DoE) approach can be highly effective. 2. Sample Pre-treatment: Ensure the plant material is appropriately prepared (dried and ground) to allow for efficient energy transfer and solvent penetration. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical parameters and expected outcomes for different this compound extraction methods. Please note that optimal conditions can vary depending on the specific plant material. The yield data presented here is based on studies of similar flavonoids and should be considered as a general guide.
| Extraction Method | Typical Solvent | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Extraction Time | Relative this compound Yield | Key Advantages | Key Disadvantages |
| Maceration | 70% Ethanol | 20:1 - 30:1 | Room Temperature | 24 - 72 hours | Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower yield.[1] |
| Soxhlet Extraction | 80% Methanol | 15:1 - 25:1 | Boiling point of solvent | 4 - 8 hours | High | High extraction efficiency, less solvent than maceration. | Requires heat (potential degradation), time-consuming.[1] |
| Ultrasound-Assisted Extraction (UAE) | 70% Methanol | 20:1 - 40:1 | 40 - 60 | 20 - 40 minutes | High | Fast, efficient, reduced solvent and energy consumption.[2] | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol | 25:1 - 50:1 | 60 - 80 | 5 - 15 minutes | Very High | Very fast, highly efficient, reduced solvent consumption.[1] | Requires specialized equipment, potential for thermal degradation if not controlled. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Protocol 1: Maceration Extraction of this compound
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 200 mL of 70% ethanol (1:20 solid-to-solvent ratio).
-
Seal the flask and keep it at room temperature for 48 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
-
Drying and Storage: Dry the resulting crude extract in a vacuum oven to a constant weight. Store the dried extract at -20°C in a desiccator.
Protocol 2: Soxhlet Extraction of this compound
-
Sample Preparation: Prepare the plant material as described in the maceration protocol.
-
Extraction:
-
Accurately weigh about 10 g of the powdered plant material and place it in a cellulose (B213188) thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 200 mL of 80% methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle to the boiling point of the solvent.
-
Allow the extraction to proceed for 6 hours (approximately 10-12 cycles).
-
-
Solvent Recovery and Drying:
-
After extraction, cool the apparatus and recover the solvent using a rotary evaporator.
-
Dry the crude extract in a vacuum oven at 50°C to a constant weight.
-
Store the dried extract at -20°C.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the maceration protocol.
-
Extraction:
-
Place 1 g of the powdered plant material in an extraction vessel.
-
Add 30 mL of 70% methanol (1:30 solid-to-solvent ratio).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonify the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature at 50°C.
-
-
Filtration and Concentration:
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Re-extract the residue twice more with the same procedure.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 50°C.
-
-
Drying and Storage: Dry the extract and store as previously described.
Protocol 4: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the maceration protocol.
-
Extraction:
-
Place 1 g of the powdered plant material into a microwave extraction vessel.
-
Add 40 mL of 60% ethanol (1:40 solid-to-solvent ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 10 minutes. Set the temperature limit to 70°C.
-
-
Post-Extraction Processing:
-
After the extraction, allow the vessel to cool to room temperature.
-
Filter the extract and wash the residue.
-
Combine the filtrates and remove the solvent using a rotary evaporator.
-
-
Drying and Storage: Dry the extract and store as previously described.
Mandatory Visualizations
This compound Extraction Workflow
Caption: General workflow for the extraction and purification of this compound.
This compound and the PI3K/Akt Signaling Pathway
This compound, the aglycone of poncirin, is known to modulate several signaling pathways. One of the key pathways is the PI3K/Akt pathway, which is crucial for cell survival, growth, and proliferation.[3]
Caption: this compound's inhibitory action on the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the plant matrix and the desired purity of the extract. However, aqueous ethanol (60-80%) and aqueous methanol (70-90%) are commonly used and have shown good results for flavonoids with similar polarity to this compound. It is recommended to perform a small-scale solvent screening to determine the most effective solvent for your specific application.
Q2: Can I use fresh plant material for this compound extraction?
A2: While it is possible, using dried plant material is generally recommended. Drying removes water, which can interfere with the extraction efficiency of organic solvents and also concentrates the material, leading to a higher yield per unit weight. If using fresh material, the solvent-to-solid ratio will need to be adjusted to account for the water content.
Q3: How can I confirm the presence and quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the identification and quantification of this compound. You will need a certified this compound standard for comparison of retention time and for creating a calibration curve for quantification.
Q4: Is it necessary to purify the crude extract?
A4: For many research and development purposes, yes. Crude extracts contain a complex mixture of compounds. Purification, often through techniques like column chromatography (e.g., silica (B1680970) gel or Sephadex) or preparative HPLC, is necessary to isolate this compound for bioactivity studies, structural elucidation, or formulation development.
Q5: What are the key safety precautions to take during this compound extraction?
A5: Always work in a well-ventilated area, especially when using organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using heat, ensure proper temperature control to avoid solvent ignition. For UAE and MAE, follow the manufacturer's safety guidelines for the equipment.
References
- 1. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preventing degradation of Ponciretin during sample preparation
Welcome to the technical support center for Ponciretin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound, a flavonoid, is susceptible to degradation from several factors, including:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis and oxidative degradation.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3]
-
Light: Exposure to UV or even ambient light can lead to photodegradation.[3]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Enzymatic Activity: In biological samples, enzymes can metabolize or degrade this compound.
Q2: I am observing lower than expected concentrations of this compound in my processed samples. What could be the cause?
A2: Lower than expected concentrations can result from degradation during your sample preparation workflow. Consider the following troubleshooting steps:
-
Review your entire workflow: Identify any steps where the sample is exposed to harsh pH, high temperatures, or prolonged light.
-
pH of solutions: Ensure all buffers and solvents are within a pH range suitable for this compound stability. While specific data for this compound is limited, flavonoids are generally more stable in slightly acidic to neutral conditions.
-
Temperature control: Minimize exposure to heat. Use ice baths during extraction and sonication, and consider refrigerated centrifuges and autosamplers.
-
Light protection: Work in a dimly lit area or use amber-colored vials and tubes to protect samples from light.
-
Solvent purity: Use high-purity (e.g., HPLC or LC-MS grade) solvents to avoid contaminants that could promote degradation.
-
Storage conditions: Store stock solutions and prepared samples at low temperatures (e.g., -20°C or -80°C) and protected from light. For biological samples like plasma and urine, long-term storage at -80°C is recommended to maintain metabolite stability.[4]
Q3: Are there recommended solvents for extracting and dissolving this compound?
A3: The choice of solvent can impact both solubility and stability. Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for flavonoid analysis.[5][6] For extraction from biological matrices, a mixture of organic solvent and water is often employed to precipitate proteins and extract the analyte. A common extraction solution for related compounds from urine involves a methanol:acetonitrile mixture (1:1, v/v). For initial solubility tests, consider solvents such as methanol, ethanol, acetonitrile, and acetone. The solubility of flavonoids is highly dependent on both the compound's structure and the solvent's polarity.[7][8]
Q4: How can I minimize enzymatic degradation of this compound in biological samples like plasma or tissue homogenates?
A4: To prevent enzymatic activity, several strategies can be employed:
-
Immediate processing: Process biological samples as quickly as possible after collection.
-
Low temperature: Keep samples on ice at all times.
-
Protein precipitation: Immediately add a cold organic solvent (e.g., methanol, acetonitrile) or an acid (e.g., perchloric acid, trichloroacetic acid) to precipitate proteins, which includes enzymes.
-
Enzyme inhibitors: In some cases, a cocktail of broad-spectrum enzyme inhibitors can be added to the sample, though this should be tested for interference with downstream analysis.
-
Flash freezing: If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction | Incomplete extraction: The solvent may not be optimal for this compound. | Test different extraction solvents or solvent mixtures (e.g., methanol, acetonitrile, acetone, and aqueous mixtures thereof). Adjusting the pH of the extraction solvent might also improve recovery. |
| Degradation during extraction: Exposure to heat, light, or extreme pH during the extraction process. | Perform extraction on ice and protect samples from light. Ensure the pH of the extraction solution is close to neutral or slightly acidic. | |
| Appearance of unknown peaks in chromatogram | Degradation of this compound: The unknown peaks are likely degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and optimize the analytical method to separate them from the parent compound. |
| Contamination: Impurities in solvents or from lab equipment. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank sample (solvent only) to check for contamination. | |
| Inconsistent results between replicate samples | Variable degradation: Inconsistent exposure to light, temperature, or processing time between samples. | Standardize the entire sample preparation protocol. Ensure all samples are treated identically, including exposure to light and time spent at room temperature. |
| Incomplete dissolution: this compound may not be fully dissolved in the sample solvent. | Vortex or sonicate samples for a standardized period to ensure complete dissolution. Visually inspect for any particulate matter before injection. | |
| Loss of this compound in stored samples | Improper storage conditions: Degradation due to temperature, light, or pH changes over time. | Store stock solutions and processed samples in amber vials at -80°C. For biological fluids, ensure proper preservation methods were used upon collection.[4] |
| Adsorption to container walls: this compound may adsorb to the surface of plastic or glass vials. | Use low-adsorption vials or add a small percentage of an organic solvent like acetonitrile to the sample matrix to reduce adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability and identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[9][10]
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp (e.g., 254 nm and 365 nm)
-
HPLC or UPLC system with a PDA/DAD or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Pipette 1 mL of this compound stock solution into a vial.
-
Heat in an oven or on a heating block at 80°C for 24 hours.
-
Cool and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Pipette 1 mL of this compound stock solution into a quartz cuvette or a clear glass vial.
-
Expose to direct sunlight or a UV lamp for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute with mobile phase for analysis.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable chromatographic method (e.g., HPLC-UV/MS).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Protocol 2: Extraction of this compound from Biological Matrix (Urine)
This protocol is adapted from a method used for the analysis of poncirin (B190377) and its metabolites in mouse urine.[11]
Materials:
-
Urine sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Vortex mixer
-
Ultrasonic bath
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Methodology:
-
Sample Thawing: If frozen, thaw the urine samples on ice.
-
Preparation of Extraction Solution: Prepare a 1:1 (v/v) mixture of methanol and acetonitrile. Add the internal standard to this solution at a known concentration.
-
Extraction:
-
To 200 µL of urine, add 800 µL of the cold extraction solution.
-
Vortex the mixture for 30 seconds.
-
-
Ultrasonication: Perform ultrasonic extraction at a low temperature (e.g., 5°C) for 30 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is ready for analysis by LC-MS or HPLC.
Data Summary
| Condition | Parameter | Expected Stability of Flavonoids | Recommendations for this compound |
| pH | Acidic (pH < 4) | Generally more stable than in alkaline conditions. | Use slightly acidic to neutral buffers (pH 4-7). Avoid strong acids. |
| Neutral (pH 7) | Moderate stability. | A good target for many sample preparation steps. | |
| Alkaline (pH > 8) | Prone to rapid degradation and oxidation.[1] | Avoid alkaline conditions. If necessary, minimize exposure time and keep samples cold. | |
| Temperature | -80°C | High stability for long-term storage.[4] | Recommended for long-term storage of stock solutions and biological samples. |
| -20°C | Good stability for intermediate-term storage. | Suitable for short to medium-term storage. | |
| 4°C (Refrigerated) | Limited stability; degradation may occur over hours to days. | Use for short-term storage (e.g., in an autosampler) for a limited time. | |
| Room Temperature | Low stability; degradation can be significant. | Minimize time at room temperature during processing. | |
| Elevated (≥ 40°C) | Rapid degradation. | Avoid heating unless required for a specific reaction, and control time and temperature carefully. | |
| Light | Dark | Optimal for stability. | Store all samples and solutions protected from light. |
| Ambient Light | Can cause degradation over time. | Work in a dimly lit environment and use amber vials. | |
| UV Light | Rapid degradation.[3] | Avoid exposure to direct sunlight or UV sources. | |
| Solvents | Methanol, Acetonitrile | Generally good solvents for dissolution and analysis. | Use HPLC or LC-MS grade solvents. Prepare solutions fresh and store appropriately. |
| Water | Lower solubility and potentially lower stability depending on pH. | If using aqueous solutions, buffer to an appropriate pH and store cold. |
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound sample preparation and degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. The high antioxidative power of quercetin (aglycone flavonoid) and its glycone (rutin) avert high cholesterol diet induced hepatotoxicity and inflammation in Swiss albino mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Long-Term Stability of 18 Nutritional Biomarkers Stored at −20 °C and 5 °C for up to 12 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. fda.gov [fda.gov]
- 11. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Ponciretin Solutions
Welcome to the technical support center for Ponciretin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage of this compound solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for this compound and other flavonoids due to its excellent solubilizing properties and ability to be stored at low temperatures. Methanol and ethanol (B145695) can also be used, but DMSO is often preferred for creating concentrated stock solutions that are then diluted in aqueous buffers for experiments. The glycosylation of flavonoids like this compound generally improves their stability and solubility compared to their aglycone forms.[1]
Q2: What are the optimal temperature and light conditions for storing this compound solutions?
A2: To minimize degradation, this compound solutions should be stored at low temperatures and protected from light. For long-term storage (months to years), it is recommended to store stock solutions at -20°C or, for maximum stability, at -80°C. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Always use amber vials or wrap vials in aluminum foil to prevent photodegradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of flavonoids in aqueous solutions is often pH-dependent. Generally, neutral to slightly acidic conditions are preferred for many flavonoids. Alkaline conditions can accelerate the degradation of flavonoids.[2] For this compound, it is advisable to maintain the pH of aqueous working solutions below 7.5 to minimize potential degradation.[3][4][5]
Q4: Can I do anything to further enhance the stability of my this compound solutions?
A4: Yes, adding antioxidants or using stabilizing agents can help preserve the integrity of this compound in solution. Ascorbic acid can be added to mitigate oxidative degradation. For aqueous solutions, the use of cyclodextrins can form inclusion complexes with this compound, which may enhance its stability by protecting it from hydrolysis and oxidation.
Q5: How can I tell if my this compound solution has degraded?
A5: Visual inspection for color changes or precipitation can be an initial indicator of degradation. However, the most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in this compound solution upon storage. | 1. Solubility Limit Exceeded: The concentration of this compound may be too high for the chosen solvent or storage temperature. 2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation and increased concentration. 3. Change in Temperature: Moving solutions between different temperatures can affect solubility. | 1. Prepare a more dilute stock solution or gently warm the solution to redissolve the precipitate before use. Ensure the concentration is appropriate for the solvent. 2. Use high-quality vials with secure caps (B75204) (e.g., screw caps with O-rings). 3. Equilibrate the solution to room temperature before use and avoid frequent temperature fluctuations. |
| Loss of biological activity in assays. | 1. Chemical Degradation: The this compound molecule may have degraded due to improper storage conditions (e.g., exposure to light, high pH, or elevated temperatures). 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation of the compound in solution. | 1. Review storage conditions and ensure they align with the recommendations (low temperature, protection from light). 2. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Formation of Degradation Products: The new peaks likely represent degradation products of this compound. 2. Contamination: The solution may have been contaminated during preparation or handling. | 1. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your HPLC method. 2. Prepare fresh solutions using sterile techniques and high-purity solvents. |
Data on this compound and Related Flavonoids
Table 1: Solubility of Structurally Similar Flavonoids in Common Solvents
| Flavonoid | Solvent | Solubility |
| Hesperetin | Acetonitrile | 85 mmol·L⁻¹ |
| Naringenin | Acetonitrile | 77 mmol·L⁻¹ |
| Quercetin | Acetone | 80 mmol·L⁻¹ |
| Rutin | Acetonitrile | 0.50 mmol·L⁻¹ |
Data for flavonoids structurally related to this compound, illustrating the impact of both the flavonoid structure and the solvent on solubility.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound. Method validation should be performed according to ICH guidelines.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase and Gradient:
-
A gradient elution is recommended to ensure separation of this compound from potential degradation products.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Example Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
40-45 min: Equilibration
-
3. Detection:
-
Set the detector to monitor at the maximum absorbance wavelength (λmax) of this compound. A PDA detector can be used to scan a range (e.g., 200-400 nm) to identify the optimal wavelength, which is typically around 280 nm for flavanones.
4. Sample Preparation:
-
Dilute this compound stock solutions with the mobile phase to a concentration within the linear range of the assay.
-
Filter samples through a 0.22 µm syringe filter before injection.
5. Forced Degradation Study:
-
To validate the stability-indicating nature of the method, perform forced degradation studies.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples by HPLC to ensure that degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Logical Workflow for this compound Solution Preparation and Storage
References
- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The underlying mechanisms of oxytetracycline degradation mediated by gut microbial proteins and metabolites in Hermetia illucens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
Calibrating instruments for accurate Ponciretin quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the accurate quantification of Ponciretin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your experiments.
Troubleshooting Guide
Encountering issues during this compound quantification is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.
| Issue Category | Question | Possible Causes | Suggested Solutions |
| Chromatography | Why am I seeing shifts in the retention time of my this compound peak? | 1. Column Degradation: Loss of stationary phase. 2. Mobile Phase Composition Change: Inaccurate mixing or degradation of solvents. 3. Flow Rate Fluctuation: Pump malfunction or leaks. 4. Temperature Variation: Inconsistent column oven temperature. 5. Column Contamination: Buildup of matrix components. | 1. Column Conditioning/Replacement: Condition the column as per the manufacturer's instructions or replace it if necessary.[1] 2. Prepare Fresh Mobile Phase: Ensure accurate measurements and use high-purity solvents.[2] 3. Check Pump and Connections: Inspect for leaks and verify the flow rate. 4. Use a Column Oven: Maintain a stable temperature for consistent results.[2] 5. Column Washing: Flush the column with a strong solvent. |
| What causes peak tailing or fronting for my this compound peak? | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Interaction of this compound with active sites on the column. 3. Inappropriate Mobile Phase pH: Can affect the ionization state of this compound. 4. Column Void or Channeling: Damage to the column packing. | 1. Reduce Injection Volume: Dilute the sample or inject a smaller volume. 2. Use a Different Column or Add Mobile Phase Modifier: Consider an end-capped column or add a competing base to the mobile phase. 3. Adjust Mobile Phase pH: Optimize the pH to ensure a single ionic form of this compound. 4. Replace Column: If the column is damaged, it will need to be replaced. | |
| Calibration | My calibration curve for this compound is not linear (low R² value). What should I do? | 1. Inaccurate Standard Preparation: Errors in weighing or dilution of this compound standards. 2. Inappropriate Concentration Range: The selected range may be outside the linear response of the detector. 3. Detector Saturation: At high concentrations, the detector response may become non-linear. 4. Sample Degradation: this compound may not be stable in the prepared standard solutions. | 1. Prepare Fresh Standards: Carefully re-prepare the standard solutions using calibrated equipment. 2. Adjust Concentration Range: Prepare standards within a narrower or different concentration range. 3. Dilute High Concentration Standards: Ensure the highest standard is within the linear range of the detector. 4. Check Stability: Prepare fresh standards and analyze them immediately. Store stock solutions appropriately. |
| Quantification | Why are my this compound quantification results inconsistent or not reproducible? | 1. Inconsistent Sample Preparation: Variation in extraction efficiency. 2. Injector Variability: Inconsistent injection volumes. 3. Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. 4. System Instability: Fluctuations in pump pressure, detector response, or temperature. | 1. Standardize Sample Preparation: Follow a validated and consistent sample preparation protocol. 2. Check Injector Performance: Perform injector maintenance and ensure no air bubbles are in the syringe. 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal to compensate for matrix effects. Optimize sample cleanup procedures. 4. System Equilibration: Allow the system to equilibrate thoroughly before starting the analytical run. Monitor system parameters. |
| Baseline Issues | What is causing a noisy or drifting baseline in my chromatogram? | 1. Air Bubbles in the System: Can cause pressure fluctuations and detector noise. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. 3. Detector Lamp Issues: A failing or unstable detector lamp (for UV detectors). 4. Column Bleed: Degradation of the column stationary phase. | 1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase. Purge the pump.[2] 2. Use High-Purity Solvents: Filter all mobile phase components. 3. Replace Detector Lamp: Check the lamp's energy and replace it if necessary. 4. Use a Column with Low Bleed: Especially important for sensitive LC-MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for this compound quantification?
Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable for this compound quantification. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices like plasma or tissue homogenates.[3] HPLC-UV is a robust and more accessible technique suitable for less complex samples.
Q2: How should I prepare my this compound standard solutions and how should they be stored?
This compound standard stock solutions should be prepared by accurately weighing a known amount of pure standard and dissolving it in a suitable solvent, such as methanol (B129727) or DMSO. Working standards are then prepared by serial dilution of the stock solution. It is recommended to store stock solutions at -20°C or -80°C in amber vials to protect them from light and degradation. Prepare fresh working solutions daily.
Q3: What are the key validation parameters I need to assess for my this compound quantification method?
According to ICH guidelines, key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
Matrix effects can be minimized by:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering components from the sample matrix.[3]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects as it behaves similarly to the analyte during extraction and ionization.
-
Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.
Experimental Protocols
Below are representative protocols for the quantification of this compound. These should be optimized and validated for your specific application and instrumentation.
Protocol 1: this compound Quantification in Plasma by LC-MS/MS
This protocol is adapted from methods for similar flavonoids in biological matrices.
1. Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a stock solution of a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample, or a stable isotope-labeled this compound) at 1 mg/mL in methanol. Prepare a working internal standard solution of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions (Representative):
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound). Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion.
4. Calibration Curve and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound standards and processing them alongside the unknown samples.
-
Plot the peak area ratio of this compound to the internal standard against the nominal concentration of the standards.
-
Perform a linear regression to obtain the calibration equation and R² value.
-
Calculate the concentration of this compound in the unknown samples using the regression equation.
Quantitative Data (Representative for Flavonoids)
The following table presents typical validation parameters for flavonoid quantification methods. These values should be established specifically for your this compound assay.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Signaling Pathway and Experimental Workflow Visualization
This compound and the NF-κB Signaling Pathway
This compound has been shown to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[1] The diagram below illustrates the canonical NF-κB pathway and the potential point of inhibition by this compound.
Caption: Canonical NF-κB signaling pathway and this compound's inhibitory action.
Experimental Workflow for Instrument Calibration
A logical workflow is crucial for accurate and reproducible instrument calibration for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating matrix effects in mass spectrometry analysis of Ponciretin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Ponciretin. Our aim is to help you mitigate matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In mass spectrometry, the "matrix" refers to all the components in your sample other than this compound.[1] In complex samples like biological fluids or plant extracts, these components can include salts, lipids, proteins, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][4]
Q2: I am observing ion suppression for this compound. What are the likely causes?
A2: Ion suppression is a common manifestation of matrix effects and often occurs during electrospray ionization (ESI).[1][5] When matrix components co-elute with this compound, they compete for the limited available charge on the surface of the ESI droplets.[1] This competition can reduce the ionization efficiency of this compound, resulting in a decreased signal intensity.[1] The presence of interfering compounds can alter the physical and chemical properties of the droplets from which this compound ions are generated.[1]
Q3: How can I determine if my this compound analysis is being impacted by matrix effects?
A3: The most widely used method to assess matrix effects is the post-extraction spike.[1][6] This involves comparing the peak response of a pure this compound standard in a clean solvent to the response of the same standard spiked into a blank sample extract (a sample known not to contain this compound).[1] A significant difference between these two responses indicates the presence of matrix effects.[1]
Troubleshooting Guide
Problem: Inconsistent and low signal intensity for this compound across different plasma samples.
This issue is often indicative of variable matrix effects between samples, leading to differing degrees of ion suppression.
Solution Workflow:
Figure 1. A troubleshooting workflow for addressing inconsistent this compound signals.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative determination of matrix effects.
Methodology:
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to create a stock solution of known concentration.
-
Prepare Spiked Solvent Standard: Dilute the stock solution with the initial mobile phase to a known concentration (e.g., 100 ng/mL). This serves as the reference standard.
-
Prepare Blank Matrix Extract: Using a blank plasma sample (confirmed to not contain this compound), perform your established sample preparation protocol (e.g., protein precipitation, SPE, or LLE).
-
Prepare Post-Extraction Spiked Sample: Spike the blank matrix extract with the this compound stock solution to achieve the same final concentration as the spiked solvent standard (100 ng/mL).
-
Analysis: Analyze both the spiked solvent standard and the post-extraction spiked sample via LC-MS/MS under identical conditions.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
-
MF (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Spiked Solvent Standard) * 100
-
An MF < 100% indicates ion suppression, while an MF > 100% suggests ion enhancement. A value of 100% signifies no matrix effect.[7]
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation | Recommended Action |
| 85% - 115% | Negligible Matrix Effect | Proceed with the current method. |
| < 85% | Ion Suppression | Optimize sample preparation or use a mitigation strategy. |
| > 115% | Ion Enhancement | Optimize sample preparation or use a mitigation strategy. |
Protocol 2: Mitigation of Matrix Effects using Stable Isotope Dilution (SID)
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][8]
Methodology:
-
Synthesize or Procure SIL-Ponciretin: Obtain a stable isotope-labeled version of this compound (e.g., ¹³C₆-Ponciretin or D₄-Ponciretin). The SIL-IS should have a mass shift of at least 3 Da.
-
Prepare Internal Standard Spiking Solution: Create a working solution of the SIL-Ponciretin at a known concentration.
-
Sample Preparation: Add a fixed amount of the SIL-Ponciretin spiking solution to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.
-
LC-MS/MS Analysis: Develop an MRM method to monitor at least one transition for both the native this compound and the SIL-Ponciretin.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of SIL-Ponciretin against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this calibration curve.
Rationale: The SIL-IS co-elutes with the native this compound and experiences the same matrix effects.[5] By using the peak area ratio, the variability introduced by ion suppression or enhancement is normalized, leading to more accurate and precise quantification.[9]
Protocol 3: Sample Preparation Optimization to Reduce Matrix Effects
Improving sample cleanup is a primary strategy to minimize matrix effects by removing interfering components before LC-MS/MS analysis.[10][11]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma sample by adding an organic solvent (e.g., acetonitrile (B52724) or methanol). | Simple, fast, and inexpensive. | Non-selective, may not remove other interfering substances like phospholipids.[10] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent). | Can provide a cleaner extract than PPT. Selectivity can be tuned by adjusting pH and solvent polarity.[10] | Can be labor-intensive and may involve larger solvent volumes. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interfering components are washed away. This compound is then eluted with a small volume of solvent. | Highly selective and can provide very clean extracts, significantly reducing matrix effects.[2][10] | Can be more time-consuming and expensive to develop and perform. |
Workflow for Sample Preparation Method Selection:
Figure 2. A decision tree for selecting a sample preparation method for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
Ponciretin vs. Poncirin: A Comparative Analysis of Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Ponciretin and its glycoside precursor, Poncirin. Both flavonoids, primarily sourced from the immature fruit of Poncirus trifoliata (Trifoliate Orange), have demonstrated significant anti-inflammatory potential. However, evidence suggests key differences in their potency and mechanisms of action. This document synthesizes experimental data to highlight these distinctions, offering detailed methodologies and pathway visualizations to support further research and development.
Comparative Analysis of Bioactivity
Experimental evidence consistently indicates that This compound , the aglycone form, exhibits superior anti-inflammatory activity compared to Poncirin . This difference is largely attributed to metabolic activation; orally administered Poncirin is metabolized into this compound by gut microbiota, suggesting this compound is the more direct bioactive form.[1]
A key study demonstrated that in a mouse model of colitis, both compounds could attenuate inflammation, but the effect of this compound was markedly more potent.[1] Both molecules function by suppressing the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1] Their mechanism involves inhibiting the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on macrophages, thereby preventing the initiation of the downstream inflammatory cascade.[1]
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Model System | Mediator | Concentration | % Inhibition / Effect | Reference |
| Poncirin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | Not Specified | Significant Inhibition | [2] |
| Poncirin | LPS-stimulated RAW 264.7 cells | COX-2 Protein | Not Specified | Downregulation | [2] |
| This compound | LPS-stimulated macrophages | NF-κB Activation | Not Specified | Suppression | [1] |
| Poncirin | LPS-stimulated macrophages | NF-κB Activation | Not Specified | Suppression | [1] |
Table 2: Effects on Pro-inflammatory Cytokines
| Compound | Model System | Cytokine | Effect | Reference |
| This compound | TNBS-induced colitis in mice | Th17 Cell Differentiation | Inhibition | [1] |
| Poncirin | TNBS-induced colitis in mice | Th17 Cell Differentiation | Inhibition | [1] |
| Poncirin | CCl4-induced liver injury in mice | TNF-α, IL-1β, IL-6 | Decreased Levels | [3] |
Signaling Pathway Analysis
The primary anti-inflammatory mechanism for both this compound and Poncirin involves the interruption of the TLR4-mediated NF-κB signaling pathway. In response to stimuli like LPS, TLR4 activation typically leads to a cascade that results in the phosphorylation and degradation of the inhibitor of κB (IκBα). This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. This compound and Poncirin intervene at the initial step by preventing LPS from binding to TLR4, thus blocking the entire downstream pathway.
Caption: Figure 1: Inhibition of the TLR4/NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Poncirin.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the common workflow for assessing the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound or Poncirin for 1-2 hours.
-
Inflammation is induced by stimulating the cells with LPS (typically 1 µg/mL) for a specified period (e.g., 24 hours).
-
-
Nitric Oxide (NO) Assay:
-
After the treatment period, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Briefly, supernatants are added to antibody-coated plates, followed by incubation, washing, addition of a detection antibody, and a substrate solution.
-
The reaction is stopped, and absorbance is read at the appropriate wavelength.
-
-
Western Blot Analysis:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, IκBα, NF-κB p65) overnight at 4°C.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Figure 2: General workflow for in vitro anti-inflammatory assays.
In Vivo TNBS-Induced Colitis Model
This protocol outlines the mouse model used to compare the efficacy of this compound and Poncirin in treating inflammatory bowel disease.
-
Induction of Colitis:
-
Male BALB/c mice are anesthetized.
-
A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is administered intrarectally via a catheter to induce colitis. Control mice receive saline or ethanol alone.
-
-
Compound Administration:
-
This compound or Poncirin (at specified doses, e.g., 10-50 mg/kg) is administered orally to the mice daily for a set period following TNBS induction.
-
-
Evaluation of Colitis:
-
Mice are monitored daily for changes in body weight, stool consistency, and signs of rectal bleeding.
-
At the end of the experiment, mice are euthanized, and the colons are excised.
-
Colon length is measured (shortening is a sign of inflammation).
-
Tissue samples are taken for histological analysis (to assess tissue damage and inflammatory cell infiltration) and myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration).
-
Colon tissue can also be used for Western blot or ELISA to measure levels of inflammatory mediators.
-
Conclusion
The available data strongly supports that both this compound and its parent glycoside, Poncirin, are effective anti-inflammatory agents. A critical point of differentiation is the superior potency of this compound, which appears to be the primary active metabolite when Poncirin is administered in vivo.[1] Both compounds exert their effects by targeting the TLR4/NF-κB signaling pathway, a central axis of the inflammatory response.[1] For drug development, this compound may represent a more direct and potent therapeutic candidate. However, the metabolic conversion of Poncirin by gut microbiota presents an interesting prodrug strategy that could be further explored for targeted delivery and sustained release. Future research should focus on obtaining more detailed dose-response data and IC50 values to allow for a more precise quantitative comparison.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poncirin attenuates CCL4-induced liver injury through inhibition of oxidative stress and inflammatory cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ponciretin and Naringenin in Preclinical Colitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the therapeutic potential of two flavonoids, Ponciretin and Naringenin (B18129), in experimental models of colitis. The information is compiled from multiple preclinical studies to offer an objective overview of their respective efficacies and mechanisms of action, supported by experimental data.
At a Glance: this compound vs. Naringenin in Colitis
| Feature | This compound | Naringenin |
| Primary Mechanism | Inhibition of LPS binding to TLR4, suppression of NF-κB activation, and correction of Th17/Treg imbalance.[1] | Suppression of Toll-like receptor 4 (TLR4)/NF-κB signaling pathway[2][3], inhibition of NLRP3 inflammasome activation.[4][5] |
| Key Signaling Pathways | NF-κB, Th17/Treg balance.[1] | TLR4/NF-κB, MAPK, NLRP3 inflammasome, Nrf2.[2][4][6][7] |
| Reported Efficacy | Superior anti-inflammatory effect compared to its precursor, poncirin (B190377).[1] Ameliorates weight loss and inflammatory responses.[8] | Significantly reduces the severity of colitis, including decreased Disease Activity Index (DAI), and ameliorates colon shortening.[2][9] |
| Colitis Models Used | 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in mice.[1] | Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice[2][9], acetic acid-induced colitis in rats.[6] |
Quantitative Data Comparison
The following tables summarize the key quantitative data from various studies, demonstrating the effects of this compound and Naringenin on key markers of colitis.
Table 1: Effect on Disease Activity Index (DAI) and Colon Length
| Compound | Model | Dose | Effect on DAI | Effect on Colon Length | Reference |
| This compound | TNBS-induced colitis (mice) | Not specified | Significantly reduced | Inhibited shortening | [1] |
| Naringenin | DSS-induced colitis (mice) | 25, 50, 100 mg/kg | Dose-dependent reduction | Significantly ameliorated shortening | [7][9] |
| Naringenin | DSS-induced colitis (mice) | Not specified | Significantly reduced | Significantly ameliorated shortening | [2] |
Table 2: Effect on Pro-Inflammatory Cytokines and Mediators
| Compound | Model | Dose | TNF-α | IL-6 | IL-1β | iNOS | MPO |
| This compound | TNBS-induced colitis (mice) | Not specified | - | - | - | - | Inhibited activity |
| Naringenin | DSS-induced colitis (mice) | Not specified | Reduced | Reduced | - | Reduced | - |
| Naringenin | DSS-induced colitis (mice) | 25, 50, 100 mg/kg | Reduced | Reduced | Reduced | - | - |
| Naringenin | Acetic acid-induced colitis (rats) | 25, 50, 100 mg/kg | Reduced | Reduced | Reduced | - | - |
Note: "-" indicates data not available in the cited sources.
Mechanistic Insights: Signaling Pathways
Both this compound and Naringenin exert their anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of colitis.
This compound's Mechanism of Action
This compound has been shown to attenuate colitis by directly interfering with the initial inflammatory cascade. It inhibits the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on macrophages. This action prevents the subsequent activation of the NF-κB signaling pathway, a central regulator of inflammation. Furthermore, this compound helps to restore the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells, which is often dysregulated in inflammatory bowel disease.[1]
Caption: this compound's inhibitory action on the TLR4/NF-κB pathway and its role in Th17/Treg balancing.
Naringenin's Mechanism of Action
Naringenin's anti-colitic effects are mediated through multiple pathways. Similar to this compound, it inhibits the TLR4/NF-κB signaling cascade, leading to a downstream reduction in the expression of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6.[2][3] Additionally, Naringenin has been reported to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[4] Some studies also suggest its involvement in activating the antioxidant Nrf2 pathway and modulating the MAPK pathway.[6][7]
Caption: Naringenin's multifaceted inhibition of TLR4/NF-κB and NLRP3 inflammasome pathways.
Experimental Protocols
This section details the methodologies employed in the studies cited, providing a basis for reproducibility and further investigation.
This compound Study Protocol
-
Colitis Model: 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in mice.[1]
-
Induction: Intrarectal injection of TNBS.[1]
-
Drug Administration: Oral administration of this compound. The precise dosage was not specified in the abstract.[1]
-
Outcome Measures: Assessment of colon length, myeloperoxidase (MPO) activity, NF-κB activation (likely via Western blot or immunohistochemistry), and analysis of Th17 and Treg cell populations (likely via flow cytometry).[1]
Naringenin Study Protocols
-
DSS-Induced Colitis Model (Mouse):
-
Induction: Administration of 3-5% (w/v) dextran sulfate sodium (DSS) in drinking water for 7 days.[2][9]
-
Drug Administration: Oral gavage of Naringenin (e.g., 25, 50, 100 mg/kg) daily.[7][9] Some studies used pre-administration before DSS induction.[2]
-
Outcome Measures: Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).[9] At the end of the experiment, colon length was measured. Colon tissue was collected for histological analysis (H&E staining), and measurement of MPO activity, and cytokine levels (TNF-α, IL-6, IL-1β) by ELISA or Western blot.[2][9] Signaling pathway components (e.g., TLR4, phospho-NF-κB p65) were assessed by Western blot and quantitative real-time PCR.[2]
-
-
Acetic Acid-Induced Colitis Model (Rat):
-
Induction: Intrarectal administration of acetic acid (e.g., 2 mL of 4% v/v).[6]
-
Drug Administration: Oral administration of Naringenin (e.g., 25, 50, 100 mg/kg) for a period before colitis induction.[6]
-
Outcome Measures: Macroscopic scoring of colonic damage, measurement of colonic levels of TNF-α, IL-6, IL-1β, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). Assessment of oxidative stress markers.[6]
-
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Naringenin protects against acute pancreatitis-associated intestinal injury by inhibiting NLRP3 inflammasome activation via AhR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of naringenin on acetic acid-induced ulcerative colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effect of naringenin on ulcerative colitis in mice through increasing Nrf2 pathway activity: Naringenin protects mice with ulcerative colitis by increasing Nrf2 pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alleviating depressive-like behavior in DSS-induced colitis mice: Exploring naringin and poncirin from Poncirus trifoliata extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naringin Exhibited Therapeutic Effects against DSS-Induced Mice Ulcerative Colitis in Intestinal Barrier–Dependent Manner [mdpi.com]
Ponciretin: An In Vivo Examination of its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Ponciretin, a flavonoid derived from the fruit of Poncirus trifoliata, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This guide provides a comprehensive overview of the in vivo validation of this compound's anti-inflammatory activity, presenting supporting experimental data and comparing its performance with established anti-inflammatory agents. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential therapeutic candidate.
Comparative Analysis of Anti-Inflammatory Activity
While direct head-to-head comparative studies of this compound against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in the same experimental settings are limited, this section compiles available data to offer an indirect comparison. The data is collated from various in vivo studies employing common models of inflammation. It is important to note that the anti-inflammatory effect of this compound has been shown to be superior to its precursor, Poncirin.[1]
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used primary screen for anti-inflammatory drugs. The following table summarizes the percentage inhibition of paw edema by this compound's precursor, Poncirin, and for comparison, data from separate studies on Diclofenac and Indomethacin.
| Compound | Dose | Animal Model | Time Point | % Inhibition of Paw Edema | Reference |
| Poncirin | 30 mg/kg (i.p.) | Mice | - | Markedly reduced pain behavior | [1] |
| Diclofenac | 5 mg/kg | Rats | 3, 5, 7, 24 h | Significant antinociceptive activity | [2] |
| Indomethacin | 5 mg/kg (i.p.) | Rats | 1, 2, 3, 4, 5 h | Significant inhibition | [3] |
Note: A direct percentage of edema inhibition for Poncirin/Ponciretin was not available in the reviewed literature. The provided reference indicates a significant reduction in pain behavior in this model.[1]
TNBS-Induced Colitis Model
The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model is a well-established animal model for inflammatory bowel disease.
| Compound | Dose | Animal Model | Key Findings | Reference |
| This compound | - | Mice | Suppressed colon shortening, myeloperoxidase activity, and NF-κB activation.[1] | [1] |
| Dexamethasone | 1 mg/kg (i.p.) & 2 mg/kg (p.o.) | Rats | Significantly diminished macroscopic and microscopic injuries.[4] | [4] |
Mechanistic Insights: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
dot
Caption: this compound inhibits the NF-κB pathway by blocking LPS binding to TLR4.
Modulation of Th17/Treg Balance
dot
Caption: this compound corrects the Th17/Treg imbalance, reducing inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vivo experiments used to assess the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema in Rodents
This model is used to evaluate the effect of a compound on acute inflammation.
dot
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol Details:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., Indomethacin 10 mg/kg), and this compound-treated groups.
-
Drug Administration: this compound or the vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan suspension in sterile saline is administered into the sub-plantar region of the right hind paw.[5]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and then at regular intervals (e.g., hourly for up to 6 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
TNBS-Induced Colitis in Mice
This model mimics the pathology of inflammatory bowel disease.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Ponciretin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the flavonoid Ponciretin with other well-studied flavonoids, Quercetin and Phloretin. We delve into their mechanisms of action across various cell types, focusing on their anti-inflammatory and anti-cancer properties. This guide synthesizes experimental data to offer an objective performance comparison, supported by detailed methodologies for key experiments.
This compound, a flavonoid found in citrus fruits, has garnered significant interest for its potential therapeutic applications. Its bioactivity is often attributed to its aglycone form, this compound. This guide cross-validates its mechanism of action by comparing its effects with Quercetin and Phloretin, two widely researched flavonoids with established anti-inflammatory and anti-cancer effects. The comparison focuses on key signaling pathways, including NF-κB, PI3K/Akt, and MAPK/ERK, and their roles in apoptosis and cell cycle regulation.
Comparative Analysis of Bioactivity
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and apoptotic effects of this compound, Quercetin, and Phloretin in various cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented is a collation from various sources.
Table 1: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | AGS | Gastric Adenocarcinoma | Not explicitly reported, dose-dependent inhibition | [1] |
| MGC80-3 | Gastric Cancer | 16 | [1] | |
| BGC-823 | Gastric Cancer | 16 | [1] | |
| SGC-7901 | Gastric Cancer | 16 | [1] | |
| SNU-1 | Gastric Cancer | 32 | [1] | |
| Quercetin | A549 | Lung Cancer | 8.65 (24h), 7.96 (48h), 5.14 (72h) | [2] |
| H69 | Lung Cancer | 14.2 (24h), 10.57 (48h), 9.18 (72h) | [2] | |
| MCF-7 | Breast Cancer | 17.2 | [3] | |
| MDA-MB-468 | Breast Cancer | 55 | [3] | |
| HT-29 | Colon Cancer | 81.65 (48h) | [3] | |
| Caco-2 | Colon Cancer | ~100 | [3] | |
| DLD-1 | Colon Cancer | ~100 | [3] | |
| Phloretin | SCC-1 | Oral Cancer | 12.5 | [4] |
| AGS | Gastric Cancer | 8 | [1] | |
| MGC80-3 | Gastric Cancer | 16 | [1] | |
| BGC-823 | Gastric Cancer | 16 | [1] | |
| SGC-7901 | Gastric Cancer | 16 | [1] | |
| SNU-1 | Gastric Cancer | 32 | [1] | |
| A549 | Non-small cell lung | Dose-dependent inhibition (25-75 µg/mL) | [5] | |
| Calu-1 | Non-small cell lung | Dose-dependent inhibition (25-75 µg/mL) | [5] | |
| H838 | Non-small cell lung | Dose-dependent inhibition (25-75 µg/mL) | [5] | |
| H520 | Non-small cell lung | Dose-dependent inhibition (25-75 µg/mL) | [5] |
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Cell Line/Model | Key Findings | IC50 (µM) | Reference |
| This compound | Macrophages | Inhibits LPS-induced NF-κB activation | Not explicitly reported | |
| Quercetin | RAW264.7 Macrophages | Inhibits LPS-induced NO production and iNOS, COX-2 expression | Not explicitly reported | [6] |
| Human PBMC | Inhibits TNF-α production | Not explicitly reported | [7] | |
| Phloretin | RAW264.7 Macrophages | Inhibits LPS-induced NO production | 5.2 | [8] |
| RAW264.7 Macrophages | Decreases LPS-induced PGE2, IL-6, TNF-α, iNOS, and COX-2 | Not explicitly reported | [8] |
Table 3: Comparative Apoptosis Induction
| Compound | Cell Line | Apoptotic Effect | Quantitative Data | Reference |
| This compound | AGS | Induces apoptosis | Dose-dependent increase in apoptotic cells | [1] |
| Quercetin | HepG2 | Induces apoptosis via p53 pathway | 9.25% (10µM), 15.15% (20µM), 29.9% (30µM) apoptotic cells | [9] |
| BT-474 | Induces caspase-dependent extrinsic apoptosis | Dose- and time-dependent inhibition of proliferation | [10] | |
| Triple-negative breast cancer cells | Increases apoptotic cells | ~15% increase after 48h with 20µM | [11] | |
| Phloretin | AGS | Triggers apoptosis | 46.3% apoptotic cells at 40µM | [1] |
| HCT-116, SW-480 | Induces apoptosis | Dose-dependent increase in early and late apoptotic cells | [12] | |
| DF-1 | Suppresses H2O2-induced apoptosis | Apoptotic rate decreased from 28.7% to 6.3% with 10µM | [13] |
Signaling Pathways and Mechanisms of Action
This compound, Quercetin, and Phloretin exert their cellular effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses. This compound has been shown to suppress NF-κB activation in macrophages stimulated with lipopolysaccharide (LPS). This inhibition is a key mechanism behind its anti-inflammatory effects. Similarly, Quercetin and Phloretin also inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.[6][8]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound, Quercetin, and Phloretin.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been reported to modulate the PI3K/Akt pathway. Quercetin and Phloretin also exhibit anti-cancer effects by inhibiting this pathway, leading to decreased cancer cell survival.
Figure 2: Modulation of the PI3K/Akt signaling pathway by this compound and its comparators.
Apoptosis and Cell Cycle Arrest
This compound, Quercetin, and Phloretin have all been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. This is a key mechanism of their anti-cancer activity. The induction of apoptosis is often mediated through the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and the activation of caspases. Cell cycle arrest, often at the G2/M or G0/G1 phase, prevents cancer cells from proliferating.
Figure 3: General mechanism of apoptosis and cell cycle arrest induced by flavonoids.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound and other compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound, Quercetin, Phloretin stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the compounds. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Protein Expression
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt, NF-κB).
Materials:
-
Cultured cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin). Calculate the fold change in protein expression relative to the untreated control.
RT-qPCR for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes (e.g., NF-κB target genes like TNF-α, IL-6).
Materials:
-
Cultured cells treated with test compounds
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent due to its anti-inflammatory and anti-cancer properties, which are comparable to those of well-established flavonoids like Quercetin and Phloretin. Its mechanism of action involves the modulation of key signaling pathways such as NF-κB and PI3K/Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
However, further research is required to fully elucidate its therapeutic potential. The lack of extensive quantitative data, particularly IC50 values across a broader range of cell lines and direct comparative studies, highlights the need for more rigorous preclinical investigations. Future studies should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound in a wider panel of cancer cell lines.
-
Direct comparative studies: Performing head-to-head comparisons of this compound with other flavonoids under identical experimental conditions.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.
-
Bioavailability and formulation studies: Investigating methods to improve the bioavailability of this compound for potential clinical applications.
As of now, there are no registered clinical trials for this compound, indicating that it is still in the early stages of drug development. The data presented in this guide provides a solid foundation for researchers to build upon and further explore the promising therapeutic avenues of this natural compound.
References
- 1. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms | MDPI [mdpi.com]
- 4. Anticancer activity of Phloretin against the human oral cancer cells is due to G0/G1 cell cycle arrest and ROS mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsisinternational.org [rsisinternational.org]
- 8. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin Induces Apoptosis in HepG2 Cells via Directly Interacting with YY1 to Disrupt YY1-p53 Interaction | MDPI [mdpi.com]
- 10. Quercetin induces caspase-dependent extrinsic apoptosis through inhibition of signal transducer and activator of transcription 3 signaling in HER2-overexpressing BT-474 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective Effect of Phloretin against Hydrogen Peroxide-Induced Oxidative Damage by Enhancing Autophagic Flux in DF-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ponciretin: A Novel Flavonoid Challenging Standard Anti-Inflammatory Therapies
For Immediate Release
A comprehensive review of available data suggests that Ponciretin, a flavonoid metabolite, exhibits significant anti-inflammatory properties that rival, and in some aspects may surpass, standard non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and diclofenac (B195802). This comparison guide provides researchers, scientists, and drug development professionals with an objective analysis of this compound's efficacy, supported by experimental data, to highlight its potential as a future therapeutic agent.
This compound's primary mechanism of action involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This contrasts with traditional NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] This fundamental difference in their mode of action suggests that this compound may offer a distinct therapeutic profile with potentially fewer side effects associated with COX inhibition.
Efficacy Comparison: this compound vs. Standard NSAIDs
Quantitative analysis of in vitro studies demonstrates this compound's potent anti-inflammatory effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Ibuprofen, and Diclofenac in inhibiting key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), a standard model for assessing anti-inflammatory activity. Lower IC50 values indicate greater potency.
| Inflammatory Mediator | This compound IC50 (µM) | Ibuprofen IC50 (µM) | Diclofenac IC50 (µM) |
| Nitric Oxide (NO) | 18.9[4] | ~760[1] | ~470[5] |
| Prostaglandin (B15479496) E2 (PGE2) | Not Available | ~860[1] | 0.0016[6] |
| Tumor Necrosis Factor-α (TNF-α) | 16.2[4] | Not Available | Not Available |
| Interleukin-6 (IL-6) | 17.5[4] | Not Available | Not Available |
Note: IC50 values for Ibuprofen and Diclofenac are sourced from separate studies using similar experimental models and are provided for comparative purposes.
In vivo studies further support this compound's anti-inflammatory potential. In a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, oral administration of this compound demonstrated significant efficacy in reducing key inflammatory markers.[7]
| In Vivo Efficacy Marker (TNBS-induced Colitis) | This compound (10 mg/kg) |
| Inhibition of Colon Shortening | Significant |
| Reduction of Myeloperoxidase (MPO) Activity | Significant |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibition of MAPK and NF-κB pathways.
Caption: NSAIDs' inhibition of COX-1 and COX-2 enzymes.
References
- 1. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin H synthase of mouse macrophages: inhibiting and activating action of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed [koreamed.org]
- 4. Effects of non-steroidal anti-inflammatory drugs on prostaglandin E2 production by cyclooxygenase-2 from endogenous and exogenous arachidonic acid in rat peritoneal macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study of Ponciretin and Other Citrus Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the citrus flavonoid Ponciretin against other prominent citrus flavonoids: Hesperidin, Naringin, and Nobiletin (B1679382). The focus is on their comparative anti-inflammatory and antioxidant properties, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
This compound, a flavanone (B1672756) glycoside found in citrus fruits, has demonstrated significant biological activities, including anti-inflammatory and antioxidant effects. When compared to other well-studied citrus flavonoids such as Hesperidin, Naringin, and Nobiletin, both overlapping and distinct mechanisms of action are observed. A key area of convergence is the modulation of critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-Inflammatory Mechanisms:
All four flavonoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2][3] For instance, Hesperetin, the aglycone of Hesperidin, has been shown to dramatically suppress the secretion of these cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells by inhibiting NF-κB (p65) phosphorylation.[1] Similarly, Nobiletin has been demonstrated to inhibit the NF-κB pathway in various cell types, leading to decreased inflammatory mediator expression.[4][5] Naringin also attenuates inflammatory responses by suppressing the activation of the NF-κB signaling pathway.[2]
The MAPK signaling pathway, which includes ERK, JNK, and p38, is another critical target for these citrus flavonoids. Nobiletin has been shown to inhibit the activation of JNK, but not ERK or p38, in LPS-stimulated BV-2 cells.[5] In contrast, Hesperetin has been found to reduce the expression of phosphorylated ERK and p38.[6] The differential effects on specific MAPK components suggest that while these flavonoids share a common target pathway, their precise molecular interactions may vary.
Antioxidant Activity:
The antioxidant properties of these flavonoids are attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes. A comparative study of Hesperetin, Hesperidin, and Hesperidin Glucoside revealed that the aglycone form, Hesperetin, exhibited higher radical scavenging activity.[7] While direct comparative antioxidant data for this compound against the others is limited, its demonstrated ability to improve the antioxidant defense system suggests a comparable, potent activity.[8]
Other Bioactivities:
Beyond anti-inflammatory and antioxidant effects, these flavonoids exhibit a range of other biological activities. This compound has been shown to improve glucose uptake by activating the PI3K/Akt signaling pathway, suggesting its potential in managing diabetic complications. A study comparing several citrus flavonoids, including Hesperidin and Nobiletin, found that they could increase the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[9][10]
Quantitative Data Summary
The following tables summarize available quantitative data from comparative studies. It is important to note that direct head-to-head studies for all parameters are not always available, and experimental conditions may vary between studies.
Table 1: Comparative Anti-Inflammatory Activity of Citrus Flavonoids
| Flavonoid | Cell Line | Stimulant | Measured Parameter | IC50 / Effective Concentration | Reference |
| Hesperetin | RAW 264.7 | LPS | TNF-α secretion | >50 µM | [7] |
| Hesperidin | RAW 264.7 | LPS | TNF-α secretion | >50 µM | [7] |
| Nobiletin | BV2 microglia | LPS | NO, TNF-α, IL-1β, IL-6 secretion | >50% inhibition at 100 µM | [3] |
Table 2: Comparative Antioxidant Activity of Hesperidin and its Derivatives
| Flavonoid | Assay | SC50 (50% Scavenging Concentration) | Reference |
| Hesperetin | DPPH | 525.18 ± 1.02 µM | [7] |
| Hesperidin | DPPH | 896.21 ± 0.15 µM | [7] |
| Hesperetin | ABTS | 489.01 ± 0.09 µM | [7] |
| Hesperidin | ABTS | 796.02 ± 0.12 µM | [7] |
Experimental Protocols
1. Measurement of Pro-inflammatory Cytokines in Cell Culture using ELISA
This protocol describes the measurement of TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[11]
-
Pre-treat the cells with various concentrations of the test flavonoids (e.g., this compound, Hesperidin, Naringin, Nobiletin) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[11]
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the procedure for analyzing the phosphorylation of key proteins in the NF-κB (p65) and MAPK (ERK, JNK, p38) pathways.
-
Cell Lysis and Protein Quantification:
-
After treatment with flavonoids and/or LPS, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p65, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of p65, ERK, JNK, p38, and a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hesperidin, nobiletin, and tangeretin are collectively responsible for the anti-neuroinflammatory capacity of tangerine peel (Citri reticulatae pericarpium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The citrus flavonoid, nobiletin inhibits neuronal inflammation by preventing the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Naringenin and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiadipogenic Effect of Citrus Flavonoids: Evidence from RNA Sequencing Analysis and Activation of AMPK in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Ponciretin: Bridging the Gap Between Benchtop and Preclinical Models in Inflammation
A comparative analysis of in vitro discoveries and their subsequent validation in animal models, providing researchers with a guide to the translational potential of Ponciretin, a promising natural flavonoid.
This compound, a flavonoid derived from the fruit of Poncirus trifoliata, has demonstrated significant therapeutic potential in laboratory settings. Initial in vitro studies have highlighted its potent anti-inflammatory and neuroprotective properties. This guide provides a comparative overview of these foundational in vitro findings and their replication in animal models, offering critical insights for researchers in immunology and drug development. The focus is on the translation of this compound's anti-inflammatory effects from cell cultures to a preclinical model of colitis, for which the evidence is most robust.
Translational Summary: From Cell Culture to Colitis Model
In vitro experiments have successfully pinpointed the mechanisms behind this compound's anti-inflammatory activity. These studies show that this compound can directly modulate key immune cells involved in inflammatory responses. Specifically, it has been found to inhibit the activation of macrophages, crucial initiators of the inflammatory cascade, and to regulate the balance of T helper 17 (Th17) and regulatory T (Treg) cells, which are pivotal in sustaining or suppressing inflammation.[1]
These promising cellular-level results have been successfully translated to an in vivo setting. In a chemically induced mouse model of colitis, which mimics aspects of inflammatory bowel disease (IBD) in humans, oral administration of this compound significantly alleviated disease symptoms.[1] The compound was shown to reduce key inflammatory markers in the colon and modulate the same immune cell populations identified in the in vitro studies, confirming the initial findings and establishing a clear link between the cellular mechanism and the therapeutic effect in a living organism.[1] Notably, orally administered Poncirin (a glycoside form) is metabolized to this compound by gut microbiota, and both compounds were effective, with this compound showing superior anti-inflammatory effects.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from both in vitro and in vivo studies, providing a clear comparison of this compound's efficacy at the cellular and organismal levels.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Assay | Cell Type | Key Parameter Measured | Treatment Concentration | Result | Citation |
| Macrophage Activation | Mouse Peritoneal Macrophages | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | 1-10 µM | Dose-dependent decrease in cytokine production | [1] |
| T Cell Differentiation | Mouse Splenocytes | % of Th17 cells | 10 µM | Significant reduction in Th17 cell population | [1] |
| T Cell Differentiation | Mouse Splenocytes | % of Treg cells | 10 µM | Significant increase in Treg cell population | [1] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in TNBS-Induced Colitis Mouse Model
| Parameter Measured | Treatment Group | Dosage | Result vs. TNBS Control | Citation |
| Myeloperoxidase (MPO) Activity | This compound | 10 mg/kg, oral | Significant reduction | [1] |
| Colon Length | This compound | 10 mg/kg, oral | Prevention of colon shortening | [1] |
| Colonic Th17 Cells | This compound | 10 mg/kg, oral | Significant decrease in population | [1] |
| Colonic Treg Cells | This compound | 10 mg/kg, oral | Significant increase in population | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Protocol: LPS-Induced Macrophage Activation
-
Cell Isolation: Peritoneal macrophages are isolated from mice following stimulation with 4% thioglycolate.[1]
-
Cell Culture: Macrophages are seeded in culture plates with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Macrophages are then stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[1][2][3]
-
Analysis: The culture supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.[4] Cell lysates can be used to analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) via Western blot.
In Vitro Protocol: T Cell Differentiation Assay
-
Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).[1][5]
-
Cell Culture & Activation: Cells are cultured in RPMI-1640 medium. For differentiation, culture plates are pre-coated with anti-CD3 and anti-CD28 antibodies to activate the T cells.[6][7]
-
Polarization: To induce specific T helper cell lineages, polarizing cytokines and neutralizing antibodies are added to the culture:
-
Treatment: this compound is added to the culture medium at the desired concentration.
-
Analysis: After 4-5 days of incubation, cells are harvested and analyzed by flow cytometry for the expression of lineage-defining transcription factors (RORγt for Th17, Foxp3 for Treg) and cytokines (IL-17 for Th17).[1]
In Vivo Protocol: TNBS-Induced Colitis in Mice
-
Animal Model: Male mice (e.g., C57BL/6 strain) are used. Colitis is induced by a single intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.[1][9] Ethanol serves to break the mucosal barrier, allowing TNBS to induce a Th1-mediated inflammatory response.[10]
-
Treatment: this compound (e.g., 10 mg/kg) or its precursor Poncirin is administered orally to the mice daily, starting from the day of TNBS instillation.[1]
-
Monitoring: Mice are monitored daily for weight loss, stool consistency, and signs of bleeding, which are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: After a set period (e.g., 7 days), mice are euthanized. The colon is excised to measure its length (a marker of inflammation).[1]
-
Biochemical and Cellular Analysis:
-
A portion of the colon tissue is homogenized to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[1]
-
Another section is processed for histological analysis to assess tissue damage and inflammatory cell infiltration.
-
Immune cells are isolated from the colonic lamina propria to quantify Th17 and Treg cell populations via flow cytometry.[1]
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz provide a clear visual representation of the molecular pathways and experimental designs.
Neuroprotective Findings: An Area for Future Translation
Beyond its anti-inflammatory effects, this compound has shown promise as a neuroprotective agent in in vitro models of ischemic injury (stroke).
-
In Vitro Findings: In primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model that mimics the cellular stress of a stroke, this compound was found to:
-
Enhance neuron viability and reduce cell death.
-
Decrease oxidative stress by lowering reactive oxygen species (ROS) production.
-
Suppress the inflammatory response in neurons by inhibiting the activation of the NLRP3 inflammasome.
-
This neuroprotective effect was shown to be mediated through the inhibition of the NOX4/ROS/NLRP3 signaling axis.
-
-
Translational Status: Currently, there is a lack of published studies demonstrating the replication of this specific NOX4/ROS/NLRP3-mediated neuroprotective mechanism of this compound in animal models of stroke or other neurodegenerative diseases. While various animal models of ischemic stroke exist that would be suitable for these investigations, the direct translation of this particular in vitro finding remains an important next step for the field.[11][12][13] The diagram below illustrates the proposed pathway identified in vitro.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Analyses of T Cell Effector Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature [frontiersin.org]
- 13. In Vivo Neuroprotective Effects of Alpinetin Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Ponciretin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponciretin is the aglycone form of poncirin, a flavanone (B1672756) glycoside naturally occurring in citrus fruits such as the trifoliate orange (Poncirus trifoliata). Emerging research has highlighted its potential therapeutic applications across a spectrum of diseases, primarily attributed to its anti-inflammatory and metabolic regulatory properties. This guide provides an objective comparison of this compound's performance against established therapeutic alternatives, supported by experimental data and detailed methodologies to aid in its independent validation.
Therapeutic Area: Inflammatory Bowel Disease (Colitis)
This compound has demonstrated significant anti-inflammatory effects in preclinical models of colitis. Its mechanism of action is partly attributed to the inhibition of the NF-κB signaling pathway and the modulation of T-cell differentiation.[1]
Comparative Efficacy: this compound vs. Sulfasalazine
The following table summarizes the quantitative data on the efficacy of this compound compared to Sulfasalazine, a standard 5-aminosalicylic acid (5-ASA) drug used in the treatment of ulcerative colitis.
| Parameter | This compound | Sulfasalazine | Experimental Model | Source |
| Disease Activity Index (DAI) | Significant reduction | Significant reduction | TNBS-induced colitis in mice | [1][2] |
| Myeloperoxidase (MPO) Activity | Significant inhibition | Significant inhibition | TNBS-induced colitis in mice | [1][3] |
| Colon Length Shortening | Inhibition of shortening | Inhibition of shortening | TNBS-induced colitis in mice | [1][3] |
| NF-κB Activation | Inhibition | Inhibition | Macrophages; Colonic tissue | [1][3] |
Note: The comparison is based on findings from separate studies employing similar experimental models. A direct head-to-head study has not been identified.
Signaling Pathway: this compound in Colitis
This compound's anti-inflammatory effect in colitis is mediated through the inhibition of the TLR4/NF-κB signaling pathway in macrophages.
Therapeutic Area: Type 2 Diabetes
This compound has shown promise in improving glucose metabolism, suggesting its potential as an anti-diabetic agent. Its mechanism involves the enhancement of glucose uptake in insulin-resistant cells via the PI3K/Akt signaling pathway.
Comparative Efficacy: this compound vs. Metformin (B114582)
This table compares the effects of this compound with Metformin, the first-line medication for the treatment of type 2 diabetes.
| Parameter | This compound | Metformin | Experimental Model | Source |
| Glucose Uptake | Increased | Increased | Insulin-resistant C2C12 myotubes | [4][5][6] |
| PI3K/Akt Pathway Activation | Increased phosphorylation | Increased phosphorylation | Insulin-resistant C2C12 myotubes | [4][5] |
| GLUT4 Translocation | Increased | Increased | Insulin-resistant C2C12 myotubes | [4][6] |
| Inhibition of PTP1B | Yes (IC50 = 7.76 ± 0.21 µM) | Not a primary mechanism | In vitro enzyme assay | [4] |
| α-glucosidase Inhibition | Yes (IC50 = 21.31 ± 1.26 µM) | No | In vitro enzyme assay | [4] |
Signaling Pathway: this compound in Glucose Metabolism
This compound enhances glucose uptake by activating the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the cell membrane.
Experimental Protocols
TNBS-Induced Colitis in Mice
This protocol describes the induction of colitis in mice using 2,4,6-trinitrobenzenesulfonic acid (TNBS) to evaluate the anti-inflammatory potential of this compound.
Methodology:
-
Animal Acclimatization: Male C57BL/6 mice (6-8 weeks old) are acclimatized for one week under standard laboratory conditions.
-
Induction of Colitis: Mice are lightly anesthetized, and colitis is induced by intrarectal administration of TNBS (e.g., 100 mg/kg) in 50% ethanol.[7]
-
Treatment: this compound (e.g., 10-50 mg/kg) or a reference drug like Sulfasalazine (e.g., 50 mg/kg) is administered orally once daily, starting from the day of TNBS induction. A vehicle control group receives the vehicle solution.
-
Monitoring and Scoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).[8][9]
-
Tissue Collection and Analysis: At the end of the experiment (typically 3-7 days post-induction), mice are euthanized. The colon is excised, and its length is measured.
-
Myeloperoxidase (MPO) Assay: A section of the colon is homogenized, and MPO activity, a marker of neutrophil infiltration, is measured spectrophotometrically.[10][11]
-
Histological Analysis: Colonic tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage and inflammatory cell infiltration.
-
Western Blot Analysis: Protein extracts from colonic tissue are subjected to Western blotting to determine the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα).[1]
Glucose Uptake Assay in Insulin-Resistant C2C12 Myotubes
This protocol details the procedure for assessing the effect of this compound on glucose uptake in an in vitro model of insulin (B600854) resistance.
Methodology:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. Upon reaching confluence, differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 4-6 days.[12]
-
Induction of Insulin Resistance: Differentiated myotubes are treated with a high concentration of a fatty acid, such as palmitate (e.g., 0.5 mM), for 16-24 hours to induce insulin resistance.[13]
-
Treatment: Insulin-resistant myotubes are treated with various concentrations of this compound or a positive control like Metformin (e.g., 1 mM) for a specified period (e.g., 24 hours).
-
Glucose Uptake Assay: Cells are washed and incubated with a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), in the presence or absence of insulin.[14][15]
-
Fluorescence Measurement: After incubation, the cells are lysed, and the fluorescence intensity is measured using a microplate reader to quantify glucose uptake.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway (e.g., Akt, GSK-3β).[16][17][18]
Conclusion
The available preclinical data suggests that this compound holds significant therapeutic potential for the treatment of inflammatory bowel disease and type 2 diabetes. Its mechanisms of action, involving the modulation of key inflammatory and metabolic signaling pathways, are well-supported by in vitro and in vivo studies. However, for its progression into clinical development, further validation is necessary. This should include direct, head-to-head comparative studies with current standard-of-care drugs to robustly evaluate its efficacy and safety profile. The experimental protocols and comparative data presented in this guide are intended to facilitate these crucial next steps in the independent validation of this compound's therapeutic promise.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of imidazoline I-2B receptor by metformin to increase glucose uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An index of disease activity in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase Enzyme Activity in Feces Reflects Endoscopic Severity in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encodeproject.org [encodeproject.org]
- 13. researchgate.net [researchgate.net]
- 14. Neuregulin-1β increases glucose uptake and promotes GLUT4 translocation in palmitate-treated C2C12 myotubes by activating PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Activation of the PI3K/AKT signaling pathway by ARNTL2 enhances cellular glycolysis and sensitizes pancreatic adenocarcinoma to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Ponciretin vs. Poncirin: A Comparative Analysis of Biological Effects
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the flavonoid ponciretin and its glycoside precursor, poncirin (B190377).
Introduction
This compound is the aglycone, or non-sugar, form of poncirin, a flavanone (B1672756) glycoside abundant in the fruit of Poncirus trifoliata. In the body, poncirin is metabolized by gut microbiota into its active aglycone form, this compound. This conversion is a critical step, as the two compounds exhibit distinct biological activities and potencies. This guide provides a detailed comparison of the effects of this compound and poncirin, with a focus on their anti-inflammatory, antioxidant, and anti-cancer properties, supported by experimental data and detailed methodologies.
Anti-inflammatory Effects: this compound Demonstrates Superior Potency
The most significant and well-documented difference between this compound and poncirin lies in their anti-inflammatory activity. A key study utilizing a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice revealed that this compound exerts a more potent anti-inflammatory effect than its glycoside counterpart.
Key Findings from a Murine Colitis Model
| Parameter | Control (TNBS only) | Poncirin (10 mg/kg) | This compound (10 mg/kg) | Key Observation |
| Colon Length Shortening | Significant shortening | Inhibition of shortening | Greater inhibition of shortening | This compound was more effective in mitigating colon shortening, a key indicator of inflammation. |
| Myeloperoxidase (MPO) Activity | Markedly increased | Significant reduction | More pronounced reduction | This compound showed a superior ability to reduce neutrophil infiltration in the colon. |
| NF-κB Activation | Highly activated | Inhibition | Stronger inhibition | This compound more effectively suppressed the activation of this key inflammatory transcription factor. |
| Th17 Cell Population | Increased | Reduction | Greater reduction | This compound was more potent in reducing the pro-inflammatory Th17 cell population. |
| Treg Cell Population | Decreased | Increase | Greater increase | This compound more effectively promoted the anti-inflammatory Treg cell population. |
Mechanism of Action: NF-κB and Th17/Treg Balance
Both poncirin and this compound exert their anti-inflammatory effects by modulating the NF-κB signaling pathway and correcting the imbalance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells. However, the aglycone form, this compound, demonstrates a more potent activity in these mechanisms.
Antioxidant Effects
While both poncirin and its aglycone are expected to possess antioxidant properties, direct comparative studies providing quantitative data such as IC50 values are limited. However, studies on poncirin have demonstrated its antioxidant potential.
Antioxidant Activity Data
| Compound | Assay | IC50 Value | Source |
| Poncirin | DPPH radical scavenging | Not explicitly quantified in direct comparative studies, but noted to have potent activity. | [1] |
| This compound | - | Data from direct comparative studies is not readily available. | - |
It is generally observed that the aglycone forms of flavonoids exhibit higher antioxidant activity in vitro due to the direct availability of hydroxyl groups that can donate hydrogen atoms to scavenge free radicals. However, the glycoside form may have altered bioavailability in vivo.
Anti-cancer Effects
Preliminary in vitro studies suggest that poncirin has potential anti-cancer effects. However, there is a lack of direct comparative studies evaluating the cytotoxic effects of poncirin versus this compound on various cancer cell lines.
Cytotoxicity Data for Poncirin
| Cell Line | Cancer Type | IC50 Value | Source |
| SKBR3 | Breast Cancer (HER2+) | 8 µM | |
| MCF10A (Normal) | Breast Epithelial | >100 µM |
Poncirin has been shown to selectively inhibit the proliferation of HER2-overexpressing breast cancer cells while having minimal effect on normal breast epithelial cells. The mechanism is thought to involve the modulation of the PI3K/AKT signaling pathway. Further research is needed to directly compare the anti-cancer efficacy of this compound.
Bioavailability and Metabolism
The difference in the chemical structure between poncirin (a glycoside) and this compound (an aglycone) significantly influences their bioavailability.
-
Poncirin: As a glycoside, poncirin is generally more water-soluble. Its absorption in the upper gastrointestinal tract is limited. The primary route of metabolism is through the gut microbiota in the colon, where enzymes cleave the sugar moiety to release the aglycone, this compound.
-
This compound: The aglycone form is more lipophilic and can be more readily absorbed by intestinal cells. The conversion of poncirin to this compound by the gut microbiome is a key step for its systemic effects.
This metabolic conversion highlights that the in vivo effects observed after oral administration of poncirin are largely attributable to the actions of its metabolite, this compound.
Experimental Protocols
TNBS-Induced Colitis in Mice
-
Animal Model: Male BALB/c mice are typically used.
-
Induction: Mice are anesthetized, and a catheter is inserted into the colon. A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is administered intrarectally to induce colitis.
-
Treatment: Poncirin or this compound (e.g., 10 mg/kg) is administered orally once daily for a specified period (e.g., 7 days).
-
Assessment: At the end of the treatment period, mice are euthanized, and the colons are collected. Colon length, body weight, and macroscopic damage scores are recorded. Colon tissue is then processed for myeloperoxidase (MPO) activity assay, histological analysis, and molecular analyses.
Myeloperoxidase (MPO) Activity Assay
-
Homogenization: Colon tissue samples are homogenized in a potassium phosphate (B84403) buffer containing hexadecyltrimethylammonium bromide (HTAB).
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
Reaction: The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measurement: The change in absorbance is measured spectrophotometrically at 450 nm over time. MPO activity is proportional to the rate of change in absorbance and is expressed as units per gram of tissue.
Western Blot Analysis for NF-κB
-
Protein Extraction: Nuclear and cytoplasmic proteins are extracted from macrophages or colon tissue.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and a loading control (e.g., β-actin or Lamin B1).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Flow Cytometry for Th17 and Treg Cells
-
Cell Isolation: Splenocytes are isolated from the spleens of the experimental mice.
-
Cell Staining: Cells are stained with fluorescently labeled antibodies specific for surface markers (e.g., CD4, CD25) and intracellular transcription factors (e.g., Foxp3 for Treg cells, RORγt for Th17 cells).
-
Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of Th17 (CD4+RORγt+) and Treg (CD4+CD25+Foxp3+) cells.
Conclusion
The available evidence strongly indicates that this compound, the aglycone of poncirin, is the more biologically active form, particularly in the context of anti-inflammatory effects. Its superior ability to inhibit NF-κB activation and modulate the Th17/Treg balance makes it a promising candidate for further investigation in inflammatory conditions. While data on the comparative antioxidant and anti-cancer effects are less clear, the general trend for flavonoids suggests that the aglycone form is likely to be more potent in in vitro assays. The critical role of gut microbiota in converting poncirin to this compound underscores the importance of considering metabolic processes when evaluating the therapeutic potential of flavonoid glycosides. Future research should focus on direct comparative studies to quantify the differences in antioxidant and anti-cancer activities and to elucidate the pharmacokinetic profiles of both poncirin and this compound.
References
A comparative study of Ponciretin's impact on different gut microbial compositions
For researchers, scientists, and drug development professionals, understanding the intricate interplay between natural compounds and the gut microbiome is paramount. Ponciretin, a key metabolite of the flavonoid Poncirin found in citrus fruits, has emerged as a molecule of interest due to its significant anti-inflammatory properties. This guide provides a comparative analysis of this compound's impact on gut microbial compositions, drawing from available experimental data on its precursor, Poncirin, to elucidate its potential effects.
While direct comparative studies on this compound's impact on varied initial gut microbial compositions are currently limited, research on its parent compound, Poncirin, offers valuable insights. Poncirin is metabolized into this compound by the gut microbiota, making the effects of Poncirin administration a relevant proxy for understanding this compound's influence.[1] This guide will, therefore, focus on the observed effects of Poncirin on a healthy gut microbiome as a foundational model, and contrast this with the known mechanistic actions of this compound in inflammatory contexts.
Impact on Gut Microbial Composition: A Look at Poncirin
A key study investigating the effects of Poncirin (PC) and its aglycone, Isosakuranetin (IR), on the gut microbial diversity in mice provides a solid baseline for understanding how these flavonoids modulate the microbiome.[2][3][4] The study reveals distinct shifts in the abundance of specific bacterial genera following supplementation.
Table 1: Comparative Effects of Poncirin (PC) and Isosakuranetin (IR) on Gut Microbiota Abundance
| Microbial Genus | Effect of Poncirin (PC) | Effect of Isosakuranetin (IR) |
| Parabacteroides | Increased abundance by 1.2 times | Increased abundance by 1.0 times |
| Bacteroides | Increased abundance by 2.4 times | No significant effect |
| Allobaculum | No significant effect | Reduced abundance by 1.0 time |
| Alloprevotella | No significant effect | Increased abundance by 1.5 times |
Source: Data compiled from studies on the effects of Poncirin and Isosakuranetin on the gut microbial diversity in mice.[2][3][4]
These findings suggest that Poncirin, and by extension its metabolite this compound, can significantly alter the gut microbial landscape. The notable increase in Bacteroides and Parabacteroides is particularly interesting, as these genera are often associated with the production of short-chain fatty acids (SCFAs), which play a crucial role in gut health and immune regulation.
Modulation of Gut Metabolites: The Role in SCFA Production
The modulation of the gut microbiota by Poncirin directly translates to changes in the metabolic output of the microbiome, specifically the production of SCFAs.
Table 2: Impact of Poncirin (PC) and Isosakuranetin (IR) on Fecal Short-Chain Fatty Acid (SCFA) Levels
| Short-Chain Fatty Acid | Effect of Poncirin (PC) | Effect of Isosakuranetin (IR) |
| Acetic Acid | Increased by 1.8 times | No significant effect |
| Isobutyric Acid | Increased by 1.2 times | No significant effect |
| Isovaleric Acid | Increased by 1.3 times | No significant effect |
Source: Data from metabolomics analysis in mice supplemented with Poncirin and Isosakuranetin.[2][3][4]
The significant increase in acetic, isobutyric, and isovaleric acids following Poncirin administration highlights a key mechanism through which this compound may exert its beneficial effects. SCFAs are known to be vital for maintaining intestinal barrier integrity, modulating immune responses, and influencing host metabolism.
This compound's Anti-Inflammatory Mechanism via Gut Microbiota Interaction
This compound has been shown to attenuate colitis by suppressing the activation of NF-κB, a key transcription factor in the inflammatory response.[1] This action is linked to its ability to inhibit the binding of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to Toll-like receptor 4 (TLR4) on macrophages.[1] Furthermore, this compound plays a role in correcting the balance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells.[1]
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the analysis of Poncirin and its effects on the gut microbiota.
Animal Studies and Sample Collection
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, are typically used. Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Grouping and Administration: Mice are randomly divided into control and treatment groups. The treatment group receives Poncirin (typically 5 mg/kg body weight) suspended in a 0.5% (w/v) sodium carboxyl methylcellulose (B11928114) solution, administered daily via oral gavage for a specified period (e.g., 7 days). The control group receives the vehicle solution.[3]
-
Fecal Sample Collection: Fresh fecal samples are collected at the end of the treatment period, immediately frozen in liquid nitrogen, and stored at -80°C for subsequent 16S rRNA gene sequencing and SCFA analysis.[3]
16S rRNA Gene Sequencing and Analysis
-
DNA Extraction: Total microbial DNA is extracted from fecal samples using a commercially available kit according to the manufacturer's instructions.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
Sequencing: The amplified products are sequenced on an Illumina MiSeq platform.
-
Data Analysis: Raw sequencing data is processed to filter out low-quality reads. Operational taxonomic units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes). Alpha and beta diversity analyses are conducted to assess microbial community diversity and structure.
Metabolomics Analysis of Short-Chain Fatty Acids (SCFAs)
-
Sample Preparation: Fecal samples are homogenized in a suitable solvent (e.g., ether with internal standards) and centrifuged to extract SCFAs.
-
GC-MS Analysis: The supernatant is analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Quantification: The concentrations of individual SCFAs (e.g., acetic acid, propionic acid, butyric acid) are determined by comparing their peak areas to those of known standards.
References
- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomi… [ouci.dntb.gov.ua]
- 3. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
A deep dive into the molecular mechanisms of Ponciretin and its flavonoid relatives reveals shared anti-inflammatory pathways and distinct gene regulation profiles. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their effects on gene expression, supported by experimental data and detailed protocols.
This compound, a flavonoid aglycone derived from the fruit of Poncirus trifoliata, and its structural relatives, including hesperetin, naringenin, and quercetin, are known for their potential therapeutic properties, particularly their anti-inflammatory effects. Understanding their distinct impacts on gene expression is crucial for targeted drug development. This guide compares the gene expression profiles induced by these flavonoids, focusing on their roles in modulating key inflammatory signaling pathways.
Comparative Analysis of Gene Expression
While direct comparative transcriptome-wide sequencing data for this compound alongside its relatives in a single study is limited, a comprehensive review of available literature allows for a comparative assessment of their effects on key inflammatory genes. The primary mechanism of action for these flavonoids involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways, which are central regulators of inflammation.
The following table summarizes the observed effects of this compound, Hesperetin, Naringenin, and Quercetin on the expression of key pro-inflammatory genes in macrophage cell lines (such as RAW 264.7 and THP-1) stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation.
| Gene | This compound/Poncirin | Hesperetin | Naringenin | Quercetin |
| TNF-α | ↓[1] | ↓[1][2][3][4] | ↓[5][6][7] | ↓[8][9][10][11] |
| IL-6 | ↓[12] | ↓[1][2][3][4] | ↓[5][6][7] | ↓[9][11] |
| IL-1β | ↓[12] | ↓[1] | ↓[13] | ↓[11] |
| COX-2 | ↓[12] | ↓[1] | ↓[5][6][14] | ↓[8][15] |
| iNOS | Not Reported | ↓[1] | ↓[5] | ↓[16] |
Arrow (↓) indicates downregulation of gene expression.
Key Observations:
-
Shared Anti-inflammatory Action: this compound and the compared flavonoids consistently downregulate the expression of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes involved in the inflammatory response (COX-2, iNOS).
-
NF-κB and MAPK Pathway Inhibition: The downregulation of these genes is a direct consequence of the inhibition of the NF-κB and MAPK signaling pathways. These flavonoids have been shown to interfere with various steps in these cascades, from receptor binding to the translocation of transcription factors into the nucleus.
-
This compound's Potency: Studies on its precursor, poncirin, suggest that this compound has a superior anti-inflammatory effect, which is attributed to its ability to inhibit the binding of LPS to Toll-like receptor 4 (TLR4) on macrophages, a critical upstream event in the inflammatory signaling cascade.[1]
Signaling Pathways Overview
The anti-inflammatory effects of this compound and related flavonoids are primarily mediated through the modulation of the TLR4-NF-κB and MAPK signaling pathways in macrophages.
References
- 1. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway in oleic acid-induced HepG2 cells and a rat model of high-fat diet-induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hesperetin suppresses LPS/high glucose-induced inflammatory responses via TLR/MyD88/NF-κB signaling pathways in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naringenin attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin Regulates Doxorubicin-Induced Liver Dysfunction: Impact on Oxidative Stress and Inflammation | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin reverses TNF-α induced osteogenic damage to human periodontal ligament stem cells by suppressing the NF-κB/NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-seq analysis reveals modulation of inflammatory pathways by an enriched-triterpene natural extract in mouse and human macrophage cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naringenin Prevents Oxidative Stress and Inflammation in LPS-Induced Liver Injury through the Regulation of LncRNA-mRNA in Male Mice | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Clinical Trial Design for Evaluating Ponciretin in Inflammatory Bowel Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing a clinical trial to evaluate the efficacy and safety of Ponciretin for the treatment of inflammatory bowel disease (IBD). It offers a comparative analysis with established therapeutic alternatives, namely Janus kinase (JAK) inhibitors and anti-integrin therapies, and includes detailed experimental protocols and data presentation formats.
This compound: A Novel Therapeutic Candidate for IBD
This compound, a flavonoid, has demonstrated preclinical efficacy in animal models of colitis. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation in IBD.[1] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines. Furthermore, preclinical studies suggest that this compound can help correct the imbalance between T helper 17 (Th17) and regulatory T (Treg) cells, which is a characteristic feature of IBD.[1]
Comparative Landscape: JAK Inhibitors and Anti-Integrin Therapies
A robust clinical trial for this compound should be designed with a clear understanding of the current IBD treatment landscape. This includes comparing its potential efficacy and safety profile against established advanced therapies like JAK inhibitors (e.g., Tofacitinib, Upadacitinib) and anti-integrin antibodies (e.g., Vedolizumab).
| Therapeutic Class | Mechanism of Action | Examples | Route of Administration | Key Efficacy Endpoints in Clinical Trials |
| This compound (Proposed) | NF-κB inhibitor, Th17/Treg modulation | - | Oral | Clinical remission, Endoscopic response, Histologic improvement, Biomarker reduction (fecal calprotectin, CRP) |
| JAK Inhibitors | Inhibition of Janus kinases (JAK1, JAK2, JAK3, TYK2), blocking multiple cytokine signaling pathways.[2][3][4][5][6] | Tofacitinib, Filgotinib, Upadacitinib | Oral | Clinical remission (defined by stool frequency and rectal bleeding scores), Endoscopic improvement.[3][4] |
| Anti-integrin Therapies | Blockade of leukocyte trafficking to the gut by targeting integrins like α4β7.[7][8][9][10][11] | Vedolizumab, Etrolizumab | Intravenous, Subcutaneous | Clinical response and remission (based on composite scores like the Mayo score), Endoscopic healing.[9] |
Proposed Clinical Trial Design for this compound
A Phase I/II adaptive trial design is proposed to efficiently assess the safety, tolerability, and preliminary efficacy of this compound in patients with moderate to severe IBD.
Study Design and Phases
-
Phase I (Dose Escalation): A single-center, open-label, dose-escalation study in a small cohort of healthy volunteers, followed by patients with active IBD. The primary objective is to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).
-
Phase II (Proof-of-Concept): A multi-center, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of the RP2D of this compound. An active comparator arm (e.g., a JAK inhibitor or an anti-integrin) could be included for a head-to-head comparison.
Patient Population
-
Adults (18-65 years) with a confirmed diagnosis of moderate to severe ulcerative colitis or Crohn's disease.
-
Inadequate response or intolerance to at least one conventional therapy (e.g., 5-ASAs, corticosteroids, immunomodulators).
-
Biologic-naive or experienced patients could be included in separate cohorts.
Endpoints
| Endpoint Category | Primary Endpoints | Secondary Endpoints | Exploratory Endpoints |
| Efficacy | Phase I: Safety and tolerability. Phase II: Proportion of patients achieving clinical remission at week 12 (e.g., Mayo Score ≤ 2 with no subscore > 1 for UC; CDAI < 150 for CD). | Proportion of patients with clinical response, endoscopic improvement (e.g., reduction in SES-CD or Mayo Endoscopic Subscore), and histologic remission. | Patient-reported outcomes (PROs), reduction in inflammatory biomarkers (fecal calprotectin, CRP), changes in Th17/Treg cell populations. |
| Safety | Incidence of adverse events (AEs) and serious adverse events (SAEs). | Changes in laboratory parameters, vital signs, and ECGs. | - |
Detailed Experimental Protocols
Fecal Calprotectin Measurement
Objective: To non-invasively assess intestinal inflammation.
Methodology:
-
Sample Collection: Patients will provide a stool sample at baseline and specified follow-up visits using a standardized collection kit.
-
Extraction: A defined amount of stool will be homogenized in an extraction buffer.
-
Quantification: Fecal calprotectin levels will be measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or a chemiluminescence immunoassay (CLIA).[12][13][14][15] The results will be expressed in µg/g of stool.
Th17/Treg Cell Imbalance Analysis
Objective: To evaluate the immunomodulatory effect of this compound.
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) will be isolated from whole blood collected at baseline and follow-up visits.
-
Cell Staining: PBMCs will be stained with a cocktail of fluorescently labeled antibodies against CD4, IL-17A (for Th17 cells), and FoxP3 (for Treg cells).[1][16]
-
Flow Cytometry: The stained cells will be analyzed using a multicolor flow cytometer to determine the percentage of CD4+IL-17A+ (Th17) and CD4+FoxP3+ (Treg) cells within the CD4+ T cell population.[17][18][19]
Visualizing Key Pathways and Workflows
Signaling Pathways in IBD
The following diagrams illustrate the key signaling pathways targeted by this compound and comparator drugs.
Caption: this compound's proposed mechanism of action via NF-κB inhibition.
Caption: Mechanism of action of JAK inhibitors in IBD.
Experimental and Clinical Trial Workflow
The following diagram outlines the proposed workflow for the this compound clinical trial.
Caption: Proposed adaptive Phase I/II clinical trial workflow for this compound.
References
- 1. HumanTh17/Treg Phenotyping Kit [bdbiosciences.com]
- 2. academic.oup.com [academic.oup.com]
- 3. practicalgastro.com [practicalgastro.com]
- 4. fg.bmj.com [fg.bmj.com]
- 5. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]
- 6. Safety of Janus Kinase Inhibitors in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 825487 | Stanford Health Care [stanfordhealthcare.org]
- 11. Anti-Integrins for the Treatment of Inflammatory Bowel Disease: Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Protocol - Faecal calprotectin testing for differentiating amongst inflammatory and non-inflammatory bowel diseases: systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Practical Guide for Faecal Calprotectin Measurement: Myths and Realities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. trial.medpath.com [trial.medpath.com]
- 16. HumanTh17/Treg Phenotyping Kit [bdbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of IL-17-producing regulatory T cells in inflamed intestinal mucosa from patients with inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ponciretin: A Guide for Laboratory Professionals
Core Principles of Ponciretin Disposal
Based on available safety information for similar compounds, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is imperative to handle all laboratory chemicals with care and to follow established safety protocols. The primary guidance for disposal is to adhere to local, regional, and national regulations for non-hazardous chemical waste.
Key procedural steps for the disposal of this compound waste include:
-
Waste Characterization: Identify all components of the waste stream. This compound waste may be in solid form (e.g., unused reagent, contaminated labware) or dissolved in a solvent. The nature of the solvent is a primary determinant of the disposal route.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Segregate solid waste from liquid waste.
-
Containerization: Use appropriate, clearly labeled, and sealed containers for waste collection. The label should include "this compound waste," the solvent (if any), and the date of accumulation.
-
Consultation: Always consult your institution's EHS guidelines or a designated safety officer for specific instructions on chemical waste disposal. They can provide information on approved waste contractors and site-specific procedures.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes key information for the related compound Poncirin, which can serve as a conservative proxy for handling and disposal considerations.
| Property | Value/Information | Source |
| Chemical Formula | C28H34O14 (Poncirin) | [1] |
| GHS Classification | Not classified as hazardous | [2][3] |
| Acute Toxicity | Shall not be classified as acutely toxic | [2] |
| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin | [2] |
| Serious Eye Damage/Irritation | Shall not be classified as seriously damaging to the eye or eye irritant | [2] |
| Environmental Hazards | Keep away from drains, surface and ground water. | [2] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The recommended procedure is to follow standard laboratory protocols for the disposal of non-hazardous chemical waste, as outlined by your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of this compound waste in a laboratory setting. This logical relationship diagram provides a clear, step-by-step decision-making process for researchers.
By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and building trust in laboratory operations.
References
Essential Safety and Logistical Information for Handling Ponciretin
For researchers, scientists, and drug development professionals, the proper handling of bioactive compounds like Ponciretin is paramount for ensuring laboratory safety and experimental integrity. This document provides essential procedural guidance for the safe use and disposal of this compound, grounded in available safety data and established laboratory practices for similar flavonoid glycosides.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is prudent to handle it with the care afforded to all laboratory chemicals.[1] The primary risks associated with handling this compound in its solid form are inhalation of dust and direct contact with skin and eyes.
Personal Protective Equipment (PPE)
A standard suite of personal protective equipment should be worn at all times when handling this compound powder or solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | To prevent direct skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from dust particles or splashes. |
| Body Protection | A fully fastened laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely. | To prevent inhalation of fine powder. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk and ensures the quality of experimental results.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1]
-
Keep the container tightly closed to prevent moisture absorption and contamination.
2. Weighing and Solution Preparation:
-
Handle the solid powder in a chemical fume hood or a designated area with minimal air disturbance to prevent aerosolization.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing. This compound is often dissolved in solvents like DMSO for in vitro studies.
3. Spills and Decontamination:
-
Minor Spills: For small powder spills, gently cover with a damp paper towel to avoid raising dust. Wipe the area, and place the contaminated materials in a sealed bag for disposal. Clean the area with a suitable laboratory detergent.
-
Liquid Spills: Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Decontaminate surfaces with a 70% ethanol (B145695) solution or a suitable lab disinfectant.
Disposal Plan
All waste contaminated with this compound should be treated as chemical waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and other disposable labware. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.
-
"Empty" Containers: Triple-rinse the original container with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as liquid hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
All waste must be disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.
Quantitative Safety and Activity Data
| Parameter | Value (IC₅₀) | Target/Assay |
| Enzyme Inhibition | 7.76 ± 0.21 µM | Protein Tyrosine Phosphatase 1B (PTP1B) |
| 21.31 ± 1.26 µM | α-glucosidase | |
| 3.56 ± 0.33 µM | Human Recombinant Aldose Reductase (HRAR) | |
| 11.91 ± 0.21 µM | Rat Lens Aldose Reductase (RLAR) | |
| Antiglycation | 3.23 ± 0.09 µM | Advanced Glycation End-product (AGE) Formation |
Key Signaling Pathways Involving this compound
This compound has been shown to modulate key signaling pathways involved in metabolic regulation and inflammation.
Experimental Protocol: Handling this compound for In Vitro Cell-Based Assays
This protocol provides a detailed methodology for preparing and using this compound in a typical cell culture experiment, adapted from procedures for similar flavonoids like quercetin (B1663063).[3]
Objective: To treat a mammalian cell line (e.g., RAW 264.7 macrophages) with this compound to assess its anti-inflammatory effects.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mammalian cell line (e.g., RAW 264.7)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell culture plates (e.g., 96-well or 6-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound Stock Solution (e.g., 10 mM):
-
Under sterile conditions in a biological safety cabinet, weigh the required amount of this compound powder. For a 10 mM stock solution of this compound (M.W. 448.43 g/mol ), this would be 4.48 mg per 1 mL of solvent.
-
Add the appropriate volume of sterile DMSO to a sterile microcentrifuge tube containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. This concentrated stock solution can be aliquoted and stored at -20°C for future use. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to the desired confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate culture plates at the desired density (e.g., 3 x 10⁵ cells/well for a 6-well plate).
-
Allow cells to adhere and grow overnight in an incubator.
-
-
Preparation of Working Solutions and Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock in complete cell culture medium to achieve the final desired concentrations (e.g., 5 µM, 10 µM, 20 µM). Ensure the final DMSO concentration in the medium is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells with this compound for the desired pre-treatment time (e.g., 1 hour).
-
-
Stimulation (if applicable):
-
If investigating anti-inflammatory effects, prepare a stock solution of an inflammatory stimulus like Lipopolysaccharide (LPS).
-
Add the stimulus directly to the this compound-containing medium at the desired final concentration (e.g., 1 µg/mL LPS).
-
Incubate for the required stimulation period (e.g., 6 to 24 hours).
-
-
Downstream Analysis:
-
After incubation, the cell culture supernatant can be collected to measure cytokine production (e.g., by ELISA).
-
The cells can be washed with ice-cold PBS and lysed for protein analysis (e.g., Western blot to assess signaling pathway activation) or RNA extraction (e.g., RT-qPCR to measure gene expression).
-
The following workflow diagram illustrates the key steps in this experimental procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
